Bis(2-chloroethyl)amine
Description
Nornitrogen mustard, also known as bis(chloroethyl)amine or NH-lost, belongs to the class of organic compounds known as nitrogen mustard compounds. Nitrogen mustard compounds are compounds having two beta-haloalkyl groups bound to a nitrogen atom. Nornitrogen mustard is soluble (in water) and a very strong basic compound (based on its pKa). Nornitrogen mustard has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, nornitrogen mustard is involved in the cyclophosphamide metabolism pathway and the cyclophosphamide action pathway.
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N/c5-1-3-7-4-2-6/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFLGZOGNOOEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
821-48-7 (hydrochloride) | |
| Record name | Nornitrogen mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60187028 | |
| Record name | Nornitrogen mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-22-5 | |
| Record name | Bis(2-chloroethyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nornitrogen mustard | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nornitrogen mustard | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(2-CHLOROETHYL)AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHV3I38UXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Bis(2-chloroethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard analogue, is a highly reactive bifunctional alkylating agent. This document provides a comprehensive overview of its core physicochemical properties, crucial for its application in research and as a key intermediate in the synthesis of various pharmaceutical compounds, notably chemotherapeutic agents. This guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis and mechanism of action.
Chemical Identity and Structure
This compound hydrochloride is the salt form of the secondary amine N,N-bis(2-chloroethyl)amine. The hydrochloride salt enhances the compound's stability and water solubility.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[1] |
| Synonyms | N,N-Bis(2-chloroethyl)amine hydrochloride, Nor-nitrogen mustard hydrochloride, HN2 hydrochloride |
| CAS Number | 821-48-7 |
| Molecular Formula | C₄H₁₀Cl₃N[1] |
| Molecular Weight | 178.48 g/mol [1][2] |
| InChI Key | YMDZDFSUDFLGMX-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C(CCl)NCCCl.Cl[1] |
Physicochemical Properties
The physicochemical properties of this compound hydrochloride are summarized in the table below. These properties are fundamental to understanding its behavior in various experimental and physiological conditions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white or beige crystalline powder.[4][5] | Various |
| Melting Point | 212-214 °C[3][6] | [3][6] |
| Boiling Point | Decomposes before boiling. | |
| Solubility | Soluble in water (>100 g/L).[7] Also soluble in DMSO (100 mg/mL).[8] | [7][8] |
| pKa | Not experimentally determined in searched literature. As a secondary amine hydrochloride, it is expected to have a pKa in the acidic range. | |
| LogP (Octanol-Water Partition Coefficient) | 1.4754 (Computed)[9] | [9] |
| Stability | Stable under recommended storage conditions (cool, dry, protected from light).[4] Susceptible to hydrolysis and intramolecular cyclization, especially in neutral or alkaline conditions. | [4] |
Stability and Reactivity
This compound hydrochloride's high reactivity is central to its biological activity and also dictates its handling and storage requirements.
-
Hydrolysis: The chloroethyl groups are susceptible to hydrolysis, which is accelerated in neutral or alkaline conditions. This can lead to the formation of hydroxyethyl (B10761427) byproducts.
-
Intramolecular Cyclization: In its free base form, the nitrogen atom can act as a nucleophile, attacking one of the β-chloroethyl groups. This intramolecular reaction displaces a chloride ion to form a highly reactive and unstable aziridinium (B1262131) ion. This cyclization is a key step in its mechanism of action but also a pathway for degradation. The hydrochloride salt form stabilizes the compound by protonating the nitrogen, reducing its nucleophilicity and thus inhibiting premature cyclization.
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of this compound hydrochloride.
Determination of Melting Point
This protocol is based on the capillary method, a standard technique for melting point determination.
-
Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, and a small amount of the this compound hydrochloride sample.
-
Procedure:
-
A small amount of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
-
Determination of Aqueous Solubility
This protocol outlines a method for determining the solubility of this compound hydrochloride in water.
-
Apparatus: A constant temperature shaker bath, analytical balance, volumetric flasks, centrifuge, and a suitable analytical instrument such as a UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of this compound hydrochloride is added to a known volume of deionized water in a sealed container.
-
The container is placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.
-
The saturated solution is then centrifuged or filtered to remove the excess solid.
-
An aliquot of the clear supernatant is carefully removed and diluted to a known volume.
-
The concentration of the dissolved solute in the diluted sample is quantified using a validated analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or HPLC with a suitable detector). A calibration curve prepared with standards of known concentrations is used for quantification.
-
The solubility is then calculated and expressed in g/L or mol/L.
-
Determination of pKa
Potentiometric titration is a widely used and accurate method for pKa determination of ionizable compounds.
-
Apparatus: A calibrated pH meter with an electrode, a burette, a stirrer, a beaker, and standard solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Procedure:
-
A known amount of this compound hydrochloride is dissolved in a known volume of deionized water.
-
The solution is stirred continuously, and the initial pH is recorded.
-
A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH at the half-equivalence point.
-
Mandatory Visualizations
Synthesis Workflow
The most common synthesis of this compound hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride.
References
- 1. This compound hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound 98 821-48-7 [sigmaaldrich.com]
- 4. This compound hydrochloride HCI Online | this compound hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound hydrochloride | 821-48-7 [chemicalbook.com]
- 7. This compound hydrochloride CAS#: 821-48-7 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Mechanism of DNA Alkylation by Bis(2-chloroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(2-chloroethyl)amine, a prototypical nitrogen mustard, is a potent bifunctional alkylating agent with significant applications in cancer chemotherapy and as a model compound in DNA damage and repair studies. Its cytotoxicity is primarily mediated through the covalent modification of DNA, leading to the formation of various adducts that disrupt critical cellular processes such as DNA replication and transcription. This guide provides a comprehensive technical overview of the mechanism of DNA alkylation by this compound, including the formation of the reactive intermediate, the spectrum of DNA adducts, the cellular response to the induced damage, and detailed experimental protocols for its investigation.
Mechanism of DNA Alkylation
The alkylating activity of this compound is a two-step process initiated by a spontaneous intramolecular cyclization. The lone pair of electrons on the nitrogen atom attacks one of the β-carbon atoms of a chloroethyl side chain, displacing a chloride ion and forming a highly strained and electrophilic three-membered ring known as the aziridinium (B1262131) ion.[1][2][3] This reactive intermediate is the key alkylating species.
The aziridinium ion is then susceptible to nucleophilic attack by various sites on the DNA molecule. The most prominent target is the N7 position of guanine (B1146940) residues, which is highly nucleophilic.[1][4][5] To a lesser extent, alkylation can also occur at the N3 position of adenine.[1][4]
The bifunctional nature of this compound allows for a second alkylation event. After the first chloroethyl arm has reacted with a DNA base to form a monoadduct, the second chloroethyl arm can undergo a similar intramolecular cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate another nucleophilic site on the DNA, leading to the formation of highly cytotoxic cross-links.[1][3]
These cross-links can be of two main types:
-
Intrastrand cross-links: where the two alkylated bases are on the same DNA strand.
-
Interstrand cross-links (ICLs): where the two alkylated bases are on opposite strands of the DNA double helix. ICLs are considered the most cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription.[6][7]
The formation of these various DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR), which can ultimately lead to cell cycle arrest and apoptosis.[8][9][10]
Quantitative Data on DNA Adduct Formation and Cytotoxicity
The relative abundance of the different DNA adducts formed by this compound and its derivatives has been quantified in various experimental systems. The following tables summarize key quantitative data.
| Adduct Type | Relative Abundance in MDA-MB-231 Cells | Reference |
| N7-guanine monoadduct (NM-G) | 970 adducts per 10⁷ bases | [11] |
| N7-guanine-N7-guanine cross-link (G-NM-G) | 240 adducts per 10⁷ bases | [11] |
| N7-guanine formamidopyrimidine monoadduct (NM-FapyG) | 180 adducts per 10⁷ bases | [11] |
| FapyG-N7-guanine cross-link (FapyG-NM-G) | 6.0 adducts per 10⁷ bases | [11] |
| Adduct Type | Relative Abundance in Mouse Tissues (24h post-dosing) | Reference |
| N7-guanine-N7-guanine cross-link (G-NM-G) | ~2 times the level of NM-G | [12] |
| N7-guanine monoadduct (NM-G) | - | [12] |
| Compound | Cell Line | IC50 (µM) | Reference |
| Bis(2-chloroethyl)methylamine (HN2)* | HaCaT (Keratinocytes) | 14.45 | [5] |
*Data for the structurally similar compound bis(2-chloroethyl)methylamine (HN2) is provided as a proxy.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study DNA alkylation by this compound.
Quantification of DNA Adducts by LC-MS/MS
This method allows for the sensitive and specific quantification of various DNA adducts.
1. DNA Isolation:
- Isolate genomic DNA from treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.
- Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio should be ~1.8).
2. DNA Hydrolysis:
- Enzymatic Digestion: Digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This method is gentle and preserves the adduct structures.
- Thermal Hydrolysis: For the release of N7-guanine adducts, a two-stage neutral thermal hydrolysis can be performed to minimize the formation of ring-opened formamidopyrimidine (Fapy) adducts.[13]
- Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
- Subsequently, heat the sample at 95°C for 4 hours.
3. LC-MS/MS Analysis:
- Chromatography: Separate the digested DNA nucleosides and adducts using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.[2][13]
- Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and multiple reaction monitoring (MRM).[2][14]
- Monitor specific precursor-to-product ion transitions for each adduct of interest and for stable isotope-labeled internal standards to ensure accurate quantification.
Detection of DNA Cross-links by the Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to measure DNA cross-links.
1. Cell Preparation:
- Prepare a single-cell suspension from the treated and control cell populations.
- Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
2. Lysis:
- Immerse the slides in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) to remove cell membranes and cytoplasm, leaving the nucleoids.
3. Alkaline Unwinding and Electrophoresis:
- Incubate the slides in an alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to unwind the DNA.
- Perform electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
4. Detection of Cross-links:
- To specifically detect interstrand cross-links, a DNA damaging agent (e.g., ionizing radiation) is introduced after the lysis step to induce a known number of strand breaks.
- Cross-links will retard the migration of the DNA fragments during electrophoresis, resulting in a smaller comet tail compared to the irradiated control cells without the cross-linking agent.
5. Visualization and Analysis:
- Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
- Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (e.g., tail length, tail moment) using specialized software.[1]
DNase I Footprinting to Identify DNA Binding Sites
DNase I footprinting is a technique used to identify the specific DNA sequences where a ligand binds.
1. DNA Probe Preparation:
- Prepare a DNA fragment of interest (typically 100-400 bp) containing the putative binding site.
- Label one end of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag.
2. Binding Reaction:
- Incubate the labeled DNA probe with varying concentrations of this compound.
3. DNase I Digestion:
- Treat the binding reactions with a low concentration of DNase I for a short period. DNase I will cleave the DNA at accessible sites but will be blocked at the sites where the alkylating agent is bound.
4. Gel Electrophoresis and Autoradiography/Fluorescence Imaging:
- Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
- Visualize the fragments by autoradiography or fluorescence imaging.
- A "footprint" will appear as a gap in the ladder of DNA fragments where this compound has protected the DNA from DNase I cleavage.
Analysis of DNA-Protein Cross-links (DPCs) by Mass Spectrometry
This protocol outlines a general workflow for the identification of proteins that are cross-linked to DNA.
1. DPC Isolation:
- Lyse the treated cells under denaturing conditions to preserve the DPCs.
- Isolate the DPC-containing fraction from the cell lysate, for example, by cesium chloride density gradient centrifugation or by using methods that precipitate protein-DNA complexes.[8]
2. DNA Digestion:
- Digest the DNA component of the DPCs using a cocktail of nucleases (e.g., DNase I, nuclease P1).
3. Protein Digestion:
- Digest the protein component of the DPCs into peptides using a specific protease, such as trypsin.
4. LC-MS/MS Analysis of Peptides:
- Analyze the resulting peptide mixture by high-resolution tandem mass spectrometry (LC-MS/MS).
- Identify the proteins that were cross-linked to the DNA by searching the acquired MS/MS spectra against a protein sequence database.[6]
Visualizations
Mechanism of DNA Alkylation
Caption: Mechanism of this compound activation and DNA alkylation.
Experimental Workflow for Studying DNA Alkylation
Caption: General experimental workflow for investigating DNA alkylation.
DNA Damage Response Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Mass Spectrometry for Assessing Protein–Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of DNA-protein cross-links formed by treatment of L1210 cells and nuclei with bis(2-chloroethyl)methylamine (nitrogen mustard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chlornaphazine - Wikipedia [en.wikipedia.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Bis(2-chloroethyl)amine as a precursor for nitrogen mustards
An In-depth Technical Guide on Bis(2-chloroethyl)amine as a Precursor for Nitrogen Mustards
Executive Summary: this compound is a foundational chemical structure for the class of bifunctional alkylating agents known as nitrogen mustards. These compounds are characterized by their high reactivity and have a dual history, both as chemical warfare agents and as some of the earliest and most effective chemotherapeutic drugs.[1][2] This guide provides a technical overview for researchers, scientists, and drug development professionals on the mechanism of action, cellular effects, and chemical principles relevant to the use of the this compound scaffold in medicine. It focuses on the scientific and safety aspects of these compounds from a defensive and educational perspective.
Disclaimer: The synthesis of nitrogen mustards from this compound is a process that involves highly hazardous materials and is subject to strict regulatory control. Due to the potential for misuse and the significant safety risks, this document will not provide detailed experimental protocols for the synthesis of these compounds.[3] The information provided is for academic and research purposes within the fields of medicine and public safety.
Mechanism of Action: DNA Alkylation
The biological activity of nitrogen mustards derived from this compound stems from their ability to form covalent bonds with biological macromolecules, with DNA being the primary target.[4][5] This process, known as alkylation, is initiated by a spontaneous intramolecular cyclization. The nitrogen atom displaces a chloride ion from one of the chloroethyl side chains, forming a highly reactive and electrophilic aziridinium (B1262131) ion intermediate.[3][4] This strained, three-membered ring is then susceptible to attack by nucleophiles.
The primary nucleophilic target for this reaction in a biological system is the N7 position of guanine (B1146940) residues in DNA.[4][6] The bifunctional nature of this compound allows for a second, analogous reaction to occur with the remaining chloroethyl arm. This can result in the formation of highly cytotoxic interstrand cross-links (ICLs), where the agent covalently links the two strands of the DNA double helix, or intrastrand cross-links, which link two bases on the same strand.[3][7] These cross-links physically block DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[5][8]
Caption: Generalized mechanism of this compound activation and subsequent DNA alkylation.
Cellular Response to Nitrogen Mustard-Induced Damage
The formation of DNA adducts, particularly ICLs, by nitrogen mustards presents a significant challenge to genomic integrity.[4] Cells have evolved complex signaling networks, collectively known as the DNA Damage Response (DDR), to detect and repair such lesions.[5] The presence of an ICL stalls the DNA replication fork, which is a potent signal for the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[5]
These kinases phosphorylate a cascade of downstream proteins that coordinate cell cycle arrest, giving the cell time to attempt repair, and if the damage is too severe, trigger apoptosis.[5] Understanding these pathways is critical for drug development, as cancer cells often have defects in their DDR pathways, which can be exploited to enhance the therapeutic efficacy of DNA-damaging agents.
Caption: Simplified signaling pathway of the DNA Damage Response (DDR) initiated by nitrogen mustards.
Comparative Reactivity of Nitrogen Mustards
The reactivity of nitrogen mustards, and thus their biological activity and toxicity, is heavily influenced by the substituent on the nitrogen atom. Electron-donating groups increase the nucleophilicity of the nitrogen, accelerating the formation of the aziridinium ion and increasing reactivity. Conversely, electron-withdrawing groups decrease reactivity, leading to greater stability. This principle is fundamental to the development of nitrogen mustard-based drugs, where the core alkylating moiety is "detoxified" by attaching it to a larger molecule, modulating its delivery and activation.[9]
The table below summarizes the comparative reactivity of this compound (also known as normustard) and other nitrogen mustards, illustrated by their half-lives in a sodium ethoxide solution, a common method for assessing reactivity.[9][10]
| Compound | Structure of R in (ClCH₂CH₂)₂NR | Half-life (hours) at 25°C[10] | Relative Reactivity |
| This compound (Normustard) | -H | 22.73 | High |
| Tris(2-chloroethyl)amine (HN-3) | -CH₂CH₂Cl | 30.14 | Moderate |
Note: Data is illustrative of relative reactivity trends. Absolute values can vary based on experimental conditions.
Principles of Synthesis and Drug Development
While detailed synthetic protocols are beyond the scope of this guide for safety reasons, it is important for researchers to understand the general chemical principles involved in creating nitrogen mustard-based therapeutics. This compound hydrochloride is a key intermediate in the synthesis of numerous chemotherapeutic agents, including cyclophosphamide (B585) and ifosfamide.[5][11]
The general approach involves reacting this compound hydrochloride with a suitable reagent, such as phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base.[5][11] This forms an activated intermediate, like N,N-bis(2-chloroethyl)phosphoramidic dichloride, which can then be reacted with another molecule to form the final drug.[11] For example, in the synthesis of cyclophosphamide, this intermediate is reacted with 3-aminopropan-1-ol to form the cyclic prodrug.[11] These multi-step syntheses allow for the creation of prodrugs that are inactive until metabolized in the body, which can help to reduce systemic toxicity and improve the therapeutic index.[11][12]
Caption: Conceptual workflow for the synthesis of nitrogen mustard prodrugs.
Safety, Handling, and Decontamination
This compound and its derivatives are extremely hazardous substances. They are potent vesicants (blistering agents) and are classified as human carcinogens.[1][13] All handling of these compounds must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.
Decontamination:
-
Personnel: In case of skin contact, the area must be decontaminated immediately. Specialized lotions like Reactive Skin Decontamination Lotion (RSDL) or a simple 0.5% bleach solution can be used, followed by thorough washing with soap and water. Contaminated clothing must be removed immediately.[3]
-
Surfaces and Equipment: Surfaces can be decontaminated using strong oxidizing agents like bleach solutions or specialized chemical decontamination solutions.[3][14]
Due to their high toxicity and potential for misuse, the production, storage, and use of nitrogen mustards are tightly regulated. Researchers must be aware of and comply with all institutional, national, and international regulations.
References
- 1. oncolink.org [oncolink.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 8. brainkart.com [brainkart.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
Spectroscopic Analysis of Bis(2-chloroethyl)amine: A Technical Guide
This guide provides an in-depth analysis of Bis(2-chloroethyl)amine, a significant compound in pharmaceutical research and a precursor to nitrogen mustards. The focus is on its characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed data, experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key spectroscopic data for this compound, typically analyzed as its more stable hydrochloride salt.
Table 1: ¹H NMR Spectral Data
The proton NMR data provides characteristic signals for the chloroethyl groups. The chemical shifts can vary slightly based on solvent, concentration, and temperature.[1]
| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) | Multiplicity | Integration |
| -CH₂-Cl | ~3.85 | Triplet (t) | 4H |
| -CH₂-N | ~3.50 | Triplet (t) | 4H |
| NH₂⁺ | ~9.3 | Broad Singlet (br s) | 2H |
Source: Data compiled from publicly available spectral information.[1]
Table 2: ¹³C NMR Spectral Data
The carbon NMR spectrum shows two distinct signals corresponding to the two different carbon environments in the molecule.
| Assignment | Chemical Shift (δ) ppm (DMSO-d₆) |
| -CH₂-N | ~47.0 |
| -CH₂-Cl | ~39.5 |
Source: Data compiled from publicly available spectral information.[1]
Table 3: Mass Spectrometry Data
Mass spectrometry is performed on the free base, as the hydrochloride salt dissociates in the ion source.[1] Electrospray ionization (ESI) typically shows the protonated molecule [M+H]⁺, while electron ionization (EI) shows the molecular ion [M]⁺.[1]
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| ESI-MS/MS | 142.0 [M+H]⁺ | 106.0, 63.0 | Corresponds to the protonated free base.[1][2] |
| EI-MS | 141 [M]⁺ | 92, 63 | Molecular ion of the free base.[1] |
| HRMS (ESI) | 142.0185 [M+H]⁺ | - | High-resolution mass for accurate mass determination.[2] |
Experimental Protocols
Reproducible methodologies are critical for obtaining high-quality analytical data. The following are standard protocols for the NMR and MS analysis of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for structural confirmation and purity assessment.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound hydrochloride.[1]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.[1][3]
-
Ensure complete dissolution, using gentle vortexing if necessary.[1]
Instrument Setup:
-
Spectrometer: 400 MHz or higher NMR spectrometer.[1]
-
Probe: Standard broadband or inverse detection probe, tuned for ¹H and ¹³C frequencies.[1]
-
Temperature: Set and equilibrate the probe temperature to 25°C (298 K).[1][4]
¹H NMR Acquisition:
-
Experiment: Standard single-pulse ('zg') experiment.[1]
-
Spectral Width: -2 to 12 ppm.[1]
-
Number of Scans: 16-64 scans, depending on concentration.[1]
-
Relaxation Delay: 1-5 seconds.[1]
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').[1]
-
Spectral Width: 0 to 200 ppm.[1]
-
Number of Scans: 1024-4096 scans, owing to the low natural abundance of ¹³C.[1]
-
Relaxation Delay: 2 seconds.[1]
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1]
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]
UHPLC-MS/MS for Genotoxic Impurity Analysis
This protocol is adapted from a validated method for quantifying this compound at trace levels.[5]
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., methanol (B129727) or water).[1]
-
Prepare the test sample by dissolving the drug substance in the diluent to a specified concentration.[1]
-
Create a series of calibration standards by serially diluting the stock solution.[1]
Instrumentation and Conditions:
-
UHPLC System: Waters ACQUITY UPLC H-class or equivalent.[1][5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Premier XE).[1][5]
-
Mobile Phase: Isocratic elution with 0.2% formic acid in water and methanol (45:55 v/v).[1][5]
Mass Spectrometer Settings:
-
Ionization Mode: Positive-ion Electrospray Ionization (ESI+).[1][3]
-
MRM Transition: Monitor the transition from the precursor ion (m/z 142) to a specific product ion (e.g., m/z 106) for quantification.[1]
Visualizations
The following diagrams illustrate key experimental and chemical pathways.
References
An In-depth Technical Guide to the Water Solubility and Stability of Bis(2-chloroethyl)amine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-chloroethyl)amine hydrochloride, a key bifunctional alkylating agent and an important intermediate in the synthesis of various chemotherapeutic agents, possesses critical physicochemical properties that dictate its handling, storage, and application. This technical guide provides a comprehensive overview of the water solubility and stability of this compound HCl. It delves into the underlying chemical principles governing its behavior in aqueous media, details experimental protocols for its characterization, and offers guidance on maintaining its integrity.
Introduction
This compound, also known as nor-nitrogen mustard, is a highly reactive compound due to the presence of two chloroethyl groups. Its hydrochloride salt is the preferred form for storage and handling as it enhances both stability and water solubility.[1] A thorough understanding of its aqueous solubility and degradation pathways is paramount for its effective use in research and drug development, ensuring accurate dosage, predictable reactivity, and optimal shelf-life.
Water Solubility
This compound HCl is characterized by its high solubility in water.[1][2][3] This property is attributed to the ionic nature of the hydrochloride salt, which readily dissociates in polar solvents like water.
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| Water | Soluble[2] | The hydrochloride salt enhances aqueous solubility.[1] |
| Ethanol | Soluble, especially when hot[2] | Can be used as a solvent for recrystallization.[2] |
| Diethyl Ether | Sparingly soluble/Insoluble[2] | Can be used as an anti-solvent for recrystallization.[2] |
Table 1: Qualitative Solubility of this compound HCl
Stability
The stability of this compound HCl is a critical consideration due to its reactive nature as a nitrogen mustard. The primary degradation pathway in aqueous solution is hydrolysis, which is significantly influenced by pH and temperature.[4][5]
Degradation Pathways
The degradation of this compound is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) (ethyleneiminium) ion intermediate.[4] This electrophilic species is then susceptible to nucleophilic attack by water, leading to the formation of hydroxyethyl (B10761427) derivatives. This process can occur for one or both chloroethyl groups.
Under certain conditions, particularly at higher temperatures, intermolecular reactions can also occur, leading to the formation of byproducts such as N,N'-bis(2-chloroethyl)piperazine.[4]
The protonation of the nitrogen atom in the hydrochloride salt reduces its nucleophilicity, thereby inhibiting the initial cyclization step and enhancing the compound's stability, especially under acidic conditions.[4] Hydrolysis is accelerated under neutral or alkaline conditions where the amine is deprotonated.[4] For the related compound tris(2-chloroethyl)amine, the hydrolysis rate constant was found to increase substantially from pH 7.5 to 12.5.[6]
Figure 1: Degradation Pathway of this compound.Storage and Handling
To minimize degradation, this compound HCl should be stored under appropriate conditions.
| Form | Storage Condition | Rationale |
| Solid | Store in a cool, dry place away from moisture. | The compound is hygroscopic and moisture can initiate hydrolysis. |
| Aqueous Solution | Short-term: 2-8°C. Long-term: -20°C to -80°C in single-use aliquots. | Reduced temperature slows the rate of hydrolysis. Avoiding freeze-thaw cycles prevents degradation. |
Table 2: Recommended Storage Conditions for this compound HCl
Visible signs of degradation in the solid form include discoloration (from white/light beige to yellow or brown) and clumping, which may indicate moisture absorption.[7]
Experimental Protocols
Determination of Water Solubility (Adapted from OECD Guideline 105)
This protocol outlines a general flask method for determining the water solubility of a substance like this compound HCl, which is expected to have a solubility above 10⁻² g/L.[7][8][9][10][11]
Objective: To determine the saturation mass concentration of this compound HCl in water at a specific temperature.
Materials:
-
This compound HCl
-
Distilled or deionized water
-
Thermostatically controlled water bath or shaker
-
Analytical balance
-
Volumetric flasks
-
Centrifuge and/or filtration apparatus (e.g., syringe filter with a membrane compatible with the compound)
-
A suitable analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add the substance in portions to a known volume of water at the test temperature until a saturated solution with undissolved solid is observed. This helps in determining the appropriate amount of substance to use in the main test.
-
Main Test: a. Add an excess amount of this compound HCl (as determined from the preliminary test) to a known volume of water in a flask. b. Place the flask in a thermostatically controlled shaker or water bath maintained at the desired temperature (e.g., 20 ± 0.5 °C) and agitate. c. Continue agitation until equilibrium is reached. The time to reach equilibrium should be determined by analyzing samples at different time points (e.g., 24, 48, 72 hours) until the concentration in the solution remains constant. d. Once equilibrium is established, allow the undissolved solid to settle. e. Separate the aqueous phase from the solid by centrifugation and/or filtration. Ensure the temperature is maintained during this step to avoid changes in solubility. f. Accurately dilute the clear supernatant to a concentration suitable for the analytical method. g. Determine the concentration of this compound HCl in the diluted solution using a validated analytical method. h. Calculate the water solubility by taking into account the dilution factor. The determination should be performed in triplicate.
Stability Indicating HPLC Method and Forced Degradation Studies
This protocol provides a general framework for assessing the stability of this compound HCl and identifying its degradation products.
Objective: To develop a stability-indicating HPLC method and to investigate the degradation of this compound HCl under various stress conditions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific conditions should be optimized to achieve good resolution between the parent compound and any degradation products.
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: A suitable wavelength for detection (e.g., 195 nm or 210 nm).
-
Injection Volume: 10-20 µL
Procedure:
-
Method Development and Validation: Develop an HPLC method that separates this compound HCl from its potential degradation products and impurities. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Forced Degradation Studies: a. Preparation of Stock Solution: Prepare a stock solution of this compound HCl in a suitable solvent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL). b. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.
- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).
- Photolytic Degradation: Expose a solution of the compound to a UV lamp. c. Sample Analysis: At appropriate time intervals, withdraw aliquots from the stressed samples. If necessary, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC. d. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Conclusion
This compound HCl is a water-soluble compound whose stability is a critical parameter that must be carefully managed. Its primary degradation pathway in aqueous solution is hydrolysis, which is significantly influenced by pH and temperature. The hydrochloride salt form confers stability by reducing the nucleophilicity of the nitrogen atom. By adhering to proper storage and handling protocols and employing robust analytical methods for stability assessment, researchers and drug development professionals can ensure the quality and reliability of this important chemical entity in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride | 821-48-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 8. filab.fr [filab.fr]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. Water Solubility | Scymaris [scymaris.com]
An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride (CAS 821-48-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroethyl)amine hydrochloride, also known as nornitrogen mustard hydrochloride (CAS Number: 821-48-7), is a bifunctional alkylating agent of significant interest in the pharmaceutical and chemical industries.[1][2] Its high reactivity, attributed to the two chloroethyl groups, enables it to form covalent bonds with cellular nucleophiles, most notably DNA.[1] This interaction can lead to the formation of DNA adducts and highly cytotoxic interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][3] This property makes it a crucial intermediate in the synthesis of various chemotherapeutic agents.[1][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and analytical methodologies.
Physicochemical and Spectral Properties
This compound hydrochloride is a white to beige crystalline powder.[3][4] It is soluble in water.[3][5] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 821-48-7 | [3] |
| Molecular Formula | C₄H₉Cl₂N·HCl | [3] |
| Molecular Weight | 178.49 g/mol | [3][6] |
| Appearance | White to beige crystalline powder | [3][7] |
| Melting Point | 212-214 °C | [3][8] |
| Solubility | Soluble in water | [3][5] |
| Purity (Assay) | 98% - 102% | [2][6] |
| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | [3] |
| Synonyms | N,N-Bis(2-chloroethyl)amine hydrochloride, Nor-nitrogen mustard hydrochloride, HN2 hydrochloride | [1] |
Synthesis and Purification
The primary synthetic route to this compound hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride.[3][9]
Experimental Protocol: Synthesis
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Dichloroethane (anhydrous)
-
Methanol
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of anhydrous dichloroethane.[3][9]
-
Slowly add 51.0 mL of thionyl chloride to the stirred solution. A solid suspension will form immediately.[3][9]
-
Warm the mixture to 50°C, at which point the solid should dissolve.[3][9]
-
Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. A crystalline solid will precipitate during reflux.[3][9]
-
After 3 hours, quench the reaction by the careful addition of 20 mL of methanol.[3][9]
-
Remove the solvents under reduced pressure using a rotary evaporator.[3][9] The resulting white crystalline material is this compound hydrochloride. A quantitative yield is expected.[9]
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether or acetone.[3][7]
Caption: Synthesis workflow for this compound hydrochloride.
Mechanism of Action: DNA Alkylation
The cytotoxic activity of nitrogen mustards like this compound stems from their ability to alkylate DNA.[3] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophile is then attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[1][3] The presence of a second chloroethyl arm allows for a second alkylation event, which can result in the formation of highly cytotoxic interstrand cross-links (ICLs) that block DNA replication and transcription.[3] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[1]
Caption: Simplified signaling pathway from DNA damage to apoptosis.
Analytical and Quality Control Protocols
The identity and purity of this compound hydrochloride are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
Purpose: To determine the purity of this compound hydrochloride and quantify any impurities.
Instrument: High-Performance Liquid Chromatograph with a UV detector.[3]
-
Chromatographic Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase A: 10 mM K₂HPO₄ aqueous solution (pH 8.0).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 40:60.[3]
-
Detection Wavelength: 195 nm.[3]
-
Column Temperature: 30°C.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Diluent: Water.[3]
Procedure:
-
Prepare a standard solution of this compound hydrochloride of known concentration (e.g., 1.0 mg/mL) in the diluent.
-
Prepare the sample solution by dissolving the test material in the diluent to a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the peak area of the main component in the sample chromatogram to that of the standard to determine the purity.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Purpose: For sensitive and specific quantification in complex matrices.
Instrument: LC-MS/MS system.
-
Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).[3]
-
Mobile Phase A: 0.2% formic acid in milli-Q water.[3]
-
Mobile Phase B: Methanol.[3]
-
Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 45:55 (v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 2 µL.[3]
-
Ionization Mode: Positive-ion electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple reaction monitoring (MRM).[3]
Applications in Research and Development
This compound hydrochloride serves as a critical building block and intermediate in several areas:
-
Pharmaceutical Synthesis: It is a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs), including chemotherapeutic agents like Cyclophosphamide and Ifosfamide, as well as antifungals such as Ketoconazole and Itraconazole.[6][10] It is also used in the synthesis of piperazine (B1678402) derivatives.[4]
-
Chemical Research: In a laboratory setting, it is used as a research tool to induce DNA damage, allowing for the study of DNA repair mechanisms and the cellular response to alkylating agents.[4]
-
Organic Synthesis: Its reactivity makes it a valuable reagent for the synthesis of a range of organic compounds, including dyes and pesticides.[2][4]
Safety and Handling
This compound hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11][12] It is also suspected of causing genetic defects.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a respirator when handling this compound.[11][14] Ensure work is conducted in a well-ventilated area or with appropriate exhaust ventilation.[11]
-
First Aid Measures:
-
In case of skin contact: Immediately flush with plenty of water and seek medical attention.[11][13]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11][15] Keep away from strong oxidizing agents and strong bases.[13]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[11][14]
This technical guide is intended to provide comprehensive information for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Seta Chemicals [setachemicals.com]
- 5. Page loading... [guidechem.com]
- 6. iconpharmachem.com [iconpharmachem.com]
- 7. This compound hydrochloride | 821-48-7 [chemicalbook.com]
- 8. This compound 98 821-48-7 [sigmaaldrich.com]
- 9. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. This compound hydrochloride-821-48-7 [ganeshremedies.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. This compound hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Bis-(2-Chloroethyl)Amine HCLSuperior Quality at Best Prices [prismindustriesltd.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Genotoxic Potential of Bis(2-chloroethyl)amine Impurities
Introduction
This compound, a nitrogen mustard compound, is recognized as a potent genotoxic agent.[1] Its presence as a potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs) presents a significant safety concern for drug development professionals.[1][2] Due to its ability to damage DNA, which can lead to mutations and potentially cancer, regulatory bodies worldwide mandate stringent control and highly accurate measurement of such impurities at trace levels to ensure drug safety.[1][3] This technical guide provides a comprehensive overview of the genotoxic potential of this compound, detailing its mechanism of action, the spectrum of DNA adducts it forms, standard experimental protocols for its assessment, and the regulatory landscape for its control.
Core Mechanism of Genotoxicity: DNA Alkylation
The genotoxic and cytotoxic effects of this compound are primarily driven by its function as a bifunctional alkylating agent.[4] The process is initiated through a spontaneous intramolecular cyclization, where the nitrogen atom displaces a chloride ion, forming a highly reactive and electrophilic aziridinium (B1262131) ion.[4][5] This strained, three-membered ring is susceptible to attack by nucleophilic centers within biological macromolecules, with DNA being a principal target.[4]
The primary site of alkylation on DNA is the N7 position of guanine (B1146940) residues.[4] After this initial reaction, which forms a monoadduct, the second chloroethyl arm of the molecule can undergo a similar cyclization to form another aziridinium ion. This second reactive site can then alkylate another nucleophilic site on the DNA. This bifunctionality can lead to the formation of highly cytotoxic DNA interstrand cross-links (ICLs) or intrastrand cross-links, which physically block DNA replication and transcription.[4][6]
Quantitative Data Summary
DNA Adduct Formation
Quantitative analysis of DNA adducts formed by this compound (also referred to as nitrogen mustard, NM) reveals the distribution of different lesion types. The following table summarizes data from a study on the MDA-MB-231 human mammary tumor cell line exposed to 100 μM NM for 24 hours.[5][7]
| Adduct Type | Adducts per 10⁷ Bases | Reference |
| NM-Guanine Monoadduct (NM-G) | 970 | [5][7] |
| Guanine-NM-Guanine Cross-link (G-NM-G) | 240 | [5][7] |
| NM-Formamidopyrimidine Monoadduct (NM-FapyG) | 180 | [5][7] |
| FapyG-NM-Guanine Cross-link | 6.0 | [5][7] |
Table 1: Levels of DNA adducts in MDA-MB-231 cells treated with this compound.[5][7]
Analytical Detection and Quantification Limits
The control of this compound as a genotoxic impurity relies on highly sensitive analytical methods. The table below presents the limits of detection (LOD) and quantification (LOQ) from various studies using advanced chromatographic techniques.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Reference |
| UHPLC-MS/MS | 0.070 ppm | 0.206 ppm | Aripiprazole Drug Substance | [8][9] |
| UHPLC-MS/MS | 0.028 ppm | 0.083 ppm | Not Specified | [8] |
| HILIC-MS | - | 75 ppm | Vortioxetine Manufacturing Process | [2][8][10] |
| GC-MS (Estimated) | 0.1 - 0.5 ppm | 0.5 - 1.5 ppm | General (Requires Derivatization) | [1] |
Table 2: Comparative analytical methods for the detection and quantification of this compound.
Experimental Protocols for Genotoxicity Assessment
A standard battery of tests is employed to evaluate the genotoxic potential of chemical substances.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-dependent (his- ) strains of Salmonella typhimurium.[11][12] A positive test indicates the chemical is a mutagen and therefore a potential carcinogen.[11]
Detailed Methodology:
-
Strain Preparation: Several specially constructed auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are grown overnight in nutrient broth.[11][13] These strains cannot synthesize histidine.
-
Metabolic Activation (Optional): Many chemicals are not mutagenic until they are metabolized. Therefore, the test is often performed both with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation.[13]
-
Exposure: Approximately 100 µL of the bacterial culture is mixed with the test compound at various concentrations, and either 500 µL of S9 mix or a buffer.[13] A small amount of histidine is included to allow the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[11]
-
Plating: The mixture is added to molten top agar (B569324) and poured onto a minimal glucose agar plate, which lacks histidine.[13][14]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[11][12]
-
Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can synthesize histidine and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on negative control plates (vehicle only). A significant, dose-dependent increase in the number of colonies indicates a mutagenic effect.[14]
In Vitro Micronucleus (MN) Assay
The in vitro micronucleus assay is a key test for detecting chromosomal damage. It identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[15][16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, representing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17]
Detailed Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., human TK6 cells, CHO, V79, or human peripheral blood lymphocytes) is cultured.[15]
-
Exposure: Cells are exposed to the test substance at a range of concentrations, typically for a short period (e.g., 3-6 hours) or a full cell cycle (e.g., 24 hours), with and without metabolic activation (S9).[15][18]
-
Cytokinesis Block: Cytochalasin B, an inhibitor of actin polymerization, is added to the culture. This prevents cytokinesis (the final separation of daughter cells) after nuclear division, resulting in the accumulation of easily identifiable binucleated cells.[16][17] This ensures that only cells that have completed one mitosis are scored.
-
Harvesting and Staining: After an appropriate incubation period (allowing for one full cell division), cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: Slides are coded and scored blindly under a microscope. The frequency of micronuclei is determined by counting the number of micronuclei in a large number of binucleated cells (typically 1000-2000 per concentration).[17] An increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive and versatile method for detecting DNA strand breaks at the level of individual eukaryotic cells.[19][20] When damaged DNA is subjected to an electric field, fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[19]
Detailed Methodology:
-
Cell Preparation and Embedding: A suspension of single cells exposed to the test agent is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.[19]
-
Lysis: The slides are immersed in a high-salt lysis solution containing detergents to lyse the cells and nuclear membranes, leaving behind the DNA organized as nucleoids.[19]
-
DNA Unwinding (Alkaline Condition): For detecting single-strand breaks and alkali-labile sites, slides are placed in a high pH ( >13) electrophoresis buffer to unwind the DNA.[19][21] For detecting double-strand breaks only, a neutral pH buffer is used.[21]
-
Electrophoresis: The slides are subjected to electrophoresis. The negatively charged DNA loops and fragments migrate from the nucleoid (the "head") towards the anode, forming the "tail".[20][21] Undamaged, supercoiled DNA remains in the head.[19]
-
Neutralization and Staining: After electrophoresis, the slides are neutralized, and the DNA is stained with a fluorescent dye (e.g., SYBR Green, ethidium (B1194527) bromide).
-
Visualization and Analysis: Slides are examined using a fluorescence microscope. The resulting images are analyzed, often with specialized software, to quantify the extent of DNA damage. Common metrics include tail length, percent DNA in the tail, and tail moment.[22]
Regulatory Framework and Risk Assessment
The control of genotoxic impurities is a critical aspect of pharmaceutical quality and safety. Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established guidelines, largely harmonized under the International Council for Harmonisation (ICH) M7 guideline.[23][24]
A key concept in these guidelines is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure for a genotoxic impurity that is considered to pose a negligible carcinogenic risk.[24] For most genotoxic impurities, this value is set at 1.5 µg per person per day for long-term treatment, which corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime.[25][26] This TTC value is used to calculate acceptable concentration limits for impurities in the final drug substance based on the maximum daily dose of the drug.[26][27]
The regulatory strategy involves:
-
Identification: Assessing all actual and potential impurities for their genotoxic potential through literature searches and computational toxicology.[24]
-
Categorization: Classifying impurities based on their genotoxic risk.
-
Control: Implementing a control strategy to limit impurities to acceptable levels. This can involve modifying the synthetic process to avoid the formation of the impurity, adding purification steps, or testing the final API to ensure it meets the specified limits.[24]
This compound is a potent bifunctional alkylating agent with well-established genotoxic potential. Its ability to form DNA monoadducts and highly cytotoxic cross-links necessitates its stringent control as an impurity in pharmaceutical products. A combination of robust genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, provides the necessary tools to evaluate its DNA-damaging capabilities. Furthermore, highly sensitive analytical methods like UHPLC-MS/MS are crucial for quantifying this impurity at trace levels to ensure compliance with regulatory limits derived from the Threshold of Toxicological Concern. A thorough understanding of its genotoxic mechanism, combined with rigorous analytical control and adherence to regulatory guidelines, is paramount for ensuring the safety of pharmaceutical products for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of nitrogen mustard formamidopyrimidine adduct formation of bis(2-chloroethyl)ethylamine with calf thymus DNA and a human mammary cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Comet assay - Wikipedia [en.wikipedia.org]
- 20. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]
- 21. Comet Assay for the Detection of Single and Double-Strand DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. tapi.com [tapi.com]
- 25. galaxypub.co [galaxypub.co]
- 26. ema.europa.eu [ema.europa.eu]
- 27. academic.oup.com [academic.oup.com]
Bis(2-chloroethyl)amine-d8 for isotopic labeling studies
An In-depth Technical Guide to Bis(2-chloroethyl)amine-d8 for Isotopic Labeling Studies
Introduction
This compound hydrochloride-d8 is the deuterium-labeled analogue of this compound, a reactive alkylating agent also known as nornitrogen mustard.[1][2] The substitution of eight hydrogen atoms with deuterium (B1214612) provides a distinct mass shift, making it an invaluable tool in modern research.[1] This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, primarily focusing on its use as an internal standard in isotopic labeling studies for researchers, scientists, and drug development professionals.[1][3] Its primary application lies in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise results.[2][4]
Core Physical and Chemical Properties
This compound-d8 is a stable, isotopically labeled compound.[3] The following table summarizes its key physical and chemical properties. It is important to note that while some data is specific to the deuterated form, other parameters are extrapolated from its non-deuterated counterpart due to limited availability of specific experimental data for the d8 variant.[3]
| Property | Value | Source |
| Chemical Name | 2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride | [3] |
| CAS Number | 102092-04-6 | [1][3] |
| Molecular Formula | C₄H₂D₈Cl₃N | [1][3] |
| Molecular Weight | 186.54 g/mol | [1][3][5] |
| Appearance | White to off-white powder (based on non-deuterated form) | [3] |
| Melting Point | 212-214 °C (for non-deuterated form) | [3] |
| Solubility | Soluble in water (for non-deuterated form) | [3] |
| Storage | Room temperature | [3][6] |
| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [3][6] |
Isotopic Purity
Isotopic purity is a critical parameter for isotopically labeled compounds, representing the extent to which protium (B1232500) (¹H) atoms have been replaced by deuterium (²H).[7] This ensures the accuracy and reliability of studies that depend on mass differentiation.[7] High isotopic enrichment is essential for its function as an internal standard to avoid signal overlap with the non-deuterated analyte.[7]
| Compound | Supplier | Isotopic Enrichment |
| Bis(2-chloroethyl)-d8-amine HCl | CDN Isotopes | 98 atom % D |
Synthesis Overview
While specific synthesis details for the deuterated compound are often proprietary, the process is based on the well-established synthesis of the non-deuterated analog.[7] The synthesis involves the reaction of diethanolamine (B148213) with thionyl chloride to convert the hydroxyl groups into chlorides.[7][8] For the deuterated variant, a deuterated diethanolamine starting material is used.[7]
Applications in Isotopic Labeling Studies
The primary application of this compound-d8 is as an internal standard (IS) for the precise quantification of its non-deuterated counterpart in complex biological matrices like plasma and urine.[2][5] Because it has nearly identical chemical and physical properties, it co-elutes with the analyte during chromatography but is distinguishable by its higher mass in a mass spectrometer.[2][4] This allows it to effectively correct for variations during sample processing and analysis.[4] Other applications include its use in metabolic fate studies to trace metabolic pathways and as an internal standard for therapeutic drug monitoring (TDM).[2]
Performance Comparison: Deuterated vs. Non-Deuterated Standard The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification.[4]
| Parameter | Using Deuterated IS (this compound-d8) | Using Non-Deuterated External Standard |
| Accuracy | High; corrects for matrix effects and sample loss. | Lower; susceptible to variations in matrix effects, injection volume, and sample prep.[4] |
| Precision | High; normalizes variations throughout the analytical process.[4] | Lower; does not account for sample-to-sample variability. |
| Robustness | High; compensates for fluctuations in instrument performance. | Moderate; results can be affected by instrument drift. |
| Matrix Effect | Significantly minimized as both analyte and IS are affected similarly.[4] | Prone to errors from ion suppression or enhancement.[4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Matrices
This protocol provides a representative method for quantifying this compound in plasma or urine using this compound-d8 as an internal standard with LC-MS/MS.[1]
Objective: To accurately determine the concentration of this compound in a biological sample.[1]
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound hydrochloride (analyte)
-
This compound hydrochloride-d8 (internal standard)
-
LC-MS grade Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic acid, and Water
Procedure:
-
Preparation of Standards:
-
Prepare 1 mg/mL stock solutions of the analyte and the internal standard (IS) in methanol.[1]
-
Create a working IS solution (e.g., 1 µg/mL) by diluting the stock solution in 50:50 ACN:water.[1]
-
Prepare calibration standards and quality controls (QCs) by spiking known concentrations of the analyte into the biological matrix.[1]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (standard, QC, or unknown), add 10 µL of the IS working solution.[1]
-
Add 150 µL of cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a new plate or autosampler vials for analysis.[1]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient: Use a suitable gradient that ramps up the percentage of Mobile Phase B to elute the analyte.[1]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Transitions: Monitor specific precursor-to-product ion transitions. For the analyte (C₄H₉Cl₂N), the protonated molecule [M+H]⁺ is ~142.0. For the d8-IS (C₄HD₈Cl₂N), the [M+H]⁺ is ~150.1.[1]
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.[1]
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the standards.[1]
-
Determine the analyte concentration in unknown samples by interpolating their peak area ratios from the curve.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes: Synthesis of N-Arylpiperazines using Bis(2-chloroethyl)amine Hydrochloride
Introduction
The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, particularly those targeting the central nervous system.[1][2][3] These compounds are integral to drugs such as the atypical antipsychotic aripiprazole (B633) and various ligands for serotonin (B10506) and dopamine (B1211576) receptors.[4][5] A common and effective method for the synthesis of this key intermediate is the direct condensation of a substituted aniline (B41778) with bis(2-chloroethyl)amine hydrochloride. This reaction provides a straightforward route to construct the piperazine (B1678402) ring onto an aromatic amine.
This compound hydrochloride, also known as nor-nitrogen mustard, is a potent bifunctional alkylating agent.[4] Its high reactivity, stemming from the two electrophilic chloroethyl groups, allows for a sequential N-alkylation and subsequent intramolecular cyclization to form the desired piperazine ring.[4][6][7] These application notes provide a detailed protocol for this synthesis, summarize reaction data, and illustrate the experimental workflow and relevant biological pathways.
Reaction Scheme
The general reaction involves the condensation of a primary aryl amine (aniline) with this compound hydrochloride to yield the corresponding N-arylpiperazine, which is typically isolated as its hydrochloride salt.
General Reaction for N-Arylpiperazine Synthesis
Mechanism of Action
The reaction proceeds through a two-step mechanism. First, the nucleophilic aniline attacks one of the electrophilic chloroethyl groups of this compound in a nucleophilic substitution (SN2) reaction. This is followed by a second, intramolecular SN2 reaction where the newly formed secondary amine attacks the remaining chloroethyl group, closing the ring to form the piperazine heterocycle. The high temperatures employed facilitate both of these steps. The reactivity of this compound is enhanced by the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which serves as the primary alkylating species.[4]
Safety and Handling Precautions
This compound hydrochloride is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[4] It is harmful if swallowed, causes severe skin burns and eye damage, and is a suspected mutagen.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[4]
Experimental Protocols
General Protocol for the Synthesis of 1-Arylpiperazine Hydrochloride
This protocol describes a general procedure for the cyclization reaction between a substituted aniline and this compound hydrochloride.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound hydrochloride (1.0 - 1.4 eq)
-
High-boiling point solvent (e.g., diethylene glycol monomethyl ether - diglyme) or neat conditions.[6]
-
Protic solvent for work-up (e.g., n-butanol, methanol (B129727), or isopropanol).[4]
-
Alkaline aqueous solution (e.g., NaOH or NaHCO3 solution)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge the substituted aniline. If using a solvent, add it at this stage.
-
Reagent Addition: Begin heating the aniline (or aniline solution) to between 90-120 °C.[4] Once the temperature is stable, add this compound hydrochloride in portions over 15-30 minutes.
-
Reaction: Increase the reaction temperature to 160-220 °C and maintain for 2 to 34 hours.[4][8] The optimal time and temperature depend on the specific aniline substrate and reaction scale. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Carefully add a protic solvent such as n-butanol or isopropanol.
-
Heat the mixture to reflux for 1 hour, then cool to room temperature or below to allow for the crystallization of the crude N-arylpiperazine hydrochloride product.[4]
-
Alternatively, after cooling, treat the reaction liquid with an alkaline aqueous solution to neutralize the hydrochloride salt and then extract the free base product with an organic solvent.[8]
-
-
Purification:
-
Filter the crude crystalline product and wash it with a cold solvent.
-
Purify the product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure 1-arylpiperazine hydrochloride.[4]
-
If the free base was extracted, the combined organic layers can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4] The resulting crude product can be purified by column chromatography or vacuum distillation.[8]
-
Data Presentation
The following table summarizes representative yields for the synthesis of various N-arylpiperazines using this compound hydrochloride under different conditions.
| R-Group on Aniline | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H (Aniline) | None | 180-200 | Not Specified | >75 | [8] |
| 2,3-dichloro | None | 90-220 | 4-34 | >59.5 | [4][9] |
| 3-(trifluoromethyl) | None | Not Specified | Not Specified | 42 | [6] |
| 3-cyano | Diglyme | 150 | Not Specified | Not Specified | [6] |
Visualizations
Logical and Experimental Diagrams
The following diagrams illustrate the experimental workflow, the logical steps of the reaction mechanism, and a relevant signaling pathway for N-arylpiperazine compounds.
Caption: High-level workflow for the synthesis of N-arylpiperazines.
Caption: Logical flow of the N-arylpiperazine formation mechanism.
Caption: N-Arylpiperazine action on a 5-HT₁ₐ G-protein-coupled receptor.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Synthesis of Cyclophosphamide from Bis(2-chloroethyl)amine: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of the widely used anticancer agent, cyclophosphamide (B585), from the precursor bis(2-chloroethyl)amine hydrochloride. The described method is a one-pot, two-stage synthesis that offers an efficient route to the final product. This protocol is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Cyclophosphamide is a nitrogen mustard alkylating agent that functions as a prodrug.[1] It requires metabolic activation in the liver by cytochrome P450 enzymes to form its active metabolites, which exert cytotoxic effects on cancer cells.[1][2] The synthesis of this crucial chemotherapeutic agent demands careful control of reaction conditions to ensure high yield and purity.
Chemical Synthesis Pathway
The synthesis of cyclophosphamide from this compound hydrochloride is typically achieved through a one-pot, two-stage reaction. In the first stage, this compound hydrochloride reacts with phosphoryl chloride (POCl₃) in the presence of a base to form the intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride.[1][3] This intermediate is then reacted in the second stage with 3-aminopropan-1-ol to yield cyclophosphamide through cyclization.[1][3][4] An alternative, though related, pathway involves the initial reaction of phosphoryl chloride with 3-aminopropanol to form 2-chloro-2-oxo-[1.3.2]oxazaphosphorinane, which subsequently reacts with this compound hydrochloride.[1][5]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative solvent-free synthesis protocol.[6]
| Parameter | Value |
| Reactants | |
| This compound hydrochloride | 5 g (0.028 mol) |
| N-methylmorpholine | 8.4 equivalents |
| Phosphoryl chloride (POCl₃) | 4.3 g (1.0 equivalent) |
| 3-aminopropan-1-ol | 2.1 g (1.0 equivalent) |
| Reaction Conditions | |
| Temperature (Stage 1) | Cooled to ~4°C, then room temperature |
| Reaction Time (Stage 1) | 5 hours |
| Temperature (Stage 2) | Cooled to ~4°C, then room temperature |
| Reaction Time (Stage 2) | 15 hours |
| Work-up & Purification | |
| Extraction Solvents | Ethyl acetate (B1210297) (40-70 mL), Water (10 mL) |
| Washing Solution | 2N Aqueous HCl (10 mL) |
| Crystallization Solvent | Methyl tert-butyl ether (MTBE) |
| Yield and Purity | |
| Conversion Yield (HPLC) | 62.4 - 77.6% |
| Final Product Weight | 2.80 - 3.42 g |
| Purity (by crystallization) | >99% |
Experimental Protocol
This protocol details a one-pot, solvent-free synthesis of cyclophosphamide.[1][6]
Materials:
-
This compound hydrochloride
-
N-methylmorpholine
-
Phosphoryl chloride (POCl₃)
-
3-aminopropan-1-ol
-
Ethyl acetate
-
Water
-
2N Hydrochloric acid (aqueous)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Two-necked flask
-
Stirrer
-
Ice bath
Procedure:
Stage 1: Formation of the Phosphoramidic Dichloride Intermediate
-
Place this compound hydrochloride (5 g, 0.028 mol) and N-methylmorpholine (8.4 eq) into a two-necked flask equipped with a stirrer.[1][6]
-
Cool the flask and its contents to approximately 4°C using an ice bath.[1][6]
-
Slowly add phosphoryl chloride (1.0 eq) dropwise to the stirred mixture while maintaining the low temperature.[1][6]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.[1][6]
Stage 2: Cyclization Reaction
-
Cool the reaction mixture back down to approximately 4°C.[1][6]
-
Slowly add 3-aminopropan-1-ol (1.0 eq) dropwise over a period of 3 hours.[1][6]
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 hours.[1][6]
Work-up and Purification:
-
To the reaction flask, add ethyl acetate (40-70 mL) and water (10 mL) and stir the mixture vigorously.[1][6]
-
Separate the organic (ethyl acetate) layer from the aqueous layer.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude solid by crystallization from methyl tert-butyl ether (MTBE) to obtain the final white solid product of cyclophosphamide.[1][6]
Visualizations
Caption: Experimental workflow for the one-pot synthesis of cyclophosphamide.
Caption: Metabolic activation pathway of cyclophosphamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
- 5. CN109535201B - Synthesis method of cyclophosphamide - Google Patents [patents.google.com]
- 6. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro DNA Cross-Linking Studies Using Bis(2-chloroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroethyl)amine, a classical nitrogen mustard, is a potent bifunctional alkylating agent widely utilized in cancer research and for studying DNA damage and repair pathways.[1][2] Its primary mechanism of action involves the formation of covalent interstrand cross-links (ICLs) in DNA, which effectively block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] These properties make it an invaluable tool for investigating the cellular responses to DNA damage and for the development of novel chemotherapeutic agents.
This document provides detailed protocols for the in vitro use of this compound to induce and analyze DNA cross-linking, along with essential safety information and data presentation guidelines.
Mechanism of Action
The cytotoxic effects of this compound are initiated through a two-step alkylation process. First, an intramolecular cyclization of one of the chloroethyl groups forms a highly reactive and electrophilic aziridinium (B1262131) ion.[1][2] This intermediate then rapidly alkylates a nucleophilic site on a DNA base, most commonly the N7 position of guanine, and to a lesser extent, the N3 position of adenine.[2][3] Subsequently, the second chloroethyl arm can undergo a similar cyclization to form another aziridinium ion, which then reacts with a second nucleophilic site, often on the complementary DNA strand, resulting in the formation of a stable interstrand cross-link.[1] These ICLs physically prevent the separation of the DNA strands, a critical step for both replication and transcription.[1]
Caption: Mechanism of this compound activation and subsequent DNA alkylation.
Safety and Handling Precautions
This compound hydrochloride is a hazardous and corrosive substance that must be handled with extreme caution in a controlled laboratory environment, preferably within a chemical fume hood.[1][4] It can cause severe skin burns, eye damage, and irritation to the respiratory and digestive tracts.[1][5]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[1][6]
Handling:
-
Avoid all personal contact, including inhalation.[4]
-
Use in a well-ventilated area.[4]
-
Keep containers securely sealed when not in use.[4]
-
Avoid contact with moisture and incompatible materials such as strong oxidizing agents and strong bases.[4][6]
-
Do not eat, drink, or smoke when handling.[4]
-
Always wash hands thoroughly with soap and water after handling.[4]
Spills and Waste Disposal:
-
In case of a spill, clear the area, wear full protective clothing with a breathing apparatus, and contain the spill with sand, earth, or vermiculite.[4]
-
Collect recoverable product and solid residues into labeled containers for disposal.[4]
-
Dispose of all waste materials and contaminated equipment according to institutional and national safety regulations.[1][4]
Quantitative Data on DNA Adduct Formation
The following table summarizes the relative abundance of major DNA adducts formed by nitrogen mustards. While this data is for a close structural analog, it serves as a reliable proxy for the adduct profile of this compound.[2]
| Adduct Type | Relative Abundance | Target Site(s) |
| Monoadducts | >90% | N7 of Guanine, N3 of Adenine |
| Interstrand Cross-links (ICLs) | Smaller fraction | Guanine-Guanine, Guanine-Adenine |
Experimental Protocols
Protocol 1: In Vitro DNA Cross-linking in Cultured Cells
This protocol describes the induction of DNA cross-links in a mammalian cell line.
Materials:
-
This compound hydrochloride (CAS No: 821-48-7)
-
Appropriate cell culture medium
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Cell culture plates or flasks
-
Sterile water or saline for stock solution preparation
Procedure:
-
Cell Seeding: Plate cells at a suitable density in culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).[1]
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in sterile water or saline immediately before use. Due to its reactivity, fresh preparation is crucial.
-
Treatment: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the treatment medium. A range of concentrations should be tested to determine the optimal dose for the specific cell line and experimental endpoint.
-
Incubation: Incubate the cells with the treatment medium for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.
-
Wash and Recovery: After the incubation period, aspirate the treatment medium and wash the cells twice with sterile PBS to remove any residual compound.[1] Add fresh, pre-warmed complete culture medium.[1]
-
Post-Treatment Incubation: Return the cells to the incubator for a recovery period. The duration will depend on the downstream application (e.g., 4-24 hours for DNA damage analysis, 24-72 hours for cell viability assays).[1]
Caption: General workflow for in vitro DNA cross-linking in cultured cells.
Protocol 2: Analysis of DNA Interstrand Cross-links by Alkaline Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage, including interstrand cross-links.
Materials:
-
Treated and control cells from Protocol 1
-
Low melting point agarose (B213101)
-
Pre-coated microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[2]
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[2]
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest treated and control cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.[2]
-
Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose (at 37°C) and pipette onto a pre-coated microscope slide.[1][2] Cover with a coverslip and solidify at 4°C.[2]
-
Cell Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.[1][2]
-
DNA Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank with cold alkaline electrophoresis buffer.[1][2] Allow the DNA to unwind for 20-40 minutes.[2] Apply an electric field (e.g., ~0.7 V/cm) for 20-30 minutes at 4°C.[2]
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will result in a decrease in DNA migration compared to control cells, leading to a smaller "comet tail."
DNA Damage Response Pathway
The formation of DNA adducts, particularly ICLs, by this compound activates a complex network of DNA damage response (DDR) pathways. These pathways are crucial for sensing the DNA lesion, signaling its presence, and coordinating cell cycle arrest and DNA repair or apoptosis.
Caption: Simplified overview of the DNA damage response to ICLs.
Conclusion
This compound is a powerful tool for studying DNA cross-linking and its biological consequences. The protocols and information provided herein offer a comprehensive guide for researchers to effectively and safely utilize this compound in their in vitro studies. Adherence to safety protocols is paramount when working with this hazardous chemical. Careful experimental design and appropriate analytical methods will yield valuable insights into the mechanisms of DNA damage and repair.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
Application of Bis(2-chloroethyl)amine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroethyl)amine, a highly reactive bifunctional alkylating agent, serves as a crucial building block in the synthesis of a diverse range of heterocyclic compounds. While its applications in pharmaceuticals are well-established, this versatile intermediate is also pivotal in the development of novel agrochemicals. Its ability to form the piperazine (B1678402) ring through cyclization reactions with various nucleophiles makes it an essential precursor for the synthesis of potent fungicides, herbicides, and acaricides. The piperazine scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties of the resulting agrochemical compounds.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound hydrochloride in the synthesis of agrochemical intermediates and final products.
Key Application: Synthesis of Piperazine-Based Agrochemicals
The primary application of this compound in the agrochemical industry is in the de novo synthesis of the piperazine ring, particularly in the preparation of N-arylpiperazines.[2] These compounds are key intermediates for a variety of agrochemicals. The general reaction involves the cyclization of a substituted aniline (B41778) with this compound hydrochloride at elevated temperatures.
A notable example of a commercial agrochemical derived from a piperazine structure is the fungicide Triforine.[1] Triforine is effective against a range of fungal diseases, including powdery mildew, scab, and rust.[3] Furthermore, research has demonstrated the potential of novel piperazine derivatives as effective herbicides and acaricides.[4][5]
Data Presentation
Table 1: Synthesis of 1-Arylpiperazine Precursors from Substituted Anilines and this compound Hydrochloride
| Substituted Aniline | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Reference |
| 2,3-Dichloroaniline | None (bulk) | 120 | 34 | 59.5 | 99.62 | CN102807536B |
| 2,3-Dichloroaniline | None (bulk) | 160 | 12 | 64.0 | 99.58 | CN102807536B |
| 2,3-Dichloroaniline | None (bulk) | 200 | 4 | 65.6 | 99.67 | CN102807536B |
| 3-(Trifluoromethyl)aniline | Diethylene glycol monomethyl ether | Not Specified | Not Specified | 42 | Not Specified | ResearchGate |
| 2-((2,4-Dimethylphenyl)thio)aniline | N,N-Dimethylformamide | 110 | 48 | Not Specified | Not Specified | [6] |
| 2-Fluoro-4-methyl-5-(alkylsulfanyl)anilines | Diethylene glycol monomethyl ether | High Temperature | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 1-Arylpiperazines as Fungicide/Herbicide Precursors
This protocol outlines the synthesis of 1-arylpiperazines from substituted anilines and this compound hydrochloride.
Materials:
-
Substituted aniline (1 equivalent)
-
This compound hydrochloride (1.0 to 1.5 equivalents)[1]
-
High-boiling point solvent (e.g., diethylene glycol monomethyl ether, N,N-dimethylformamide, or no solvent)[6][7]
-
n-Butanol (for work-up)
-
Methanol (B129727) (for recrystallization)
-
Sodium hydroxide (B78521) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine the substituted aniline and this compound hydrochloride. If a solvent is used, add it to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 120°C and 220°C. The optimal temperature and reaction time will depend on the specific reactants and scale of the reaction (see Table 1 for examples).[1]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, add a protic solvent like n-butanol and reflux for 1 hour.[8]
-
Isolation and Neutralization: Cool the mixture to allow for crystallization of the crude product. Filter the crude product. The hydrochloride salt can be neutralized by adding a solution of sodium hydroxide to basify the mixture.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-arylpiperazine.
-
Further Purification (Optional): The crude product can be further purified by column chromatography or recrystallization from a suitable solvent like methanol to yield the pure 1-arylpiperazine intermediate.
Protocol 2: Synthesis of 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine (Acaricide Intermediate)
This protocol describes the synthesis of a specific phenylpiperazine derivative with potential acaricidal activity.[5]
Materials:
-
2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline
-
This compound hydrochloride
-
Diethylene glycol monomethyl ether
-
Triethylamine
-
Trifluoromethanesulfonic anhydride (B1165640)
Procedure:
-
Cyclization: In a reaction vessel, dissolve 2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)aniline in diethylene glycol monomethyl ether. Add this compound hydrochloride and heat the mixture to a high temperature to facilitate the cyclization reaction, forming 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine.[5]
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and perform a standard aqueous work-up. Purify the crude product by column chromatography to obtain the desired phenylpiperazine intermediate.
-
N-Substitution: To a solution of the purified phenylpiperazine in a suitable solvent, add triethylamine. Cool the mixture and add trifluoromethanesulfonic anhydride dropwise. Stir the reaction at room temperature until completion.
-
Final Purification: After the reaction, perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the final product by column chromatography.
Mandatory Visualization
Caption: General workflow for agrochemical synthesis.
Caption: Experimental workflow for 1-arylpiperazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triforine | C10H14Cl6N4O2 | CID 33565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing DNA Damage with Bis(2-chloroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroethyl)amine, a classical nitrogen mustard, is a potent bifunctional alkylating agent widely utilized in cancer research and toxicology to induce DNA damage.[1][2][3] Its primary mechanism of action involves the formation of covalent DNA adducts, leading to monoadducts and highly cytotoxic interstrand cross-links (ICLs).[4] These lesions obstruct critical cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5] This document provides detailed protocols for the use of this compound to induce and analyze DNA damage in cell culture, methods for assessing cellular consequences, and an overview of the key signaling pathways involved.
Mechanism of Action
The genotoxic activity of this compound is initiated by a spontaneous intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion.[1] This electrophilic intermediate readily attacks nucleophilic centers in DNA, with the N7 position of guanine (B1146940) being the primary target, and to a lesser extent, the N3 position of adenine.[6] The bifunctional nature of the molecule allows for a second alkylation event, which can result in the formation of ICLs, physically preventing the separation of DNA strands.[4][5]
Key Signaling Pathways and Experimental Workflow
The cellular response to DNA damage induced by this compound involves the activation of the DNA Damage Response (DDR) pathway. This complex signaling network is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which phosphorylate a cascade of downstream targets to coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound hydrochloride HCI Online | this compound hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Bis(2-chloroethyl)amine for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of bis(2-chloroethyl)amine, a foundational nitrogen mustard, to enhance its biological, primarily anticancer, activity. This document details the mechanism of action, presents quantitative data on the cytotoxicity of various derivatives, and offers detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The Rationale for Derivatization
This compound is a potent bifunctional alkylating agent. Its cytotoxicity stems from the ability of its two chloroethyl groups to form covalent bonds with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine (B1146940) in DNA. This leads to the formation of DNA monoadducts and highly cytotoxic interstrand cross-links (ICLs), which impede DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
However, the high reactivity of the parent compound can lead to non-specific toxicity and rapid hydrolysis before reaching its target. Derivatization strategies aim to:
-
Improve selectivity: By attaching the this compound moiety to molecules that are preferentially taken up by cancer cells (e.g., steroids, amino acids, or DNA minor groove binders).
-
Modulate reactivity: To create prodrugs that are activated at the tumor site, thereby reducing systemic toxicity.
-
Enhance potency: By combining the alkylating function with other cytotoxic mechanisms.
Mechanism of Action: DNA Alkylation and Cellular Response
The biological activity of this compound and its derivatives is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate is the key alkylating species. The bifunctional nature allows for a second alkylation event, leading to the formation of ICLs. This DNA damage triggers a complex cellular response, primarily mediated by the p53 tumor suppressor protein, which can lead to cell cycle arrest to allow for DNA repair or, if the damage is too extensive, apoptosis.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro cytotoxicity (IC50 values) of various derivatives of this compound compared to established nitrogen mustard drugs. Lower IC50 values indicate higher potency.
Table 1: Cytotoxicity of Oridonin-Nitrogen Mustard Conjugates [1]
| Compound | Cell Line | IC50 (µM) |
| 10b | MCF-7 (Breast) | 0.68 |
| Bel-7402 (Liver) | 0.50 | |
| Melphalan | K562 (Leukemia) | 12 |
| K/VP.5 (Resistant Leukemia) | 5.3 | |
| Chlorambucil | MCF-7 (Breast) | 29.14 |
Table 2: Cytotoxicity of Brefeldin A (BFA)-Nitrogen Mustard Hybrids [1]
| Compound | Cell Line | IC50 (µM) |
| 5a | HL-60 (Leukemia) | 4.48 |
| PC-3 (Prostate) | 9.37 | |
| Bel-7402 (Liver) | 0.2 | |
| Bel-7402/5-FU (Resistant Liver) | 0.84 |
Table 3: Cytotoxicity of Tyrosinamide-Chlorambucil Hybrids [1]
| Compound | Cell Line | IC50 (µM) |
| m-16 | MDA-MB-231 (Breast) | 48.61 |
| MCF-7 (Breast) | 31.25 | |
| Chlorambucil | MDA-MB-231 (Breast) | 136.85 |
| MCF-7 (Breast) | 130.36 |
Table 4: Cytotoxicity of Hydroxyanthraquinone-Nitrogen Mustard Derivatives [2][3]
| Compound | Cell Line | IC50 (nM) |
| 5k | MCF-7 (Breast) | 0.263 |
| Doxorubicin (DXR) | MCF-7 (Breast) | 0.294 |
| Chlorambucil | A549 (Lung) | 943 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a key derivative, cyclophosphamide (B585), and a general protocol for assessing the in vitro cytotoxicity of newly synthesized compounds.
Synthesis of Cyclophosphamide from this compound Hydrochloride
This protocol describes a common method for the synthesis of cyclophosphamide, a widely used chemotherapeutic agent.
Materials:
-
This compound hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
3-Aminopropan-1-ol
-
Triethylamine (B128534) (or other suitable tertiary amine base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Formation of the Phosphoramidic Dichloride Intermediate:
-
Suspend this compound hydrochloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2 equivalents) to the suspension.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1 equivalent) dropwise while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to form the intermediate, N,N-bis(2-chloroethyl)phosphoramidic dichloride.
-
-
Cyclization Reaction:
-
In a separate flask, prepare a solution of 3-aminopropan-1-ol (1 equivalent) and triethylamine (1 equivalent) in anhydrous DCM.
-
Cool the intermediate mixture from step 1 to 0-5 °C.
-
Slowly add the 3-aminopropan-1-ol solution to the cooled intermediate mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and then with a dilute acid solution (e.g., 1 M HCl).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude cyclophosphamide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) to obtain pure cyclophosphamide.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion
The derivatization of this compound remains a promising strategy in the development of novel and more effective anticancer agents. By modifying the core structure, researchers can enhance the therapeutic index of this class of alkylating agents, leading to improved potency, selectivity, and reduced side effects. The protocols and data presented herein provide a foundational resource for the synthesis and evaluation of new this compound derivatives.
References
- 1. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives as potential anticancer agents via a bioisostere approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives as potential anticancer agents via a bioisostere approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N,N-Bis(2-chloroethyl)phosphorodiamidic Dichloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Bis(2-chloroethyl)phosphorodiamidic dichloride is a crucial chemical intermediate, primarily recognized for its role as a precursor in the synthesis of vital chemotherapy agents.[1] As a derivative of nitrogen mustard, its chemical structure is fundamental to the creation of alkylating agents that are effective in cancer treatment by disrupting DNA replication in malignant cells.[1][2] The most notable application of this intermediate is in the production of cyclophosphamide (B585), a widely prescribed medication for treating lymphomas, leukemias, and various solid tumors.[1][2]
The synthesis typically involves the phosphorylation of bis(2-chloroethyl)amine or its hydrochloride salt with phosphoryl chloride (POCl₃).[2] The reaction conditions, including solvent, temperature, and the choice of base, are critical for achieving high yield and purity of the final product.[3] These application notes provide detailed protocols, reaction parameters, and troubleshooting guidance for the successful synthesis of this important intermediate.
Chemical Synthesis Pathway
The core reaction for synthesizing N,N-bis(2-chloroethyl)phosphorodiamidic dichloride involves the reaction of this compound with phosphoryl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a base, such as triethylamine (B128534) or N-methylmorpholine, is used to scavenge the HCl.[3] When starting with this compound hydrochloride, the base serves to both neutralize the hydrochloride salt and the HCl produced during the reaction.[2][3]
Caption: General reaction scheme for the synthesis.
Experimental Protocols
Two primary methods for the synthesis are detailed below: a standard laboratory procedure using a solvent and a solvent-free approach.
Protocol 1: Synthesis in an Anhydrous Solvent
This protocol is adapted from standard laboratory procedures and emphasizes control over reaction conditions through the use of an anhydrous solvent.[3][4]
Materials and Reagents:
-
This compound hydrochloride
-
Phosphoryl chloride (POCl₃), freshly distilled if necessary[3]
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane, or chloroform)[1][3]
-
Toluene[4]
-
1M Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
All glassware must be thoroughly dried before use[3]
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a three-necked flask with a dropping funnel, a magnetic stirrer, and an inert gas inlet. Ensure the system is under a positive pressure of nitrogen or argon.[3]
-
Reactant Preparation: In the flask, suspend this compound hydrochloride (1 eq) in the chosen anhydrous solvent. Add triethylamine (at least 2 eq) to the suspension.[1][3]
-
Cooling: Cool the mixture to a temperature between -10°C and 10°C using an ice-salt or ice-water bath.[1][3]
-
Addition of POCl₃: Prepare a solution of phosphoryl chloride (1.0 - 1.5 eq) in the anhydrous solvent.[3] Add this solution dropwise to the cooled, stirred amine suspension over 25-30 minutes, ensuring the temperature is maintained.[3][5]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 5 hours or overnight).[5][6] The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.[3]
-
Work-up:
-
Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator. The product is often obtained as a crude, oily residue which can be used in subsequent steps without further purification.[3][4]
Protocol 2: Solvent-Free Synthesis
This method, adapted from patent literature, offers an efficient, one-pot process that avoids the use of solvents in the reaction stage.[6]
Materials and Reagents:
-
This compound hydrochloride
-
N-methylmorpholine
-
Phosphoryl chloride (POCl₃)
-
Ethyl acetate (B1210297)
-
Water
-
2N Aqueous HCl
-
Anhydrous sodium sulfate
Equipment:
-
Two-necked flask
-
Stirrer
-
Ice bath
Procedure:
-
Reactant Setup: Place this compound hydrochloride (e.g., 5 g, 0.028 mol) and N-methylmorpholine (8.4 eq) into a two-necked flask equipped with a stirrer.[6][7]
-
First Stage Reaction:
-
Cool the flask and its contents to approximately 4°C using an ice bath.[6][7]
-
Slowly add phosphoryl chloride (1.0 eq) dropwise to the stirred mixture while maintaining the low temperature.[6][7]
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.[6][7]
-
-
Subsequent Reaction (for Cyclophosphamide Synthesis): This intermediate is typically not isolated but reacted further. For instance, to synthesize cyclophosphamide, the mixture is cooled back to 4°C, and 3-aminopropanol (1.0 eq) is added dropwise over 3 hours, followed by stirring at room temperature for 15 hours.[6][7]
-
Work-up and Isolation:
Data Presentation: Reaction Parameters and Spectroscopic Data
The following table summarizes various conditions and data reported for the synthesis of N,N-bis(2-chloroethyl)phosphorodiamidic dichloride and related compounds.
| Parameter | Condition / Value | Source |
| Starting Amine | This compound hydrochloride | [7],[5],[1],[6] |
| This compound (free base) | [3],[4] | |
| Phosphorylating Agent | Phosphoryl Chloride (POCl₃) | [7],[8],[3],[1],[6] |
| Base | Triethylamine (Et₃N) | [5],[3],[1],[4] |
| N-methylmorpholine | [7],[6] | |
| Solvent | Tetrahydrofuran (THF) | [3],[4] |
| Dichloromethane (CH₂Cl₂) | [5],[1] | |
| Chloroform | [3] | |
| Dichloroethane | [8],[9] | |
| Solvent-Free | [7],[6] | |
| Reaction Temperature | -10°C to 10°C (initial addition) | [3],[1] |
| 4°C (initial addition) | [7],[6] | |
| Room Temperature (stirring) | [7],[5],[1],[6] | |
| Stoichiometry (Amine:POCl₃:Base) | ~1 : 1.5 : 1.5 (for free amine) | [3] |
| 1 : 1 : 8.4 (HCl salt, solvent-free) | [7],[6] | |
| ³¹P NMR (delta in ppm) | 5.60 (for Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate) | [5] |
Experimental Workflow and Application Pathway
The synthesis of N,N-bis(2-chloroethyl)phosphorodiamidic dichloride is a critical step in a larger synthetic pathway, most notably for producing cyclophosphamide.
Caption: A typical experimental workflow for the synthesis.
The synthesized dichloride intermediate is highly reactive and is generally used immediately in the next step, which involves cyclization with an amino alcohol to form the final active pharmaceutical ingredient.
Caption: Synthetic pathway from starting materials to cyclophosphamide.
Troubleshooting and Safety
Common Issues:
-
Low Yield: Often caused by moisture contamination, which hydrolyzes POCl₃ and the product.[3] Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. Incomplete reaction or suboptimal temperature control can also lead to lower yields.[3]
-
Product is an Oil: The crude product is frequently an oily residue.[3] For many applications, this crude oil can be used directly in the next synthetic step.[3][4] If purification is necessary, vacuum distillation may be attempted, but the thermal stability of the compound should be considered.[3]
-
Inefficient HCl Scavenging: An insufficient amount of base will result in an incomplete reaction. When using the hydrochloride salt of the amine, at least two equivalents of base are required.[3]
Safety Precautions:
-
Phosphoryl Chloride (POCl₃): This reagent is corrosive, toxic, and reacts violently with water.[3] It should be handled with extreme care in a well-ventilated fume hood.[10][11]
-
This compound: As a nitrogen mustard, this compound is a potential alkylating agent and is likely toxic.[1][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling these chemicals.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]
- 9. CN109535201B - Synthesis method of cyclophosphamide - Google Patents [patents.google.com]
- 10. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 11. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bis(2-chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard, is a highly reactive bifunctional alkylating agent with the chemical formula (ClCH₂CH₂)₂NH·HCl.[1] While sometimes commercially referred to as a catalyst, its primary and well-documented role in organic synthesis is that of a key reagent and intermediate, particularly in the construction of nitrogen-containing heterocyclic compounds.[2][3] Its high reactivity is attributed to the two electrophilic chloroethyl groups, which enable it to form covalent bonds with nucleophiles.[4] This document provides detailed application notes and experimental protocols for its use in the synthesis of important pharmaceutical intermediates.
Mechanism of Action:
The reactivity of this compound is centered on the intramolecular formation of a highly reactive aziridinium (B1262131) ion intermediate. The lone pair of electrons on the nitrogen atom attacks an adjacent carbon, displacing a chloride ion. This electrophilic aziridinium ion is then readily attacked by a nucleophile. This process can occur with the second chloroethyl group, allowing the molecule to act as a cross-linking agent.[4][5] In a biological context, this reactivity is the basis for its use as a DNA alkylating agent, leading to interstrand cross-links in DNA.[4]
Figure 1: Intramolecular cyclization to form the aziridinium ion.
Application 1: Synthesis of N-Aryl Piperazines
A significant application of this compound hydrochloride is in the synthesis of N-aryl piperazines. These compounds are crucial intermediates in the production of numerous pharmaceuticals. A notable example is the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241), a key precursor to the atypical antipsychotic aripiprazole.[6]
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride
This protocol outlines the cyclization reaction between 2,3-dichloroaniline (B127971) and this compound hydrochloride.
Materials:
-
2,3-Dichloroaniline
-
This compound hydrochloride
-
n-Butanol (for work-up)
-
Methanol (B129727) (for purification)
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
In a suitable reaction vessel, charge the 2,3-dichloroaniline.
-
Heat the aniline (B41778) to a temperature between 90-120 °C.
-
Add this compound hydrochloride portion-wise to the heated aniline. The mass ratio of 2,3-dichloroaniline to this compound hydrochloride should be maintained between 1:0.8 and 1:2.0.
-
Increase the reaction temperature to 120-220 °C and maintain for 4-34 hours, depending on the scale.
-
After the reaction is complete, cool the mixture.
-
Add a protic solvent such as n-butanol and reflux for 1 hour.
-
Cool the mixture to allow for the crystallization of the crude product.
-
Filter the crude product.
-
Purify the product by recrystallization from a suitable solvent like methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.
Figure 2: Workflow for the synthesis of an N-aryl piperazine.
Data Presentation:
| Parameter | Value/Range |
| Reactant 1 | 2,3-Dichloroaniline |
| Reactant 2 | This compound hydrochloride |
| Mass Ratio (Reactant 1:Reactant 2) | 1:0.8 to 1:2.0 |
| Initial Temperature | 90-120 °C |
| Reaction Temperature | 120-220 °C |
| Reaction Time | 4-34 hours |
| Work-up Solvent | n-Butanol |
| Purification Solvent | Methanol |
Application 2: Synthesis of Cyclophosphamide (B585) Precursors
This compound hydrochloride is a fundamental building block for the synthesis of cyclophosphamide, a widely used anticancer drug.[6] The synthesis involves the reaction of this compound with a phosphorodiamidic chloride intermediate.
Experimental Protocol: Synthesis of Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate
This protocol describes the synthesis of a key intermediate for cyclophosphamide analogues.
Materials:
-
This compound hydrochloride
-
Dry methylene (B1212753) chloride
-
Phenyl phosphorodichloridate
-
Three-necked round-bottom flask
-
Calcium chloride drying tube
Procedure:
-
In a three-necked round-bottom flask protected with a calcium chloride tube, combine this compound hydrochloride (0.288 mol), dry methylene chloride (300 mL), and triethylamine (0.577 mol).
-
Dissolve phenyl phosphorodichloridate (0.288 mol) in dry methylene chloride (73 mL).
-
Add the phenyl phosphorodichloridate solution dropwise to the flask over 25 minutes with stirring.
-
Stir the mixture at ambient temperature overnight.
-
Remove the precipitated triethylamine hydrochloride by suction filtration.
-
Extract the filtrate with 1 M HCl (2 x 50 mL).
-
The resulting product is Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate.
Data Presentation:
| Reagent | Moles | Volume/Mass |
| This compound hydrochloride | 0.288 mol | 51.5 g |
| Dry Methylene Chloride (initial) | - | 300 mL |
| Triethylamine | 0.577 mol | 58.4 g |
| Phenyl phosphorodichloridate | 0.288 mol | 60.8 g |
| Dry Methylene Chloride (for addition) | - | 73 mL |
Safety and Handling
This compound hydrochloride is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is harmful if swallowed, causes severe skin burns and eye damage, and is a suspected mutagen.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: A NIOSH-approved respirator is recommended when handling large quantities or if dust is generated.
-
-
Handling Procedures:
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Work in a certified chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Avoid contact with strong oxidizing agents and strong bases.
-
-
Spill and Waste Disposal:
-
In case of a spill, evacuate the area and wear appropriate PPE.
-
Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Disclaimer: The protocols provided are for informational purposes only and should be carried out by qualified professionals in a suitable laboratory setting. All necessary safety precautions should be taken. The user assumes all risk and liability for the use of this information.
References
- 1. Seta Chemicals [setachemicals.com]
- 2. Actylis - Bis-(2-Chloroethyl)-Amine HCL - Catalyst - API Intermediate [solutions.actylis.com]
- 3. This compound hydrochloride-821-48-7 [ganeshremedies.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. This compound hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Pharmacokinetic Study of Bis(2-chloroethyl)amine Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for conducting a preclinical pharmacokinetic (PK) study of Bis(2-chloroethyl)amine (Normustine) in a rodent model. The protocol leverages a deuterated analogue, this compound-d8, as an internal standard (IS) for accurate quantification in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, also known as normustine or nor-nitrogen mustard, is a bifunctional alkylating agent.[1] These agents are highly reactive and form covalent bonds with cellular nucleophiles, such as DNA, leading to cytotoxicity.[1] This mechanism is the basis for their use as chemotherapeutic agents.[2] Understanding the pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for optimizing dosing regimens and ensuring both safety and efficacy.[3][4]
Due to the complexity of biological matrices like plasma, accurate quantification of a target analyte requires robust analytical methods.[5] Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis.[6][7] A deuterated IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6][8] This minimizes variability and corrects for matrix effects, which can suppress or enhance the analyte signal in a mass spectrometer.[9]
This protocol outlines a preclinical PK study in rats, employing this compound-d8 as the internal standard to ensure high accuracy and precision in the quantification of this compound.[10]
Safety Precaution: this compound is a hazardous and corrosive compound, suspected of causing genetic defects, and can cause severe skin and eye damage.[1][11] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound HCl | Sigma-Aldrich or equivalent | Analytical Standard Grade |
| This compound-d8 HCl | Toronto Research Chemicals or equivalent | Deuterated Internal Standard |
| Acetonitrile (B52724) (ACN) | LC-MS Grade | For protein precipitation & mobile phase |
| Methanol (MeOH) | LC-MS Grade | For stock solutions |
| Formic Acid (FA) | LC-MS Grade | Mobile phase modifier |
| Water, Ultrapure | Type I, 18.2 MΩ·cm | For mobile phase & standards |
| Rat Plasma (K2-EDTA) | BioIVT or equivalent | For calibration standards & QCs |
| Saline, Sterile (0.9% NaCl) | Pharmaceutical Grade | Vehicle for dosing solution |
| Isoflurane | Pharmaceutical Grade | Anesthetic for animal procedures |
Instrumentation
| Instrument | Specification |
| LC-MS/MS System | Triple Quadrupole Mass Spectrometer |
| HPLC System | Binary Pump, Autosampler, Column Oven |
| Analytical Column | C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Analytical Balance | 0.01 mg readability |
| Centrifuge | Refrigerated, capable of >12,000 x g |
| Pipettes | Calibrated, various volumes |
| Vortex Mixer | Standard laboratory grade |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of this compound HCl and this compound-d8 HCl into separate volumetric flasks.
-
Dissolve in a minimal amount of ultrapure water, then bring to final volume with Methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50:50 Methanol:Water to create working solutions for calibration standards (CS) and quality controls (QC).
-
Prepare a working internal standard (IS) solution of this compound-d8 at a concentration of 100 ng/mL in 50:50 Methanol:Water.
-
-
Calibration Standards (CS) and Quality Controls (QC):
-
Spike blank rat plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QCs at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
-
Vortex each CS and QC sample and store at -80°C until analysis.
-
Animal Dosing and Sample Collection (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weight 200-250 g.
-
Acclimation: Acclimate animals for at least 3 days prior to the study.
-
Dosing:
-
Prepare a dosing solution of this compound in sterile saline at the desired concentration (e.g., 1 mg/kg).
-
Administer the dose via intravenous (IV) bolus injection into the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (~150 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points.
-
Suggested time points: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Collect blood into K2-EDTA coated tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes).
-
Harvest the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until bioanalysis.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a fast and effective method for extracting small molecules from high-protein matrices like plasma.[12]
-
Thaw plasma samples, CS, and QC samples on ice.
-
To 50 µL of each plasma sample, add 10 µL of the 100 ng/mL IS working solution (this compound-d8). Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Bioanalytical Method
-
LC Conditions (Example):
-
Column: C18 Reverse-Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS Conditions (Example - to be optimized):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z 142.0 → Q3: m/z (specific product ion)
-
This compound-d8 (IS): Q1: m/z 150.0 → Q3: m/z (specific product ion)
-
-
Note: Actual m/z values and collision energies must be optimized by infusing the pure compounds.
-
Data Presentation and Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). The ratio of the analyte peak area to the IS peak area is used for quantification against the calibration curve.
Table 1: Example Pharmacokinetic Parameters for this compound
| Parameter | Unit | Subject 1 | Subject 2 | Subject 3 | Mean | SD |
| Dose | mg/kg | 1.0 | 1.0 | 1.0 | 1.0 | 0 |
| Cmax | ng/mL | 850.2 | 910.5 | 875.1 | 878.6 | 30.4 |
| Tmax | hr | 0.08 | 0.08 | 0.08 | 0.08 | 0 |
| AUC(0-t) | hrng/mL | 1250.6 | 1315.2 | 1288.4 | 1284.7 | 32.5 |
| AUC(0-inf) | hrng/mL | 1280.1 | 1355.8 | 1310.3 | 1315.4 | 38.1 |
| t½ | hr | 2.5 | 2.7 | 2.6 | 2.6 | 0.1 |
| CL | L/hr/kg | 0.78 | 0.74 | 0.76 | 0.76 | 0.02 |
| Vd | L/kg | 2.8 | 2.9 | 2.8 | 2.8 | 0.05 |
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
Workflow Visualization
The following diagram illustrates the complete workflow for the pharmacokinetic study.
Caption: Workflow for the preclinical pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride HCI Online | this compound hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 3. Pharmacokinetics of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical pharmacology of alkylating agents in high-dose chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay for Bis(2-chloroethyl)amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-chloroethyl)amine, also known as nor-nitrogen mustard, and its derivatives are a class of bifunctional alkylating agents.[1][2] Their potent cytotoxic effects are harnessed in chemotherapy to treat various cancers, including lymphomas and leukemias.[3] The core mechanism of action for these compounds involves the alkylation of DNA, leading to the formation of interstrand and intrastrand cross-links. These DNA lesions are highly cytotoxic as they obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[4]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it includes a summary of reported cytotoxicity data for various derivatives and visual representations of the underlying signaling pathways and experimental workflow.
Mechanism of Action: DNA Damage and Apoptosis
The cytotoxicity of this compound derivatives is initiated by the formation of a highly reactive aziridinium (B1262131) ion through intramolecular cyclization. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, most commonly the N7 position of guanine (B1146940). As these are bifunctional agents, this process can occur with both chloroethyl arms, resulting in the formation of DNA interstrand cross-links (ICLs).[5]
These ICLs create a significant blockage to DNA replication and transcription.[5] The cell recognizes this damage and activates a complex signaling cascade known as the DNA Damage Response (DDR).[5] If the damage is too severe to be repaired by cellular mechanisms such as Nucleotide Excision Repair (NER), Fanconi Anemia (FA) pathway, and Homologous Recombination (HR), the cell is directed towards apoptosis.[5][6] This process involves the activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3), which execute the dismantling of the cell.[7][8] The tumor suppressor protein p53 plays a crucial role in this process, acting as a key regulator of the apoptotic response to DNA damage.[9][10]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several nitrogen mustard derivatives against various cancer cell lines. It is important to note that IC50 values can vary based on the specific derivative, cell line, and experimental conditions.
| Compound Name/Derivative | Cancer Cell Line | IC50 (µM) |
| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Leukemia) | 4.48 |
| PC-3 (Prostate) | 9.37 | |
| Bel-7402 (Hepatocellular Carcinoma) | 0.2 | |
| Bel-7402/5-FU (Drug-Resistant) | 0.84 | |
| Evodiamine-Nitrogen Mustard Hybrid (9c) | HL-60 (Leukemia) | 0.50 |
| THP-1 (Leukemia) | 4.05 | |
| HepG2 (Hepatocellular Carcinoma) | 17.04 | |
| Melamine-Nitrogen Mustard Derivative (19f) | MCF-7 (Breast Cancer) | 18.70 |
| Phenylboronic Acid Nitrogen Mustard (1) | MDA-MB-468 (Breast Cancer) | 16.7 |
| UO-31 (Renal Cancer) | 38.8 | |
| Phenethyl derivative (6) | CaCo-2 (Colorectal Adenocarcinoma) | 15.74 ± 1.7 |
| A549 (Epithelial Lung Carcinoma) | 13.95 ± 2.5 | |
| HTB-140 (Melanoma) | 14.83 ± 1.9 | |
| cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard (2) | MIA PaCa2 (Pancreatic Cancer) | 4.2 ± 1.0 |
Data compiled from multiple sources.[3][11][12][13][14]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol details the MTT assay, a colorimetric method to assess cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color is directly proportional to the number of viable cells.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound.
-
Include control wells:
-
Untreated control: Cells with medium only.
-
Vehicle control: Cells with medium containing the same concentration of the solvent (e.g., DMSO) used for the highest concentration of the compound.
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours in the dark at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The MTT assay is a reliable and widely used method for determining the in vitro cytotoxicity of this compound derivatives. A thorough understanding of the experimental protocol and the underlying mechanism of action is crucial for accurately evaluating the potential of these compounds as anticancer agents. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. This compound hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H9Cl2N | CID 9533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 5. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE INTERSECTION BETWEEN DNA DAMAGE RESPONSE AND CELL DEATH PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anticancer activity of a cis -dichloridoplatinum( ii ) complex of a chelating nitrogen mustard: insight into unusual guanine binding mode and low deac ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04459F [pubs.rsc.org]
- 14. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing piperazine byproduct formation in Bis(2-chloroethyl)amine reactions
Welcome to the Technical Support Center for optimizing reactions involving Bis(2-chloroethyl)amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing piperazine (B1678402) byproduct formation and other common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments with this compound and its hydrochloride salt.
Q1: My reaction is producing a significant amount of piperazine as a byproduct. What is the primary cause and how can I prevent it?
A1: The formation of piperazine is a common side reaction that occurs via the intramolecular cyclization of this compound. This process is highly dependent on the reaction conditions, particularly the pH.
Mechanism of Piperazine Formation:
Under neutral or alkaline conditions, the nitrogen atom of this compound is deprotonated, making it a potent nucleophile. This nucleophilic nitrogen can then attack one of the chloroethyl groups in an intramolecular fashion, displacing the chloride ion to form a reactive aziridinium (B1262131) ion intermediate. A second intramolecular cyclization then leads to the formation of the piperazine ring.[1][2]
Troubleshooting & Optimization:
-
pH Control: The most critical factor is maintaining an acidic pH (typically between 2 and 3).[1] Under acidic conditions, the nitrogen atom is protonated, forming an ammonium (B1175870) salt. This significantly reduces its nucleophilicity and inhibits the initial intramolecular cyclization step.[1] Therefore, this compound is most commonly used and stored as its hydrochloride salt to enhance stability.[1]
-
Temperature Management: Elevated temperatures can accelerate the rate of cyclization.[3] It is crucial to maintain strict temperature control throughout the reaction. For many applications, conducting the reaction at low to moderate temperatures (0-40°C) is recommended to minimize this side reaction.[2]
-
Reaction Time: Avoid unnecessarily long reaction times, as this can favor the formation of piperazine and other byproducts.[3] Monitor the reaction progress using appropriate analytical techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.[3]
Q2: I am observing the formation of N,N'-bis(2-chloroethyl)piperazine in my reaction mixture. What causes this impurity and how can I minimize it?
A2: The formation of N,N'-bis(2-chloroethyl)piperazine is a result of an intermolecular reaction between two molecules of this compound. This is more likely to occur at higher concentrations and elevated temperatures.
Troubleshooting & Optimization:
-
Concentration: Use a lower concentration of reactants by increasing the solvent volume. This will decrease the probability of intermolecular collisions and subsequent side reactions.[2]
-
Temperature Control: As with piperazine formation, maintaining a lower reaction temperature will help to control the rate of this intermolecular side reaction.[3]
Q3: My final product is contaminated with hydroxyethyl (B10761427) impurities. What is the source of these byproducts and how can I avoid them?
A3: Hydroxyethyl impurities are formed by the hydrolysis of the chloroethyl groups of this compound. This is a common issue when water is present in the reaction mixture.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1][2]
-
Work-up Procedure: If an aqueous work-up is unavoidable, it should be performed quickly and at a low temperature.[1] Maintaining acidic conditions (pH 2-3) during aqueous washes will keep the amine protonated and less nucleophilic, which can help to suppress hydrolysis.[1]
Q4: How can I selectively achieve mono-alkylation when reacting this compound with a primary amine to form a substituted piperazine?
A4: Achieving selective mono-alkylation and avoiding the formation of di-substituted byproducts is a common challenge. Several strategies can be employed:
-
Stoichiometric Control: While reacting a primary amine with this compound to form a piperazine ring, the stoichiometry is key. The mass ratio of the primary amine to this compound hydrochloride can range from 1:0.8 to 1:2.0.[4] Careful optimization of this ratio for your specific substrate is necessary.
-
Protecting Group Strategy: A more controlled and often preferred method is to first synthesize a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing the alkylation to the other. The protecting group can then be removed in a subsequent step.[5][6]
Data Presentation
The following tables summarize key reaction parameters and their impact on minimizing byproduct formation in reactions involving this compound.
Table 1: Effect of pH on this compound Stability and Piperazine Formation
| pH Range | Nitrogen State | Nucleophilicity | Rate of Intramolecular Cyclization | Stability of this compound |
| Acidic (2-3) | Protonated (Ammonium salt) | Low | Significantly Inhibited | High |
| Neutral to Alkaline | Deprotonated (Free base) | High | Accelerated | Low |
Data synthesized from multiple sources.[1]
Table 2: General Reaction Conditions for N-Arylpiperazine Synthesis from a Substituted Aniline and this compound Hydrochloride
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Aniline:this compound HCl) | 1 : 0.8 to 1 : 2.0 | Optimize for specific substrate to maximize yield and minimize side products. |
| Temperature | 90 - 220 °C | Higher temperatures can increase reaction rate but may also promote byproduct formation. |
| Solvent | High-boiling aprotic solvents (e.g., DMF, Xylene) | Ensures reagents remain in solution at elevated temperatures. |
Data based on a general protocol for 1-(2,3-dichlorophenyl)piperazine (B491241) synthesis.[4][7]
Experimental Protocols
Protocol 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride using this compound hydrochloride
This protocol describes the cyclization reaction to form the piperazine ring.
Materials:
-
This compound hydrochloride
-
Protonic solvent for workup (e.g., ethanol)
Procedure:
-
Combine 2,3-dichloroaniline and this compound hydrochloride in a reaction vessel. The mass ratio can range from 1:0.8 to 1:2.0.[4][7]
-
Heat the mixture to a charging temperature of 90-120 °C.[4][7]
-
Increase the reaction temperature to 120-220 °C and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).[4][7]
-
After the reaction is complete, cool the reaction liquid and treat with a protonic solvent to precipitate the crude product.[4]
-
Refine the crude product by recrystallization from a suitable solvent to obtain pure 1-(2,3-dichlorophenyl)piperazine hydrochloride.
Protocol 2: General Procedure for Quantitative Analysis of Piperazine Byproduct by GC-MS
This protocol provides a general workflow for the quantification of piperazine. Derivatization is often necessary for GC-MS analysis of piperazines.
Materials:
-
Reaction mixture sample
-
Internal standard (e.g., Piperazin-2-one-d6 for related compounds)[8]
-
Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) (TFAA) or BSTFA with 1% TMCS)[8][9]
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Sample Preparation:
-
Quench a small, accurately measured aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction to isolate the amine components.
-
Spike the sample with a known amount of internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dry residue, add the organic solvent and the derivatizing agent (e.g., 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA).[9]
-
Incubate at an elevated temperature (e.g., 70 °C for 30 minutes).[8][9]
-
Cool the sample to room temperature and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS Analysis:
-
Column: Use a suitable column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Develop a temperature gradient to achieve good separation of the derivatized piperazine from other components.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific m/z ions for the derivatized piperazine and the internal standard.[10]
-
-
Quantification:
-
Generate a calibration curve using standards of known piperazine concentrations.
-
Determine the concentration of piperazine in the reaction sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for minimizing piperazine byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. scholars.direct [scholars.direct]
- 10. scholars.direct [scholars.direct]
Bis(2-chloroethyl)amine stability in aqueous solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with bis(2-chloroethyl)amine. It provides essential information on its stability in aqueous solutions, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are susceptible to degradation and should ideally be prepared fresh before each experiment.[1] The primary degradation pathway is hydrolysis, where the chloroethyl groups are converted to hydroxyethyl (B10761427) groups.[1] This process is accelerated by neutral or alkaline pH and elevated temperatures.[1][2]
Q2: What is the primary degradation pathway for this compound in water?
The main degradation routes are hydrolysis and intramolecular cyclization.
-
Hydrolysis: In the presence of water, the chloroethyl groups can be hydrolyzed to form mono- and di-hydroxyethyl species.[1][3] This is more pronounced at neutral or alkaline pH.[2]
-
Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom can attack a β-chloroethyl group, displacing the chloride ion to form a highly reactive aziridinium (B1262131) ion.[2][3][4] This intermediate can then react with other molecules, leading to impurities like piperazine (B1678402) derivatives.[2][4] This process is accelerated by heat and basic conditions.[2][4]
Q3: How does pH affect the stability of this compound in aqueous solutions?
The pH of the aqueous solution is a critical factor.
-
Acidic Conditions (pH 2-3): Under acidic conditions, the nitrogen atom is protonated, forming an ammonium (B1175870) salt. This reduces the nucleophilicity of the nitrogen, which in turn inhibits intramolecular cyclization and enhances the compound's stability.[3]
-
Neutral to Alkaline Conditions: In neutral or alkaline environments, the amine is deprotonated, making the nitrogen more nucleophilic. This significantly accelerates the rate of intramolecular cyclization and hydrolysis.[2][3]
Q4: Why is this compound typically supplied and stored as a hydrochloride salt?
This compound is synthesized and stored as its hydrochloride salt to improve its stability.[3] As a salt, the nitrogen atom is protonated, making it less nucleophilic and therefore less likely to undergo the degradation pathway of intramolecular cyclization.[3][5] The hydrochloride salt form also enhances its water solubility.[5]
Q5: What are the visible signs of degradation of solid this compound hydrochloride?
A change in the physical appearance of the solid, such as discoloration from white/light beige to yellow or brown, or clumping of the powder, can indicate degradation or moisture absorption.[1] If any physical changes are observed, it is recommended to verify the purity of the compound using an appropriate analytical method before use.[1]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of the stock solution. | Prepare a fresh stock solution immediately before each experiment. Ensure proper storage of the solid compound to prevent degradation of the source material.[1] |
| Precipitate formation in a refrigerated aqueous stock solution. | Low solubility at reduced temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing.[1] |
| Low yield after synthesis and workup. | Intramolecular cyclization due to non-acidic conditions. | Ensure all aqueous solutions used during workup are acidic (pH 2-3) to keep the amine protonated and non-nucleophilic. Avoid basic washes.[3] |
| Hydrolysis from exposure to water. | Use anhydrous solvents for reactions and workups where possible. Minimize contact time with aqueous solutions during extractions.[3] | |
| Elevated temperatures accelerating degradation. | Maintain low to moderate temperatures during reaction and purification steps.[3] | |
| Presence of hydroxyethyl byproducts in the final product. | Hydrolysis of the chloroethyl groups. | Employ anhydrous aprotic solvents (e.g., dichloromethane, acetonitrile). Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent atmospheric moisture from entering.[2] |
| New, less polar spot on a TLC plate after workup. | Formation of the cyclized piperazine derivative. | This indicates that the amine was likely deprotonated at some stage, allowing for intramolecular cyclization. Maintain acidic conditions (pH 2-3) during aqueous workups.[3][4] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound and its Aqueous Solutions [1]
| Form | Parameter | Recommended Condition | Condition to Avoid | Reason |
| Solid (Hydrochloride Salt) | Temperature | Room Temperature (<30°C) or Refrigerated (2-8°C) | High temperatures | To minimize thermal degradation. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Humid air | To prevent moisture absorption and subsequent hydrolysis. | |
| Light Exposure | Stored in the dark (amber vial or in a cabinet) | Direct sunlight or UV light | To prevent potential photolytic degradation. | |
| Aqueous Solution | Temperature | -80°C (long-term, up to 6 months), -20°C (short-term, up to 1 month), 2-8°C (very short-term, <24 hours) | Room Temperature | To significantly slow the rate of hydrolysis. |
| Handling | Aliquot into single-use vials | Repeated freeze-thaw cycles | To prevent degradation induced by repeated temperature changes. |
Table 2: Influence of pH on the Stability of this compound in Aqueous Solutions
| pH Range | Dominant Species | Primary Degradation Pathway | Relative Stability |
| Acidic (pH 2-3) | Protonated amine (Ammonium salt) | Hydrolysis (slowed) | High |
| Neutral to Alkaline | Deprotonated (free) amine | Intramolecular cyclization and Hydrolysis (accelerated) | Low |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of an Aqueous Stock Solution
-
Preparation:
-
Allow the solid this compound hydrochloride to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of the solid in a fume hood, using appropriate personal protective equipment (PPE).
-
Dissolve the solid in the desired volume of high-purity, sterile water (e.g., Milli-Q or equivalent).
-
Vortex gently until the solid is completely dissolved.
-
-
Short-Term Storage (if absolutely necessary):
-
For storage up to 24 hours, keep the solution at 2-8°C and protected from light.[1]
-
For storage up to one month, aliquot the solution into single-use vials, flash-freeze, and store at -20°C.[1]
-
For longer-term storage up to six months, store aliquots at -80°C.[1]
-
To use, thaw the aliquot at room temperature and ensure any precipitate has redissolved before use. Avoid repeated freeze-thaw cycles.[1]
-
Protocol 2: Monitoring Degradation by UHPLC-MS/MS
This protocol is adapted from a method for detecting this compound as a genotoxic impurity.[6]
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., ACE 3 C18, 100 mm × 4.6 mm, 3.0 µm).[6]
-
Mobile Phase A: 0.2% formic acid in water.[6]
-
Mobile Phase B: Methanol.[6]
-
Elution: Isocratic with a ratio of 45:55 (v/v) of Mobile Phase A to Mobile Phase B.[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 2 µL.[6]
-
-
Mass Spectrometry Conditions:
-
Procedure:
-
Prepare aqueous samples of this compound at known concentrations.
-
Incubate the samples under the desired conditions (e.g., different pH, temperature).
-
At specified time points, take an aliquot of the sample, dilute if necessary with the mobile phase, and inject it into the UHPLC-MS/MS system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of peaks corresponding to degradation products over time.
-
Visualizations
Caption: Degradation pathways of this compound in aqueous solutions.
Caption: Workflow for monitoring the stability of this compound.
References
Troubleshooting low yield in piperazine cyclization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in piperazine (B1678402) cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my piperazine cyclization reaction?
Low yields in piperazine cyclization can be attributed to several factors, ranging from the quality of starting materials to the specifics of the reaction conditions. The most frequently encountered issues include:
-
Side Reactions: The formation of undesired products is a primary cause of low yield. The most common side reaction is the formation of symmetrically disubstituted by-products, where both nitrogen atoms of the piperazine ring react.[1][2] Other potential side reactions include polymerization and the formation of five-membered ring lactams.[1]
-
Incomplete Reaction: The reaction may not proceed to completion due to suboptimal conditions. This can include incorrect temperature, insufficient reaction time, or the use of an inappropriate solvent.[1]
-
Poor Reactivity of Precursors: The starting materials may not be sufficiently reactive under the selected experimental conditions.[1]
-
Steric Hindrance: Bulky substituents on the precursor molecules can physically obstruct the cyclization process, leading to reduced yields.[1]
-
Catalyst Inactivation: The catalyst can be deactivated by impurities present in the reactants or solvents, or by by-products formed during the reaction.[1]
Q2: How can I minimize the formation of disubstituted by-products?
The formation of symmetrically disubstituted piperazines is a common challenge that significantly lowers the yield of the desired monosubstituted product.[2] Several strategies can be employed to enhance selectivity for mono-substitution:
-
Use of a Protecting Group: Employing a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms of the piperazine precursor is a highly effective and widely used method.[1][2] This ensures that only one nitrogen is available for the reaction. The protecting group can be removed in a subsequent step.
-
Adjustment of Molar Ratios: Using a significant excess of the piperazine starting material can statistically favor the formation of the monosubstituted product.[1]
-
Protonation (In-situ Protection): The protonation of piperazine can serve as a simple in-situ protection method to suppress the formation of disubstituted derivatives.[1][2] This can be achieved by using a salt of piperazine, such as piperazine monohydrochloride.[3]
Q3: What are the key reaction conditions to optimize for improved yield?
Optimizing reaction conditions is critical for maximizing the yield of your piperazine cyclization. Careful consideration of the following parameters is recommended:
-
Solvent: The choice of solvent can have a substantial impact on reaction outcomes. For example, in certain syntheses utilizing SnAP reagents, changing the solvent from a 4:1 mixture of CH₂Cl₂/HFIP to a 4:1 mixture of HFIP/CH₃CN has been demonstrated to improve yields.[1]
-
Temperature: Reaction temperature can influence both the reaction rate and the product distribution. For instance, in the synthesis of piperazine from ethanolamine (B43304) and ammonia (B1221849) with a Ni-MgO catalyst, temperatures between 200°C and 275°C favor higher yields of piperazine compared to temperatures below 200°C.[1] However, excessively high temperatures can lead to product degradation.[3]
-
Catalyst: The selection of an appropriate catalyst is crucial. For the cyclization of N-(2-hydroxyethyl)-ethylenediamine, Raney nickel has proven to be effective.[1] In other systems, catalysts such as Pd/C, iridium complexes, or copper-based systems are employed.[1] The catalyst loading should also be optimized.
-
Reaction Time: It is essential to monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time to maximize the formation of the desired product and avoid the formation of degradation products resulting from prolonged reaction times.[1][4]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low yields in your piperazine cyclization reactions.
Problem: Low or No Product Formation
| Potential Cause | Recommended Action |
| Poor Quality of Starting Materials | - Verify the purity of reactants and solvents. Use anhydrous solvents if the reaction is sensitive to moisture.- Use freshly opened or properly stored reagents. |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, incrementally increase the temperature.- If degradation is observed, lower the temperature. |
| Incorrect Reaction Time | - Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.- Increase reaction time if starting material remains. |
| Ineffective Catalyst | - Screen different catalysts known to be effective for similar transformations.- Ensure the catalyst is not deactivated. Use fresh catalyst. |
| Inappropriate Solvent | - Test a range of solvents with different polarities and boiling points. |
Problem: High Proportion of By-products
| Potential Cause | Recommended Action |
| Formation of Disubstituted Piperazine | - Use a mono-protected piperazine (e.g., N-Boc-piperazine).[4]- Employ a large excess of the piperazine starting material.- Utilize in-situ protection through protonation (e.g., using piperazine monohydrochloride).[3] |
| Polymerization | - Lower the reaction temperature.- Use a more dilute solution. |
| Formation of Other Side Products | - Analyze the by-products to understand the side reaction pathways.- Adjust reaction conditions (temperature, catalyst, solvent) to disfavor the formation of these by-products. |
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyloxycarbonyl (Boc) piperazine
This protocol describes a common method for synthesizing N-Boc piperazine, a key intermediate for achieving mono-substitution. The use of the Boc protecting group is a fundamental strategy to prevent disubstitution.[1]
Materials:
-
Thionyl chloride
-
tert-Butyloxycarbonyl (Boc) anhydride (B1165640)
-
Sodium carbonate
-
Ammonia water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Chlorination: React diethanolamine with a chlorinating agent, such as thionyl chloride, to generate bis(2-chloroethyl)amine. The molar ratio of thionyl chloride to diethanolamine is typically in the range of 2.75-3.25:1.[1]
-
Boc Protection: The resulting this compound is then reacted with Boc anhydride. The molar ratio of Boc anhydride to the starting diethanolamine is typically 0.95-1.05:1.[1] This reaction is carried out in the presence of an inorganic base, such as sodium carbonate, in water. The reaction is typically stirred for 12-16 hours.[1]
-
Aminolysis and Cyclization: The temperature of the reaction mixture is raised to 60°C. Ammonia water is slowly added dropwise over approximately 3 hours. The molar ratio of ammonia to the starting diethanolamine is in the range of 2-4:1.[1] The reaction is maintained at 60°C for about 2.5 hours.[1]
-
Work-up and Isolation: After cooling to below 25°C, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc piperazine.[1]
Visual Guides
Caption: A workflow for troubleshooting low reaction yield.
Caption: Strategies to prevent disubstitution in piperazine reactions.
References
Technical Support Center: Purification of Bis(2-chloroethyl)amine Reaction Products by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Bis(2-chloroethyl)amine reaction products by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound hydrochloride.
| Problem | Potential Causes | Troubleshooting Steps |
| Oiling Out (Formation of an oil instead of crystals) | 1. The solution is too supersaturated. 2. The cooling rate is too rapid. 3. Impurities are present. 4. Incorrect solvent ratio. | 1. Add a small amount of the primary solvent (e.g., hot ethanol) to dissolve the oil, then cool slowly. 2. Allow the solution to come to room temperature before further cooling in an ice bath. 3. If the oil persists, redissolve it in the primary solvent, add a small amount of activated charcoal, heat briefly, and filter while hot before proceeding with crystallization.[1] 4. Adjust the solvent ratio by adding more of the primary solvent to dissolve the oil, then slowly add the anti-solvent (e.g., diethyl ether).[1] |
| Low Crystal Yield | 1. Too much solvent was used. 2. Incomplete precipitation. 3. Crystals are too soluble in the wash solvent. | 1. Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to recrystallize.[1] 2. Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[1] 3. Use a minimal amount of ice-cold wash solvent (e.g., diethyl ether) to rinse the crystals.[1] |
| No Crystal Formation | 1. The solution is not saturated. 2. Insufficient cooling. | 1. Evaporate some of the solvent to increase the concentration of the compound.[1] 2. Scratch the inside of the flask with a glass rod to induce nucleation.[1] 3. Add a seed crystal of the pure compound.[1] 4. Ensure the solution is thoroughly cooled.[1] |
| Colored Crystals | 1. Presence of colored impurities. | 1. Dissolve the crystals in a minimal amount of hot ethanol (B145695). 2. Add a small amount of activated charcoal and heat the mixture briefly. 3. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool and crystallize.[1] |
| Product Degradation | 1. Intramolecular cyclization to form a piperazine (B1678402) derivative, accelerated by heat and basic conditions. 2. Hydrolysis of the chloroethyl groups in the presence of water. | 1. Maintain acidic conditions (pH 2-3) during any aqueous steps. 2. Perform purification steps at low temperatures and avoid prolonged heating. 3. Use anhydrous solvents and reagents and minimize contact with water. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound hydrochloride?
A1: A commonly used and effective solvent system is a mixture of ethanol and diethyl ether.[1][2] Methanol/ether has also been reported as a suitable solvent system.[3]
Q2: How much solvent should I use for the recrystallization?
A2: You should use the minimum amount of hot solvent (e.g., ethanol) necessary to completely dissolve the crude product. Using an excessive amount of solvent will lead to a lower yield.[1]
Q3: What is the purpose of adding diethyl ether?
A3: Diethyl ether acts as an "anti-solvent." this compound hydrochloride is soluble in hot ethanol but much less soluble in diethyl ether. The slow addition of diethyl ether reduces the overall solubility of the compound in the solvent mixture, causing it to crystallize out in a purified form.[1]
Q4: My purified product has a low and broad melting point. What does this indicate?
A4: A lower and broader melting point than the literature value (typically around 212-214 °C) suggests the presence of impurities. Likely impurities include hydrolysis byproducts or the cyclized piperazine derivative. Further recrystallization may be required.
Q5: Can I use a basic wash during the workup?
A5: It is not recommended to use a basic wash. The free amine of this compound is unstable and prone to intramolecular cyclization. Purification should be performed on the hydrochloride salt in acidic conditions to prevent degradation.
Q6: My final product is still impure after one recrystallization. What should I do?
A6: If impurities persist, a second recrystallization may be necessary. Ensure that all glassware is scrupulously clean and that you are using high-purity, anhydrous solvents.[1]
Data Presentation
Specific quantitative solubility data for this compound hydrochloride in various organic solvents is limited in publicly available literature. The following table provides qualitative solubility information. Researchers should determine precise solubilities and optimal solvent ratios experimentally for their specific conditions.
| Solvent | Qualitative Solubility | Role in Recrystallization |
| Water | Soluble[4][5] | - |
| Ethanol | Soluble, especially when hot[1] | Primary dissolving solvent |
| Diethyl Ether | Sparingly soluble/Insoluble[1] | Anti-solvent (precipitating agent) |
| Toluene | Insoluble[5] | - |
| Acetone | Insoluble[5] | - |
| DMSO | Soluble (up to 100 mg/mL with sonication)[6] | - |
Experimental Protocols
Protocol: Recrystallization of this compound Hydrochloride using Ethanol/Diethyl Ether
Materials:
-
Crude this compound hydrochloride
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Activated charcoal (optional, for colored impurities)
-
Celite (optional)
Procedure:
-
Dissolution: Place the crude this compound hydrochloride in a clean, dry Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle warming in a water bath may be necessary. Avoid overheating.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution. Heat the mixture briefly and then filter it while hot through a pad of celite to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once the solution has cooled, slowly add diethyl ether dropwise while gently swirling the flask until the solution becomes turbid.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature to promote slow crystal growth. For maximum yield, you can later place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound hydrochloride.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound hydrochloride, 98% 100g; Plastic bottle | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Bis(2-chloroethyl)amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound hydrochloride?
A1: The most prevalent impurities include:
-
Hydroxyethyl (B10761427) byproducts: These arise from the hydrolysis of the chloroethyl groups, which can result in mono- and di-hydroxyethyl species.[1]
-
Polymeric byproducts: These can form if the reaction temperature is not well-controlled.[1]
-
Piperazine (B1678402) derivatives: These are formed through intramolecular cyclization, where the nitrogen atom attacks a chloroethyl group to form a reactive aziridinium (B1262131) ion, which then leads to a stable six-membered piperazine ring.[1][2] This process is accelerated by heat and basic conditions.[1][2]
-
N-Nitroso this compound (NBCEA): A potential genotoxic impurity that can form during synthesis and storage.[1][3]
Q2: How does pH affect the stability and synthesis of this compound hydrochloride?
A2: The pH of the reaction and work-up is critical. Nitrogen mustards like this compound hydrochloride are susceptible to hydrolysis, which is accelerated under neutral or alkaline conditions.[1] Acidic conditions (pH 2-3) can suppress hydrolysis and intramolecular cyclization by protonating the nitrogen, making it less nucleophilic.[2] It is generally recommended to maintain acidic conditions during work-up and purification to enhance stability.[2][4][5]
Q3: What is the role of the aziridinium ion in the formation of side products?
A3: The lone pair of electrons on the nitrogen atom can attack one of the β-chloroethyl groups, displacing the chloride ion and forming a highly reactive aziridinium ion intermediate.[1][2] This intermediate can then be attacked by other molecules, leading to the formation of impurities such as piperazine derivatives.[1] This process is accelerated by heat and basic conditions.[1][2]
Q4: What are the visible signs of degradation of solid this compound hydrochloride?
A4: A change in the physical appearance of the solid, such as discoloration from white or light beige to yellow or brown, or clumping of the powder, can indicate degradation or moisture absorption.[6] If any changes in appearance are observed, it is recommended to verify the purity of the compound using an appropriate analytical method before use.[6]
Q5: What are the primary safety precautions to consider during this synthesis?
A5: this compound hydrochloride is a potent alkylating agent and is considered a hazardous substance.[5] It is harmful if swallowed and can cause severe skin burns and eye damage.[5] The synthesis involves thionyl chloride, a corrosive and toxic reagent that reacts violently with water, releasing toxic gases.[4] Therefore, all manipulations must be performed in a well-ventilated fume hood using anhydrous solvents and glassware.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4]
Troubleshooting Guides
Issue 1: High levels of hydroxyethyl byproducts detected in the final product.
This is typically due to the hydrolysis of the chloroethyl groups.[1]
| Parameter | Probable Cause | Recommended Solution | Benefit |
| Solvent | Use of protic solvents (e.g., ethanol, water).[1] | Employ anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane).[1] | Reduced hydrolysis of the chloroethyl groups.[1] |
| Work-up | Aqueous work-up procedures.[1] | Utilize an anhydrous work-up, such as quenching with an anhydrous acid scavenger and filtration.[1] | Minimizes contact with water, thus preventing hydrolysis.[1] |
| Atmosphere | Reaction open to the air.[1] | Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon).[1] | Prevents atmospheric moisture from entering the reaction.[1] |
Issue 2: Presence of polymeric byproducts in the final product.
| Parameter | Probable Cause | Recommended Solution | Benefit |
| Temperature | Elevated reaction temperatures (>60 °C).[1] | Maintain low to moderate temperatures (0-40 °C).[1] | Slower, more controlled reaction, reducing polymerization.[1] |
| Concentration | High concentration of reactants.[1] | Use a lower concentration of reactants (higher solvent volume).[1] | Reduces the probability of intermolecular reactions.[1] |
| Reaction Time | Prolonged reaction time.[1] | Monitor the reaction and quench it upon completion.[1] | Prevents the accumulation of reactive intermediates that can lead to polymerization.[1] |
Issue 3: Low yield due to intramolecular cyclization (piperazine formation).
| Parameter | Probable Cause | Recommended Solution | Benefit |
| pH | Neutral or basic conditions during purification.[1] | Purify the compound as its hydrochloride salt and maintain a low pH (2-3) in all aqueous solutions.[2] | The protonated nitrogen is less nucleophilic, significantly slowing the rate of cyclization.[2] |
| Temperature | High temperatures during purification.[1] | Perform all purification steps, including solvent removal, at low temperatures.[2] | Reduces the rate of cyclization.[1] |
Quantitative Data on Impurity Detection
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical techniques.
| Analytical Technique | LOD | LOQ | Sample Matrix |
| UHPLC-MS/MS | 0.070 ppm[7][8] | 0.206 ppm[7][8] | Aripiprazole Drug Substance[7][8] |
| HILIC-MS | - | 75 ppm[7][9] | Vortioxetine Manufacturing Process[7][9] |
| UHPLC-MS/MS | 0.028 ppm[7][10] | 0.083 ppm[7][10] | Not Specified[7] |
| GC/FT-IR | 46 ng (Minimum Identifiable Quantity) | - | Water[7] |
Experimental Protocols
1. Synthesis of this compound Hydrochloride
This synthesis is commonly achieved through the reaction of diethanolamine (B148213) with thionyl chloride.[1][11]
-
Materials: Diethanolamine, thionyl chloride, 1,2-dichloroethane, methanol (B129727).[1][4]
-
Procedure:
-
In a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[1][11]
-
Slowly add 51.0 mL of thionyl chloride. A solid suspension will form immediately.[1][11]
-
Reflux the crystalline suspension with stirring for 3 hours.[1][11] During reflux, the solid will dissolve, and then a crystalline solid will reappear.[1][11]
-
Remove the solvents under vacuum to obtain a white crystalline material of this compound hydrochloride.[1][11]
-
2. Purification by Recrystallization
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.[2]
-
Slowly add diethyl ether until turbidity is observed.[2]
-
Allow the solution to cool slowly to promote the formation of pure crystals.[2]
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[2]
-
3. Analytical Method: UHPLC-MS/MS for Impurity Quantification
This method is highly sensitive and suitable for detecting genotoxic impurities like this compound at trace levels.[1][8]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[1][8]
-
Chromatographic Conditions:
Visualizations
Caption: Key impurity formation pathways in the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification of this compound HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. openpr.com [openpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Forced Degradation Study of Bis(2-chloroethyl)amine Hydrochloride
Welcome to the technical support center for the forced degradation study of Bis(2-chloroethyl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is a forced degradation study important?
This compound hydrochloride is a nitrogen mustard compound and a potent alkylating agent.[1] Due to its reactive nature, it is susceptible to degradation. A forced degradation study, also known as stress testing, is crucial to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods. This is a regulatory requirement to ensure the quality, safety, and efficacy of pharmaceutical products.
Q2: What are the primary degradation pathways for this compound hydrochloride?
The primary degradation pathway for this compound hydrochloride is hydrolysis.[2] In the presence of water, the chloroethyl groups can be converted to hydroxyethyl (B10761427) groups, forming mono- and di-hydroxyethylated derivatives. This process is accelerated by non-neutral pH and elevated temperatures.[2] Another potential degradation pathway, particularly under thermal stress, is the intramolecular cyclization to form a reactive aziridinium (B1262131) ion, which can then lead to the formation of piperazine (B1678402) derivatives.[1]
Q3: What are the visible signs of degradation of solid this compound hydrochloride?
Visible signs of degradation in the solid form of this compound hydrochloride include a change in physical appearance, such as discoloration from its typical white or light beige to yellow or brown, and clumping of the powder, which may indicate moisture absorption.[2] If any of these changes are observed, it is recommended to verify the purity of the material using a suitable analytical method before use.[2]
Q4: What are the recommended storage conditions to minimize degradation?
To ensure long-term stability, solid this compound hydrochloride should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to protect it from moisture, which can accelerate hydrolysis.[2] It is also advisable to protect the compound from light.[2] Aqueous stock solutions are unstable at room temperature and should be prepared fresh. For short-term storage (up to one month), solutions can be stored at -20°C, and for long-term storage (up to six months), -80°C is recommended.[2] Aliquoting into single-use vials is advised to avoid repeated freeze-thaw cycles.[2]
Q5: What materials are incompatible with this compound hydrochloride?
This compound hydrochloride is incompatible with strong oxidizing agents and strong bases.[2] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.[2]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the stock solution. | Prepare a fresh stock solution immediately before each experiment. Ensure the solid compound is stored properly to prevent degradation of the source material.[2] |
| Precipitate forms in a refrigerated aqueous stock solution. | Low solubility at reduced temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing. If the precipitate does not redissolve, prepare a fresh solution.[2] |
| High levels of hydroxyethyl byproducts detected. | Hydrolysis due to the presence of water. | Use anhydrous solvents for non-aqueous reactions and purifications. Minimize contact with water during aqueous work-up procedures. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[2] |
| Presence of piperazine derivatives in the sample. | Intramolecular cyclization followed by dimerization. | This is more likely to occur at higher temperatures.[1] Maintain a low pH (2-3) during aqueous procedures as the protonated nitrogen is less nucleophilic, which slows the rate of cyclization. Perform purification steps, including solvent removal, at low temperatures.[2] |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), increase the temperature, or prolong the exposure time. |
| Complete degradation of the compound. | Stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradation Products
| Stress Condition | Typical Parameters | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | N-(2-hydroxyethyl)-2-chloroethylamine, Diethanolamine |
| Basic Hydrolysis | 0.1 M NaOH at room temperature | N-(2-hydroxyethyl)-2-chloroethylamine, Diethanolamine |
| Oxidative Degradation | 3% H₂O₂ at room temperature | N-oxides and other oxidized species |
| Thermal Degradation | 60°C (solid state) or in solution | Piperazine derivatives, products of HCl elimination[1] |
| Photolytic Degradation | Exposure to UV lamp (e.g., 254 nm) | Dechlorinated and hydroxylated products |
Note: The extent of degradation and the specific products formed will depend on the exact experimental conditions (e.g., duration of exposure, concentration of the compound).
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting this compound hydrochloride to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature for a specified time. After the specified time, neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for a specified time.
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound hydrochloride in a controlled temperature oven at 60°C for a specified time. After exposure, dissolve the solid in a suitable solvent for analysis.
-
Solution State: Incubate an aliquot of the stock solution at 60°C for a specified time.
-
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a UV lamp (e.g., 254 nm) for a specified duration. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound hydrochloride from its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting gradient could be 5% to 95% organic solvent over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at approximately 210 nm (should be optimized) or MS detection for identification of degradation products.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Production and Scale-Up of Bis(2-chloroethyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production and scale-up of Bis(2-chloroethyl)amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound hydrochloride?
A1: The most prevalent method for both laboratory and industrial synthesis is the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂), typically conducted in a chlorinated solvent such as 1,2-dichloroethane (B1671644) or chloroform.[1][2] This reaction efficiently substitutes the hydroxyl groups of diethanolamine with chlorine atoms.[1]
Q2: What are the primary safety concerns when handling this compound hydrochloride on a larger scale?
A2: this compound hydrochloride is a potent alkylating agent and is classified as a hazardous substance.[3] It is harmful if swallowed and can cause severe skin burns and eye damage.[3][4][5][6] It is also suspected of causing genetic defects.[3][5] Due to its high toxicity, strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.[3] The compound and its precursors, like thionyl chloride, are also corrosive, necessitating robust containment strategies and emergency preparedness plans for industrial-scale production.[3]
Q3: How can the progress of the reaction be monitored?
A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] TLC allows for the visual tracking of the disappearance of the diethanolamine spot and the appearance of the product spot.[1] For a more quantitative analysis of the reaction mixture, HPLC is the recommended method.[1][7]
Q4: What is the purpose of quenching the reaction with methanol (B129727)?
A4: At the end of the reaction, methanol is introduced to neutralize any excess thionyl chloride.[1][2][8] Thionyl chloride reacts with methanol to form gaseous byproducts, methyl chloride and sulfur dioxide, which are easily removed from the reaction mixture.[1]
Q5: Why is this compound synthesized and stored as a hydrochloride salt?
A5: this compound is synthesized and stored as its hydrochloride salt to enhance its stability and prevent premature degradation.[9] As a salt, the nitrogen atom is protonated, which reduces its nucleophilicity and makes it less likely to undergo intramolecular cyclization, a primary degradation pathway.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Quality Reagents | Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[1] Ensure all solvents are anhydrous as thionyl chloride reacts with water.[3] |
| Incomplete Reaction | Ensure the reaction is refluxed for the recommended time (typically 3 hours) and that the optimal temperature is maintained.[1] Reaction kinetics can change with scale, so do not assume laboratory-scale reaction times are optimal for larger scales.[3] |
| Loss of Product During Workup | The hydrochloride salt is water-soluble.[1] Avoid excessive use of aqueous solutions during workup and maintain acidic conditions (pH 2-3) to ensure the stability of the salt.[1][9][10] Optimize filtration and washing procedures to minimize product loss in the mother liquor.[3] |
| Suboptimal Recrystallization | Use an appropriate solvent system, such as ethanol (B145695)/diethyl ether or methanol/ether, for recrystallization.[1][10] Allow for slow cooling to promote the formation of pure crystals and maximize yield.[10][11] |
Issue 2: Product is Impure (e.g., oily, discolored, presence of byproducts)
| Potential Cause | Recommended Solution |
| Formation of Piperazine Derivatives | This is often due to prolonged reaction times or elevated temperatures.[3] Optimize the reaction time using in-process controls and ensure strict temperature control throughout the reaction.[3] Maintain acidic conditions during work-up to stabilize the hydrochloride salt and reduce the nucleophilicity of the nitrogen atom.[3][10] |
| Presence of Hydroxyethyl Byproducts | This arises from the hydrolysis of the chloroethyl groups, which is accelerated under neutral or alkaline conditions.[8] Employ anhydrous aprotic solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen, argon) to prevent moisture contamination.[8] |
| Dark Brown or Black Reaction Mixture | This can be caused by an uncontrolled exothermic reaction during the addition of thionyl chloride or impurities in the reagents.[1] Add thionyl chloride slowly to a cooled solution of diethanolamine to control the initial exotherm.[1] |
| Unreacted Starting Materials | This could be due to poor mixing or incorrect stoichiometry.[3] For large vessels, consider installing baffles to improve mixing and conduct mixing studies to ensure homogeneity.[3] Verify the calibration of raw material dispensing systems.[3] |
| N-Nitroso this compound (NBCEA) Impurity | This potentially carcinogenic impurity can form during synthesis and storage.[12] A comprehensive approach including risk assessment, analytical testing (LC-MS, GC-MS), and process optimization is required for its management.[12] |
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol describes a common laboratory-scale synthesis.
Materials:
-
Diethanolamine (0.30 mol)
-
Thionyl chloride (0.66 mol)
-
1,2-Dichloroethane (300 mL), anhydrous
-
Methanol (20 mL)
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethanolamine to 1,2-dichloroethane.[1][7]
-
Cool the flask in an ice bath.[1]
-
Slowly add thionyl chloride dropwise to the stirred solution. A solid suspension will form immediately.[1][7]
-
After the addition is complete, warm the mixture to 50°C to dissolve the suspension.[1][7]
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Heat the reaction mixture to reflux and maintain for 3 hours with stirring. A crystalline solid of the product will precipitate during this time.[1][7]
-
Cool the reaction mixture to room temperature.[1]
-
Carefully add methanol to quench any excess thionyl chloride.[1][8]
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Remove the solvent under reduced pressure. The resulting white crystalline material is this compound hydrochloride.[2][8]
Purification by Recrystallization
This protocol is suitable for purifying the hydrochloride salt of this compound.
Materials:
-
Crude this compound hydrochloride
-
Ethanol, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Dissolution: Transfer the crude product to a clean, dry Erlenmeyer flask. Add a minimal volume of hot ethanol to completely dissolve the solid. Gentle warming in a water bath may be necessary.[10][11]
-
Crystallization: Allow the clear ethanolic solution to cool to room temperature. Slowly add diethyl ether dropwise with gentle swirling until the solution becomes turbid.[11]
-
Crystal Formation: Loosely cover the flask and allow it to stand undisturbed at room temperature for slow crystal growth. Subsequently, place the flask in an ice bath to maximize crystal formation.[11]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10][11]
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.[10][11]
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Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.[11]
Data Presentation
Illustrative Purity Post-Recrystallization (Ethanol/Diethyl Ether System)
| Scale | Purity |
| Laboratory Scale | >99% |
| Pilot Scale | >98.5% |
| Production Scale | >98.0% |
Note: This data is illustrative and can vary depending on the specific process and equipment used.[11]
Analytical Methods for Purity and Impurity Analysis
| Technique | Purpose |
| HPLC/UHPLC-MS/MS | Recommended for assessing purity and quantifying potential genotoxic impurities.[3][8][13] |
| GC-MS | Can be employed for the analysis of volatile impurities.[3] |
| NMR Spectroscopy | To confirm the chemical structure of the final product.[7] |
Visualizations
Caption: Synthesis workflow for this compound hydrochloride.
Caption: Key impurity formation pathways from the free base.
Caption: Troubleshooting logic for common production issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. openpr.com [openpr.com]
- 13. researchgate.net [researchgate.net]
Preventing hydrolysis of Bis(2-chloroethyl)amine during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-chloroethyl)amine. The focus is on preventing its hydrolysis during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis during workup?
A1: The primary cause of hydrolysis is the reaction of the electrophilic carbon atom of the chloroethyl group with water. This reaction is significantly accelerated under neutral or alkaline conditions, at elevated temperatures, and in the presence of protic solvents.[1][2][3] Under neutral or basic conditions, the amine nitrogen is deprotonated, which can lead to intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion that is readily attacked by water.[3][4]
Q2: How does pH influence the stability of this compound during aqueous workup?
A2: pH is a critical factor for the stability of this compound.[1][3]
-
Acidic Conditions (pH 2-3): In an acidic environment, the amine is protonated to form the hydrochloride salt. This prevents the nitrogen from participating in intramolecular cyclization, thus stabilizing the chloroethyl groups and minimizing hydrolysis.[1]
-
Neutral to Alkaline Conditions: Under these conditions, the free amine is present. The lone pair of electrons on the nitrogen can displace the chloride to form a reactive aziridinium intermediate, which is rapidly hydrolyzed.[3] Therefore, basic washes, for instance with sodium bicarbonate, should be strictly avoided.[1]
Q3: What is the impact of temperature on the rate of hydrolysis?
A3: Elevated temperatures significantly increase the rate of hydrolysis of the chloroethyl groups.[1][5] It is crucial to perform all aqueous workup steps at low temperatures (e.g., 0-5 °C) to minimize this degradation pathway.[2]
Q4: Which solvents are recommended for the workup of reactions involving this compound?
A4: Anhydrous aprotic solvents such as dichloromethane (B109758) and acetonitrile (B52724) are recommended for extractions to minimize contact with water.[1][3] Protic solvents like ethanol (B145695) and water can promote hydrolysis and should be used with caution, preferably at low temperatures and for minimal durations.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after workup | Intramolecular Cyclization and Subsequent Hydrolysis: This is a common issue, especially if the workup is performed under neutral or basic conditions.[1] | Ensure all aqueous solutions used during the workup are acidic (pH 2-3) to keep the amine protonated and non-nucleophilic.[1] Avoid any basic washes.[1] |
| Hydrolysis due to Prolonged Water Contact or High Temperatures: The chloroethyl groups are susceptible to hydrolysis with extended exposure to water or at elevated temperatures.[1][2] | Minimize the contact time with aqueous solutions during extractions.[1] Perform all aqueous washes at low temperatures (0-5 °C) in an ice bath.[2] | |
| Presence of hydroxyethyl (B10761427) impurities in the final product | Hydrolysis of the Chloroethyl Groups: This is a direct result of the reaction with water, which can be catalyzed by non-acidic pH and higher temperatures.[3] | Use anhydrous aprotic solvents for the reaction and workup whenever possible.[3] If an aqueous workup is necessary, maintain a pH of 2-3 and a temperature of 0-5 °C.[1][2] |
| Formation of polymeric or high molecular weight byproducts | Intermolecular Reactions: The formation of the reactive aziridinium ion can lead to reactions between molecules of this compound.[1] | Control the reaction and workup temperatures, keeping them in the low to moderate range (0-40°C).[1] Work with lower concentrations of the amine if possible.[1] |
Stability of this compound Under Various Conditions
| Parameter | Condition | Stability | Recommendation |
| pH | Acidic (pH 2-3) | High | Maintain acidic conditions during aqueous workup to prevent cyclization and hydrolysis.[1] |
| Neutral | Low | Avoid neutral aqueous solutions as they promote the formation of the reactive aziridinium ion.[3] | |
| Alkaline | Very Low | Strictly avoid basic washes as they deprotonate the amine, leading to rapid degradation.[1][3] | |
| Temperature | 0-5 °C | High | Conduct all aqueous workup procedures at this temperature to minimize hydrolysis.[2] |
| Room Temperature | Moderate | Minimize exposure time if workup must be done at room temperature.[5] | |
| Elevated (>40 °C) | Low | Avoid heating during workup as it accelerates hydrolysis and side reactions.[1] | |
| Solvent | Anhydrous Aprotic (e.g., Dichloromethane) | High | Use for extractions and reactions to avoid introducing water.[1][3] |
| Protic (e.g., Ethanol, Water) | Low | Minimize contact time and use at low temperatures if their use is unavoidable.[1][3] |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Mixture Containing this compound
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Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C using an ice bath.[2]
-
Quenching (if applicable): If the reaction involves reactive reagents like thionyl chloride, quench by the slow, dropwise addition of anhydrous methanol (B129727) while maintaining the temperature at 0-5 °C.[6][7]
-
Acidification: Add cold, dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture to adjust the pH to 2-3.
-
Extraction: Extract the aqueous layer with a pre-chilled, anhydrous aprotic solvent such as dichloromethane.[1][3]
-
Separation: Promptly separate the organic layer.[2]
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Washing: Wash the organic layer with cold brine to help break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature.[1]
Protocol 2: Anhydrous Workup
-
Quenching: Quench the reaction with an anhydrous acid scavenger or by filtration if applicable.[3]
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate anhydrous solvent system, such as ethanol/diethyl ether.[8]
Workup Decision Workflow
Caption: Decision workflow for selecting a workup procedure to prevent hydrolysis.
References
Technical Support Center: Monitoring Bis(2-chloroethyl)amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring Bis(2-chloroethyl)amine reactions by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: When should I choose HPLC versus NMR for monitoring my reaction?
A1: The choice between HPLC and NMR depends on the specific requirements of your analysis, including the need for sensitivity, structural information, and real-time monitoring.[1] HPLC, especially when coupled with Mass Spectrometry (HPLC-MS), is highly sensitive and ideal for quantifying trace-level components, such as impurities or starting material, in a complex mixture.[1][2] NMR provides detailed structural information about all components in the mixture simultaneously and is excellent for in-situ reaction monitoring without the need for calibration standards, a technique known as quantitative NMR (qNMR).[3][4]
References
Best practices for storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation
This technical support center is designed for researchers, scientists, and drug development professionals to provide best practices for the storage and handling of Bis(2-chloroethyl)amine hydrochloride to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound hydrochloride?
To ensure the long-term stability of solid this compound hydrochloride, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly sealed to protect it from moisture, which can accelerate degradation.[1] It is also advisable to protect the compound from light.[1] For prolonged storage, refrigeration at 2-8°C is recommended.
Q2: I need to prepare a stock solution. How should I store it, and for how long is it stable?
Aqueous solutions of this compound hydrochloride are susceptible to hydrolysis and should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store the solution at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage, aliquoting the solution into single-use vials to avoid repeated freeze-thaw cycles and storing at -20°C (for up to one month) or -80°C (for up to six months) is recommended for similar compounds and represents best practice.[1][2]
Q3: What are the primary degradation pathways for this compound hydrochloride?
As a nitrogen mustard compound, this compound hydrochloride is prone to degradation primarily via hydrolysis.[1] In the presence of water, the chloroethyl groups can be converted to hydroxyethyl (B10761427) groups. This process can be accelerated by elevated temperatures and non-neutral pH.[1]
Q4: What are the visible signs of degradation of solid this compound hydrochloride?
A change in the physical appearance of the solid, such as discoloration from its typical white to light beige to yellow or brown, or clumping of the powder, can indicate degradation or moisture absorption.[1] If you observe any of these changes, it is recommended to verify the purity of the compound using an appropriate analytical method before use.[1]
Q5: What materials should be avoided when handling or storing this compound hydrochloride?
This compound hydrochloride is incompatible with strong oxidizing agents and strong bases.[1][3] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color or clumping of the solid compound. | Moisture absorption and/or thermal degradation. | It is best to discard the reagent and use a fresh, unopened container. If a fresh container is not available, the purity of the material should be confirmed by analytical methods such as HPLC before use.[1] |
| Inconsistent or unexpected experimental results. | Degradation of the stock solution or the solid compound. | Prepare a fresh stock solution immediately before the experiment. Ensure that the solid compound is stored under the recommended conditions to prevent degradation of the source material. |
| Precipitate formation in a refrigerated aqueous stock solution. | Low solubility at reduced temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle vortexing. If it does not redissolve, a fresh solution should be prepared.[1] |
| Low or no product yield in a synthesis reaction using the compound. | Poor quality of the this compound hydrochloride due to degradation. | Verify the purity of the starting material using an appropriate analytical method. Ensure that all reagents and solvents used in the reaction are of high purity and anhydrous. |
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Parameter | Recommended Condition | Condition to Avoid | Reasoning & Expected Stability |
| Solid | Temperature | Refrigerated (2-8°C) or Room Temperature (<30°C)[1] | High temperatures | To minimize thermal degradation. The compound is stable under recommended storage conditions.[3] A shelf life of 2 years has been suggested. |
| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) in a tightly sealed container[1] | Humid air | To prevent moisture absorption and subsequent hydrolysis.[1] | |
| Light Exposure | Stored in the dark (e.g., amber vial or in a cabinet)[1] | Direct sunlight or UV light | To prevent potential photolytic degradation.[1] | |
| Aqueous Solution | Temperature | -80°C (long-term, up to 6 months), -20°C (short-term, up to 1 month), 2-8°C (very short-term, <24 hours)[1][2] | Room Temperature | To significantly slow the rate of hydrolysis.[1] |
| Handling | Aliquot into single-use vials[1] | Repeated freeze-thaw cycles | To prevent degradation that can be induced by repeated changes in temperature. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a stock solution of this compound hydrochloride for use in experiments.
Materials:
-
This compound hydrochloride
-
Anhydrous solvent (e.g., DMSO, DMF, or an appropriate buffer)
-
Sterile, single-use vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the container of solid this compound hydrochloride to room temperature before opening to prevent condensation of moisture.
-
In a well-ventilated fume hood, weigh the desired amount of the compound using a calibrated balance.
-
Add the appropriate volume of the chosen anhydrous solvent to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved.
-
If the solution is not for immediate use, aliquot it into sterile, single-use vials.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound hydrochloride and detect any degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1] A typical starting point could be a gradient from 5% to 95% acetonitrile (B52724) over 15-20 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Approximately 210 nm (should be optimized by performing a UV scan of the compound).[1]
-
Injection Volume: 10 µL.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound hydrochloride reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).[1]
-
Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.[1]
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and compare the peak areas to determine the purity of the sample relative to the standard. The presence of additional peaks may indicate degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for suspected degradation of this compound hydrochloride.
References
Controlling exothermic reactions in large-scale Bis(2-chloroethyl)amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Bis(2-chloroethyl)amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound hydrochloride?
A1: The most prevalent and scalable method for synthesizing this compound hydrochloride is the reaction of diethanolamine (B148213) with thionyl chloride (SOCl₂).[1][2] This reaction is typically performed in a chlorinated solvent such as 1,2-dichloroethane (B1671644) or chloroform.[1][2] The process involves the substitution of the hydroxyl groups of diethanolamine with chlorine atoms to form the desired product.[1]
Q2: What are the primary safety concerns associated with the large-scale synthesis of this compound?
A2: this compound and its precursors are hazardous materials that demand strict safety protocols.[3][4]
-
High Toxicity: this compound is a potent alkylating agent and is considered a hazardous substance.[3][5] It is harmful if swallowed and can cause severe skin burns and eye damage.[3][4] It is also suspected of causing genetic defects.[3][4]
-
Corrosive Reagents: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]
-
Exothermic Reaction: The reaction between diethanolamine and thionyl chloride is highly exothermic.[3] Proper temperature control is crucial to prevent thermal runaway, which can lead to a dangerous increase in reaction rate and pressure.
Q3: How can the progress of the reaction be monitored?
A3: The progress of the reaction can be effectively monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, the disappearance of the diethanolamine spot and the appearance of the product spot can be tracked. HPLC provides a more quantitative analysis of the reaction mixture, allowing for precise determination of reactant consumption and product formation.[1]
Q4: What is the purpose of quenching the reaction with methanol (B129727)?
A4: Methanol is added at the end of the reaction to neutralize any excess thionyl chloride.[1][6] Thionyl chloride reacts with methanol to form gaseous byproducts, methyl chloride and sulfur dioxide, which are easily removed from the reaction mixture.[1] This quenching step is essential for safety and to prevent the highly reactive thionyl chloride from interfering with the workup and purification of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor Quality Reagents: Decomposed thionyl chloride due to moisture or impurities in diethanolamine.[1] 2. Incomplete Reaction: Insufficient reaction time or temperature.[1] 3. Product Loss During Workup: The hydrochloride salt is water-soluble.[1] | 1. Use fresh, anhydrous thionyl chloride and high-purity diethanolamine.[1] 2. Ensure the reaction is refluxed for the recommended time (typically 3 hours) and that the temperature is maintained.[1][2] 3. Avoid excessive use of aqueous solutions during workup and maintain acidic conditions to ensure the stability of the hydrochloride salt.[1] |
| Dark Brown or Black Reaction Mixture | 1. High Reaction Temperature: Uncontrolled exothermic reaction during the addition of thionyl chloride.[1] 2. Impurities in Reagents or Solvent: Catalyze side reactions and decomposition.[1] 3. Reaction with Solvent: Some solvents may react with thionyl chloride at elevated temperatures.[1] | 1. Add thionyl chloride slowly and dropwise to a cooled solution of diethanolamine (e.g., in an ice bath) to control the initial exotherm.[1] 2. Use high-purity, anhydrous reagents and solvents.[1] 3. Use a stable chlorinated solvent such as dichloroethane.[1] |
| Presence of N,N'-bis(2-chloroethyl)piperazine as a Byproduct | Intermolecular Cyclization: Two molecules of the product or an intermediate react to form the piperazine (B1678402) dimer, which is favored by higher temperatures and prolonged reaction times.[1] | 1. Maintain strict temperature control throughout the reaction.[1] 2. Avoid unnecessarily long reaction times. Monitor the reaction progress and stop when the starting material is consumed.[1] |
| Product is Oily or Difficult to Crystallize | 1. Presence of Impurities: Byproducts can interfere with crystallization.[1] 2. Hygroscopic Nature of the Product: The hydrochloride salt can absorb atmospheric moisture.[1] | 1. Purify the crude product by recrystallization from a suitable solvent system, such as methanol/ether.[1] 2. Perform all post-reaction manipulations under anhydrous conditions. |
| Runaway Exothermic Reaction | 1. Rapid Addition of Thionyl Chloride: Leads to a rapid and uncontrolled release of heat.[3] 2. Inadequate Cooling: The cooling system is insufficient for the scale of the reaction.[3] 3. Poor Mixing: Localized "hot spots" can form, initiating a runaway reaction.[3] | 1. Add thionyl chloride slowly and in a controlled manner.[1][3] 2. Ensure the reactor's cooling system is adequate for the batch size and implement real-time temperature monitoring.[3] 3. Improve mixing efficiency by reviewing the agitator design and speed, and consider installing baffles in large vessels.[3] |
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is a general guideline and should be adapted and optimized for specific large-scale manufacturing setups.
Materials:
-
Diethanolamine
-
Thionyl chloride
-
1,2-Dichloroethane (anhydrous)
-
Methanol (anhydrous)
Procedure:
-
In a suitable reactor equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add diethanolamine and 1,2-dichloroethane.
-
Cool the reactor contents in an ice bath or using a chiller.
-
Slowly add thionyl chloride dropwise to the stirred solution. A solid suspension will form immediately. The rate of addition should be carefully controlled to maintain the desired temperature and prevent a runaway reaction.[1]
-
After the addition is complete, warm the mixture to approximately 50°C to dissolve the suspension.[1][2]
-
Heat the reaction mixture to reflux and maintain for approximately 3 hours with continuous stirring. A crystalline solid of the product will precipitate during this time.[1][2]
-
Cool the reaction mixture to room temperature.
-
Carefully quench any excess thionyl chloride by the slow, dropwise addition of methanol.[1]
-
Remove the solvents under reduced pressure.
-
The resulting solid is filtered, washed with a suitable cold solvent, and dried under vacuum at a controlled temperature.[3]
| Parameter | Value/Range | Reference |
| Reactant Mole Ratio (Diethanolamine:Thionyl Chloride) | 1 : 2.2 | [1] |
| Initial Addition Temperature | 0 - 10 °C | [7] |
| Reflux Temperature | Boiling point of 1,2-dichloroethane (~83 °C) | [1][2] |
| Reflux Time | 3 hours | [1][2] |
| Quenching Agent | Anhydrous Methanol | [1][6] |
| Quenching Temperature | 0 °C to Room Temperature | [6] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2016156927A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of a UHPLC-MS/MS Method for the Quantification of Bis(2-chloroethyl)amine
This guide provides a comprehensive validation overview of an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of bis(2-chloroethyl)amine. A known genotoxic impurity and a reactive nitrogen mustard compound, this compound, requires precise and sensitive analytical methods for its detection and quantification at trace levels in pharmaceutical substances and biological matrices.[1][2][3] The validation of the analytical method is paramount to ensure the reliability and accuracy of the results, in adherence to regulatory guidelines established by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
This document outlines the experimental protocols for a robust UHPLC-MS/MS method, presents its performance characteristics in comparison to alternative analytical techniques, and provides detailed validation data. The UHPLC-MS/MS method, with its inherent high sensitivity and selectivity, is demonstrated to be a superior technique for the analysis of this compound.[8][9]
Experimental Protocols
A sensitive and selective UHPLC-MS/MS method has been developed and validated for the quantification of this compound.[8] This method utilizes a reversed-phase UHPLC system for separation, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection.
Sample Preparation
The sample preparation procedure is critical for removing matrix interferences and ensuring accurate quantification. A generic protein precipitation protocol for biological matrices is as follows:
-
To 100 µL of the sample (e.g., plasma, urine), add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard, such as this compound-d8.[10][11]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for UHPLC-MS/MS analysis.
Instrumentation and Conditions
-
UHPLC System: A standard UHPLC system capable of delivering reproducible gradients at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: ACE 3 C18 (100 mm × 4.6 mm, 3.0 µm) or equivalent.[2][8]
-
Mobile Phase A: 0.2% Formic acid in water.[8]
-
Mobile Phase B: Methanol.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Gradient: Isocratic elution with a 45:55 (v/v) ratio of Mobile Phase A to Mobile Phase B.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 142.0
-
Product Ions (Q3): m/z 49.1 (quantifier) and m/z 62.1 (qualifier).[1]
-
Method Validation Summary
The UHPLC-MS/MS method was validated according to the International Council for Harmonisation (ICH) and FDA guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][7][8]
| Validation Parameter | Acceptance Criteria (Typical) | UHPLC-MS/MS Method Performance |
| Linearity (R²) | ≥ 0.99 | 0.9892[8] |
| Range | To be defined based on application | 0.206 ppm - 150% of target concentration |
| Accuracy (% Recovery) | 80 - 120% | 92.0 – 111.0%[8] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.070 ppm[2][8] |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.206 ppm[2][8] |
| Selectivity/Specificity | No significant interference at the retention time of the analyte and IS | High (demonstrated by lack of interfering peaks in blank matrix) |
| Matrix Effect | To be assessed | Minimal impact on quantification observed |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Deviation within ±15% | Stable under tested conditions |
Comparison with Alternative Analytical Methods
The UHPLC-MS/MS method offers significant advantages over other analytical techniques for the quantification of this compound.
| Analytical Technique | Specificity | Sensitivity | Speed | Throughput | Comments |
| UHPLC-MS/MS | Very High | Very High (pg-ng/mL) | Fast (minutes) | High | Ideal for complex matrices and trace-level quantification.[9] |
| GC-MS | High | High (ng/mL) | Moderate | Moderate | Often requires derivatization to improve volatility and chromatographic performance.[1] |
| HPLC-UV | Low | Low (µg/mL) | Moderate | High | Lacks the sensitivity and specificity required for trace-level genotoxic impurity analysis. |
Visualizations
Caption: Workflow for the development, validation, and application of the UHPLC-MS/MS method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrochloride HCI Online | this compound hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Effects of Bis(2-chloroethyl)amine and Other Nitrogen Mustards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Bis(2-chloroethyl)amine and other prominent nitrogen mustards. Nitrogen mustards represent a foundational class of alkylating agents in chemotherapy, with their clinical use dating back to the 1940s.[1] Their efficacy is rooted in their ability to induce irreversible damage to cancer cell DNA. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the critical signaling pathways involved in their mechanism of action.
General Mechanism of Action: DNA Alkylation and Cross-linking
Nitrogen mustards are cytotoxic organic compounds characterized by a bis(2-chloroethyl)amino functional group.[2] Their primary mechanism of action is the alkylation of DNA, which disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][3]
The process begins with an intramolecular cyclization, where the nitrogen atom displaces one of the chloride atoms, forming a highly reactive and unstable aziridinium (B1262131) ion.[2][4] This electrophilic intermediate is the key alkylating species. It readily reacts with nucleophilic sites on DNA, with a strong preference for the N7 position of guanine (B1146940) bases.[2][5]
Because these compounds possess two chloroethyl groups, this process can occur twice. The initial reaction forms a monoadduct. A second cyclization and subsequent reaction with another guanine base can lead to the formation of an interstrand cross-link (ICL), covalently linking the two strands of the DNA double helix.[2][6] While several types of DNA adducts are formed, these ICLs are considered the most cytotoxic lesions, as they pose a significant block to DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2][6][7] The formation of DNA-protein cross-links has also been observed and may contribute to the overall cytotoxicity.[8][9]
Caption: General mechanism of DNA alkylation by nitrogen mustards.
Comparative Cytotoxicity: In Vitro Data
The cytotoxic potency of nitrogen mustards is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The cytotoxicity varies significantly across different cancer cell lines and is influenced by factors such as the compound's chemical reactivity, cellular uptake mechanisms, and the cell's DNA repair capacity.[10]
This compound, also known as nor-nitrogen mustard, serves as the parent compound for many other nitrogen mustards.[2] Derivatives such as melphalan (B128) and chlorambucil (B1668637) were developed to modify the compound's reactivity and improve its therapeutic index.[11] Melphalan, for instance, is an L-phenylalanine derivative, which allows it to be actively transported into cells by amino acid transporters that are often overexpressed in cancer cells.[4][12] This targeted uptake can contribute to its selective toxicity. Aromatic nitrogen mustards like chlorambucil and melphalan generally exhibit lower reactivity than aliphatic mustards, which can reduce systemic toxicity.[11]
Below is a summary of IC50 values for this compound and other nitrogen mustards in various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Melphalan | MDA-MB-468 (Breast) | 48.7 | [13][14] |
| K562 (Leukemia) | 12 | [15] | |
| MCF-7 (Breast) | 130.36 | [15] | |
| Chlorambucil | MDA-MB-468 (Breast) | 34.4 | [13][14] |
| MCF-7 (Breast) | 29.14 | [15] | |
| MDA-MB-231 (Breast) | 136.85 | [15] | |
| Mechlorethamine (HN2) | K562 (Leukemia) | 0.03 (as part of a conjugate) | [16] |
| BFA-Nitrogen Mustard Hybrid (5a) | HL-60 (Leukemia) | 4.48 | [15] |
| PC-3 (Prostate) | 9.37 | [15] | |
| Bel-7402 (Hepatocellular) | 0.2 | [15] | |
| Phenylboronic Acid Mustard (1) | MDA-MB-468 (Breast) | 16.7 | [13][14] |
| UO-31 (Renal) | 38.8 | [13][14] | |
| Cisplatin-Nitrogen Mustard Hybrid (2) | MIA PaCa2 (Pancreatic) | 4.2 | [17] |
Note: IC50 values can vary between experiments and laboratories due to differences in cell culture conditions and assay protocols.
Signaling Pathways Activated by Nitrogen Mustards
The formation of DNA ICLs by nitrogen mustards is a severe form of DNA damage that activates the DNA Damage Response (DDR) pathway.[18] Sensor proteins recognize the distorted DNA structure, leading to the activation of downstream kinases. A central player in this response is the tumor suppressor protein p53, which acts as a transcription factor to induce the expression of genes that mediate cell cycle arrest, providing time for DNA repair.[2]
If the DNA damage is too extensive to be repaired, p53 can trigger apoptosis, primarily through the intrinsic (mitochondrial) pathway.[19] This involves the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases (e.g., caspase-3 and -7), which dismantle the cell.[19][20]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrogen Mustard Induces Formation of DNA-Histone Cross-Links in Nucleosome Core Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship for alkylating dipeptide nitrogen mustard derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and preliminary cytotoxicity of nitrogen mustard derivatives of distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer activity of a cis -dichloridoplatinum( ii ) complex of a chelating nitrogen mustard: insight into unusual guanine binding mode and low deac ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04459F [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. lirias.kuleuven.be [lirias.kuleuven.be]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
Analysis of Bis(2-chloroethyl)amine Genotoxic Impurities in Active Pharmaceutical Ingredients (APIs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of the genotoxic impurity (GTI), bis(2-chloroethyl)amine, in active pharmaceutical ingredients (APIs). As a potent alkylating agent and a potential process-related impurity, stringent control and accurate measurement of this compound at trace levels are paramount to ensure drug safety and compliance with regulatory standards.[1][2] This document presents a head-to-head comparison of the two primary analytical techniques, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Introduction to this compound and its Genotoxic Potential
This compound is a nitrogen mustard compound that can act as a potent genotoxic agent through the alkylation of DNA.[1][3] Its presence in pharmaceutical substances, even at trace levels, is a significant safety concern due to its potential carcinogenicity.[4] Regulatory bodies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate strict control of such impurities.[5][6][7] The Threshold of Toxicological Concern (TTC) for mutagenic impurities is generally accepted as 1.5 µg per person per day, which translates to a need for highly sensitive analytical methods to detect impurities at parts-per-million (ppm) levels.[5][6][7]
The synthesis of various APIs may involve reactive chemicals and intermediates where this compound can arise as a starting material, intermediate, or by-product.[1][8][9][10] A common synthetic route involves the reaction of diethanolamine (B148213) with thionyl chloride.[1][11]
Genotoxic Mechanism of Action
This compound exerts its genotoxic effects by forming a highly reactive aziridinium (B1262131) ion intermediate. This intermediate acts as a bifunctional alkylating agent, forming covalent bonds with nucleophilic sites on DNA, most notably the N7 position of guanine.[3] This can lead to the formation of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering apoptosis.[3] The cellular response to ICLs involves complex DNA repair pathways.[3]
Comparative Analysis of Analytical Methods
The two most powerful techniques for the trace-level analysis of genotoxic impurities like this compound are UHPLC-MS/MS and GC-MS. The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and laboratory capabilities.[1]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of UHPLC-MS/MS and GC-MS for the analysis of this compound.
| Parameter | UHPLC-MS/MS | GC-MS (with Derivatization) |
| Principle | Direct analysis of the polar analyte. | Analysis of a volatile derivative. |
| Sample Preparation | Simple dissolution, potential for direct injection.[1][12] | Derivatization required to increase volatility.[1] |
| Limit of Detection (LOD) | 0.028 - 0.070 ppm[4][13] | Estimated: 0.1 - 0.5 ppm[1] |
| Limit of Quantification (LOQ) | 0.083 - 0.206 ppm[4][13] | Estimated: 0.5 - 1.5 ppm[1] |
| Linearity (R²) | > 0.99[1][13] | > 0.99[1] |
| Accuracy (Recovery) | 92.0 – 111.0%[1][13] | Typically 80 - 120%[1] |
| Analysis Time | Fast (minutes)[12] | Slower due to derivatization step.[1] |
| Specificity | Very High (based on precursor/product ion mass)[12] | High (requires appropriate derivatization)[12] |
| Advantages | High sensitivity, high specificity, simple sample preparation, fast analysis.[1] | Good sensitivity and specificity, alternative to LC-MS. |
| Disadvantages | Higher instrument cost. | Derivatization step can be complex and time-consuming. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for the two primary analytical techniques.
UHPLC-MS/MS Method (Direct Analysis)
This method is highly sensitive and specific for the direct analysis of this compound.[1]
-
Instrumentation : A UHPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with Xevo TQ-S).[1]
-
Sample Preparation : For drug substances like Aripiprazole, a specific amount of the sample is dissolved in a suitable diluent.[4] For more complex matrices, protein precipitation or solid-phase extraction may be necessary.[12]
-
Chromatographic Conditions :
-
Mass Spectrometric Conditions :
GC-MS Method with Derivatization
This method provides an alternative approach, particularly useful when UHPLC-MS/MS is unavailable. Derivatization is necessary to improve the volatility and chromatographic behavior of the polar and reactive this compound.[1] Heptafluorobutyric anhydride (B1165640) (HFBA) is a common derivatizing agent for amines.[1]
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[1]
-
Reagents and Materials : Heptafluorobutyric anhydride (HFBA), Ethyl acetate, Sodium bicarbonate solution.[1]
-
Derivatization Procedure :
-
To an aqueous solution of the sample or standard, add an equal volume of ethyl acetate.
-
Add an excess of HFBA and a catalytic amount of a base (e.g., pyridine).
-
Vortex the mixture and heat at 60-70 °C for 30 minutes.
-
After cooling, wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
GC Conditions :
-
MS Conditions :
Conclusion
Both UHPLC-MS/MS and GC-MS are powerful techniques for the analysis of this compound genotoxic impurities in APIs. The UHPLC-MS/MS method generally offers superior sensitivity, higher throughput, and simpler sample preparation, making it the preferred method for trace-level quantification. However, GC-MS with derivatization remains a viable and valuable alternative, particularly when UHPLC-MS/MS instrumentation is not available. The choice of method should be based on the required sensitivity, laboratory capabilities, and the specific characteristics of the API matrix. The validation of the chosen analytical method according to ICH guidelines is crucial to ensure reliable and accurate monitoring of this potent genotoxic impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. netpharmalab.es [netpharmalab.es]
- 3. Bis(2-chloroethyl)ethylamine (HN-1) [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. galaxypub.co [galaxypub.co]
- 6. pharmtech.com [pharmtech.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. This compound hydrochloride-821-48-7 [ganeshremedies.com]
- 9. Actylis - Bis-(2-Chloroethyl)-Amine HCL - Catalyst - API Intermediate [solutions.actylis.com]
- 10. This compound hydrochloride | 821-48-7 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Comparative Reactivity of Bis(2-chloroethyl)amine and Mechlorethamine: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of alkylating agents is paramount for the development of effective and targeted cancer therapies. This guide provides an objective comparison of the reactivity of two foundational nitrogen mustards: Bis(2-chloroethyl)amine (also known as nor-nitrogen mustard) and mechlorethamine (B1211372).
This compound and mechlorethamine are bifunctional alkylating agents that exert their cytotoxic effects primarily through the covalent modification of DNA.[1][2] Their reactivity is a key determinant of their therapeutic efficacy and toxicity profiles. The central difference between these two molecules lies in the substituent on the nitrogen atom: this compound has a hydrogen atom, while mechlorethamine possesses a methyl group. This seemingly minor structural variation significantly influences their chemical reactivity and biological activity.
Mechanism of Action: The Aziridinium (B1262131) Ion
The cytotoxic activity of both compounds is initiated by an intramolecular cyclization to form a highly reactive and electrophilic aziridinium ion.[1][2] This strained, three-membered ring is readily attacked by nucleophilic sites on DNA, with the N7 position of guanine (B1146940) being a primary target.[1][3] The bifunctional nature of these molecules allows for a second alkylation event, leading to the formation of DNA monoadducts, as well as highly cytotoxic interstrand and intrastrand cross-links.[3][4] These cross-links physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][4]
The rate-determining step in their reaction with DNA is the formation of the aziridinium ion.[5] The electron-donating or withdrawing nature of the substituent on the nitrogen atom directly impacts the nucleophilicity of the nitrogen and, consequently, the rate of this cyclization.
Comparative Reactivity Data
The reactivity of nitrogen mustards can be assessed through various parameters, including their rate of hydrolysis, the rate of aziridinium ion formation, and their in vitro cytotoxicity against cancer cell lines.
| Parameter | This compound | Mechlorethamine | Notes |
| Half-life (in Sodium Ethoxide at 25.0 °C) | 22.73 hours[6] | Not explicitly available in the same study, but the methyl group is expected to increase the rate of aziridinium ion formation. | The half-life in sodium ethoxide provides a measure of the intrinsic reactivity of the compound towards nucleophilic attack. |
| IC50 (HaCaT cells) | Not available | 14.45 µM[7] | The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a measure of its cytotoxic potency. |
DNA Adduct Formation
Both this compound and mechlorethamine alkylate DNA, primarily at the N7 position of guanine and to a lesser extent at the N3 position of adenine.[8][9] The initial reaction forms a monoadduct. The second chloroethyl arm can then react with another guanine residue on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links, respectively.[4][8] Interstrand cross-links are considered to be the most cytotoxic lesions.[4] While both compounds form these adducts, the relative efficiency of cross-link formation may differ due to the differences in their reactivity.
Experimental Protocols
Determination of Half-Life by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the half-life of nitrogen mustards in a solution, adapted from methodologies for analyzing nitrogen mustards and their degradation products.[10][11]
Objective: To determine the rate of degradation of the nitrogen mustard in a specific solvent system (e.g., buffer at physiological pH or a reactive solution like sodium ethoxide).
Materials:
-
This compound or Mechlorethamine
-
Anhydrous solvent (e.g., ethanol (B145695) for reaction with sodium ethoxide, or a buffered aqueous solution)
-
Quenching solution (to stop the reaction at specific time points)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
Procedure:
-
Reaction Setup: Dissolve a known concentration of the nitrogen mustard in the chosen solvent maintained at a constant temperature.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately add the aliquot to a quenching solution to stop the reaction.
-
Extraction: Add an internal standard to the quenched sample and extract the analyte using an appropriate organic solvent.
-
Derivatization: Evaporate the solvent and derivatize the analyte to improve its volatility and chromatographic properties.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the analyte and the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the nitrogen mustard against time. The slope of the resulting linear plot is equal to the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]
Objective: To determine the concentration of the nitrogen mustard that causes a 50% reduction in the viability of a cancer cell line (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound or Mechlorethamine stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the nitrogen mustard and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is the concentration at which 50% of the cells are viable.
Visualizing the Mechanism and Workflow
Conclusion
Both this compound and mechlorethamine are potent DNA alkylating agents with a shared mechanism of action involving the formation of a reactive aziridinium ion. The primary structural difference, a methyl group on the nitrogen of mechlorethamine versus a hydrogen on this compound, is expected to make mechlorethamine the more reactive of the two due to the electron-donating nature of the methyl group. This increased reactivity likely translates to a faster rate of DNA alkylation and potentially greater cytotoxicity, as suggested by the available IC50 data. For researchers in drug development, this difference in reactivity is a critical consideration in the design of new nitrogen mustard-based therapeutics with optimized efficacy and toxicity profiles. Further quantitative studies directly comparing the hydrolysis rates and aziridinium ion formation kinetics under identical conditions are warranted to provide a more complete understanding of their relative reactivity.
References
- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography-tandem mass spectrometry-based detection of half nitrogen mustards in plasma as a new biomarker of nitrogen mustard exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. web.citius.technology [web.citius.technology]
- 12. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Impurity Profiling of Bis(2-chloroethyl)amine Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity and safety of synthesized active pharmaceutical ingredients (APIs) is paramount. Bis(2-chloroethyl)amine, a reactive compound and a potential genotoxic impurity, requires highly sensitive analytical methods for its detection and quantification during synthesis.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of this compound, offering detailed experimental protocols and visual workflows to aid in method selection and implementation.
Common Impurities in this compound Synthesis
The synthesis of this compound hydrochloride, typically from diethanolamine (B148213) and thionyl chloride, can lead to the formation of several impurities.[2][3] Understanding these impurities is crucial for developing a robust analytical method. The most prevalent impurities include:
-
Hydroxyethyl byproducts: Formed due to the hydrolysis of the chloroethyl groups.[2]
-
Piperazine derivatives: Resulting from the intramolecular cyclization of the aziridinium (B1262131) ion intermediate.[2]
-
Polymeric byproducts: Can form at higher reaction temperatures.[2]
-
N-Nitroso this compound: A potential genotoxic impurity.[2]
Controlling reaction conditions such as temperature, pH, and moisture is critical to minimize the formation of these byproducts.[2]
Comparison of HPLC Methods
Several HPLC-based methods have been developed for the analysis of this compound and its impurities. The choice of method often depends on the required sensitivity, the sample matrix, and the available instrumentation.[1] The following table summarizes and compares different approaches.
| Method | Column | Mobile Phase | Detection | Key Advantages | Reported Analytes |
| Reverse-Phase HPLC-UV | C18 (e.g., 4.6 x 150 mm, 5 µm)[2] | Gradient or isocratic elution with an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[2] | UV (e.g., 210 nm)[2] | Simple, widely available instrumentation.[4] | Main compound and less polar impurities. |
| UHPLC-MS/MS | ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm)[2][5] | Isocratic mixture of 0.2% formic acid in water and methanol (B129727) (45:55 v/v)[2][5] | ESI-MS/MS (MRM mode)[5] | High sensitivity and selectivity, suitable for trace-level genotoxic impurities.[2][5] | This compound at ppm levels.[5] |
| Normal-Phase HPLC (with derivatization) | Silica Gel[6] | Not specified | UV[6] | Suitable for analysis in complex matrices like ointments.[6] | Mechlorethamine (B1211372) (as a derivative).[6] |
| HILIC-MS | Not specified | Not specified | MS[7] | Effective for separating highly hydrophilic degradation products.[8] | Ethanolamines (degradation products).[8] |
| LC-MS/MS (with derivatization) | C18 Gemini (3 μm, 150 × 2.1 mm)[9] | Gradient with 0.05% NH4OH in water and 0.05% NH4OH in methanol[9] | ESI-MS/MS (SRM mode)[9] | Enhanced sensitivity and specificity for nitrogen mustards in environmental samples.[9] | Nitrogen mustards (as ethanolysis derivatives).[9] |
Detailed Experimental Protocol: UHPLC-MS/MS Method
This protocol is based on a highly sensitive method for the quantification of this compound as a genotoxic impurity.[2][5]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[2]
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of 0.2% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) in a 45:55 v/v ratio.[2][5]
-
Injection Volume: 2 µL.[5]
-
Autosampler Temperature: 15 °C.[5]
3. Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[5]
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of the analyte.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to appropriate concentrations for calibration.
-
Sample Solution: Accurately weigh and dissolve the this compound synthesis sample in the mobile phase to a known concentration.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizing the Workflow and Impurity Formation
To better understand the analytical process and the origin of impurities, the following diagrams illustrate the experimental workflow and the key chemical transformations.
Caption: Experimental workflow for HPLC impurity profiling.
Caption: Impurity formation pathways in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the nitrogen mustard mechlorethamine in topical pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Analysis of DNA Adducts Formed by Bis(2-chloroethyl)amine and Melphalan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA adducts formed by two potent bifunctional alkylating agents: Bis(2-chloroethyl)amine and melphalan (B128). Both compounds are nitrogen mustards that exert their cytotoxic effects primarily through the covalent modification of DNA. Understanding the nuances of their DNA adduct profiles is critical for the development of targeted cancer therapies and for assessing their genotoxic potential. This document summarizes quantitative data on adduct formation, details key experimental methodologies, and illustrates the relevant DNA damage response pathways.
Mechanism of DNA Alkylation
The alkylating activity of both this compound and melphalan is initiated by a spontaneous intramolecular cyclization, forming a highly reactive aziridinium (B1262131) ion intermediate.[1] This electrophilic cation readily attacks nucleophilic centers in DNA, with the N7 position of guanine (B1146940) being the primary target, followed by the N3 position of adenine.[1] The bifunctional nature of these agents allows for a second alkylation event, leading to the formation of highly cytotoxic DNA interstrand cross-links (ICLs) and intrastrand cross-links, which block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2] A key structural difference is that melphalan is a phenylalanine derivative, which allows it to be actively transported into cells via amino acid transporters.[1]
Quantitative Comparison of DNA Adducts
The following tables summarize the types and relative abundance of the major DNA adducts formed by this compound and melphalan, as well as the kinetics of their formation and repair.
Table 1: Major DNA Adducts Formed
| Adduct Type | This compound | Melphalan |
| Primary Monoadducts | N7-guanine monoadducts are the predominant lesion (>90%).[1] | Alkylates both N7 of guanine and N3 of adenine.[1] |
| N3-adenine monoadducts are also formed to a lesser extent.[1] | ||
| Cross-links | Forms interstrand cross-links (ICLs), primarily between two guanines (G-G).[1] | Forms both guanine-guanine and guanine-adenine interstrand cross-links.[1] |
| Intrastrand cross-links are also formed.[2] | Intrastrand adenine-adenine cross-links have also been suggested.[3] |
Table 2: Kinetics of DNA Interstrand Cross-link (ICL) Formation and Repair in L1210 Cells
| Parameter | This compound (as HN2) | Melphalan |
| Time to Peak ICL Formation | 1 to 2 hours | 12 hours |
| ICL Repair | Virtually complete within 24 hours | Much slower removal compared to HN2 |
| Data for Nitrogen Mustard (HN2), a close structural analog of this compound.[2] |
Experimental Protocols
Accurate detection and quantification of DNA adducts are crucial for comparative studies. The following are detailed methodologies for key experiments.
Quantification of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the specific and sensitive quantification of DNA adducts.
Objective: To identify and quantify the levels of specific DNA monoadducts and cross-links formed by this compound and melphalan.
Methodology:
-
DNA Isolation: Isolate genomic DNA from treated cells or tissues using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity with an A260/280 ratio of approximately 1.8.[1]
-
DNA Hydrolysis: To release the adducted bases, perform a two-stage neutral thermal hydrolysis to minimize the artificial formation of ring-opened formamidopyrimidine (Fapy) adducts.[4]
-
Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). This step preferentially hydrolyzes the labile N7-guanine adducts.[4]
-
Stage 2: Subsequently, heat the sample at 95°C for 4 hours to release the more stable Fapy adducts.[4]
-
Alternative: Enzymatic digestion using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) can be used to digest the DNA into individual deoxynucleosides.[5]
-
-
Adduct Enrichment: Utilize solid-phase extraction (SPE) to enrich the adducts and remove unmodified nucleosides and other interfering substances.[1]
-
LC-MS/MS Analysis:
-
Chromatography: Employ reversed-phase liquid chromatography (e.g., using a C18 column) to separate the different adducts. A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid to improve ionization.[1]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target adducts. This involves monitoring specific precursor-to-product ion transitions for each adduct.[4]
-
-
Quantification: For accurate quantification, spike the samples with stable isotope-labeled internal standards for each adduct of interest prior to DNA hydrolysis.[4][6]
Measurement of DNA Interstrand Cross-links by Alkaline Elution
This technique measures the extent of DNA interstrand cross-linking based on the rate of elution of DNA from a filter under denaturing (alkaline) conditions.
Objective: To compare the formation and repair of DNA interstrand cross-links induced by this compound and melphalan.
Methodology:
-
Cell Lysis: Lyse cells from control and drug-treated groups on a filter (e.g., polycarbonate) with a lysis solution containing proteinase K to deproteinize the DNA.
-
Elution: Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1). The rate of elution is dependent on the size of the DNA. Single-stranded DNA from undamaged cells elutes relatively quickly.
-
Cross-link Detection: DNA containing interstrand cross-links is larger and elutes more slowly. To quantify the cross-links, the DNA is typically fragmented by a controlled dose of X-rays before elution. The decrease in the elution rate of irradiated DNA from drug-treated cells compared to irradiated DNA from control cells is a measure of the frequency of interstrand cross-links.[2]
-
Quantification: The amount of DNA eluted over time is quantified using a fluorescent DNA-binding dye. The cross-linking frequency can be calculated based on the elution kinetics.[2]
Visualizations
The following diagrams illustrate the mechanism of action and the cellular response to DNA damage induced by these nitrogen mustards, as well as a typical experimental workflow.
Caption: Mechanism of Nitrogen Mustard Activation and DNA Alkylation.
Caption: DNA Damage Response Pathway to Nitrogen Mustard Alkylation.
Caption: Experimental Workflow for LC-MS/MS Analysis of DNA Adducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Differences between melphalan and nitrogen mustard in the formation and removal of DNA cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cytotoxicity, DNA crosslinking ability and DNA sequence selectivity of the aniline mustards melphalan, chlorambucil and 4-[bis(2-chloroethyl)amino] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alkylation of DNA by melphalan: investigation of capillary liquid chromatography-electrospray ionization tandem mass spectrometry in the study of the adducts at the nucleoside level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First results of a quantitative study of DNA adducts of melphalan in the rat by isotope dilution mass spectrometry using capillary liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Bis(2-chloroethyl)amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity of various analogs of Bis(2-chloroethyl)amine. Due to a lack of publicly available quantitative cross-reactivity data from immunochemical studies, this guide focuses on a predictive assessment based on structural similarity—a key determinant of antibody cross-reactivity. Detailed experimental protocols are provided to enable researchers to conduct their own cross-reactivity studies.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are crucial tools in drug development and research for the detection and quantification of specific molecules. However, the specificity of an antibody is not always absolute. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, typically due to structural similarities between the target and the cross-reacting compound. For potent compounds like this compound and its analogs, which are nitrogen mustards, understanding potential cross-reactivity is critical for accurate measurement and for assessing off-target effects.
Nitrogen mustards are a class of alkylating agents known for their cytotoxicity, which is primarily mediated through the formation of covalent adducts with DNA. This mechanism of action involves the formation of a highly reactive aziridinium (B1262131) ion.
Predicted Cross-Reactivity of this compound Analogs
In the absence of direct experimental data, the cross-reactivity of this compound analogs in a hypothetical immunoassay—for instance, one developed to detect a specific nitrogen mustard—can be predicted based on their structural similarity to the parent compound. The core bis(2-chloroethyl)amino functional group is the primary antigenic determinant. Analogs that retain this core structure with minimal modification are more likely to exhibit high cross-reactivity.
Below is a table summarizing key analogs of this compound and their predicted cross-reactivity.
| Analog Name | Chemical Structure | Predicted Cross-Reactivity | Rationale for Prediction |
| N-Methyl-bis(2-chloroethyl)amine (HN2) | CH₃-N(CH₂CH₂Cl)₂ | High | The addition of a small methyl group to the nitrogen atom is a minor modification, leaving the core structure largely intact. |
| N-Ethyl-bis(2-chloroethyl)amine (HN1) | CH₃CH₂-N(CH₂CH₂Cl)₂ | High to Medium | The ethyl group is slightly larger than a methyl group, which may cause some steric hindrance and slightly reduce antibody binding compared to HN2. |
| Tris(2-chloroethyl)amine (HN3) | N(CH₂CH₂Cl)₃ | Medium to Low | The replacement of the amine proton with a third 2-chloroethyl group significantly alters the size and shape of the molecule, likely reducing its affinity for an antibody raised against a simpler nitrogen mustard. |
| Phenylalanine Mustard (Melphalan) | (ClCH₂CH₂)₂N-C₆H₄-CH₂CH(NH₂)COOH | Low | The addition of a large, bulky phenylalanine group dramatically changes the molecule's structure, making it unlikely to fit into the same antibody-binding pocket as this compound. |
| Chlorambucil | (ClCH₂CH₂)₂N-C₆H₄-(CH₂)₃COOH | Low | Similar to melphalan, the large aromatic and carboxylic acid moieties significantly alter the structure, predicting low cross-reactivity with an antibody specific for the core nitrogen mustard structure. |
Experimental Protocols
To definitively determine the cross-reactivity of these analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Coating Antigen: A conjugate of a this compound derivative (hapten) and a carrier protein (e.g., BSA or ovalbumin).
-
Antibody: A specific monoclonal or polyclonal antibody raised against the target nitrogen mustard.
-
Analogs for testing: N-Methyl-bis(2-chloroethyl)amine, N-Ethyl-bis(2-chloroethyl)amine, Tris(2-chloroethyl)amine, Melphalan, Chlorambucil.
-
96-well microtiter plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Assay buffer (e.g., PBS).
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare a series of dilutions for the standard (the target nitrogen mustard) and each of the test analogs in assay buffer.
-
Add a fixed concentration of the primary antibody to each well.
-
Immediately add the different concentrations of the standard or the test analogs to the wells.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free antigen (standard or analog) in the solution competes with the coated antigen for binding to the limited amount of primary antibody.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the standard.
-
For each analog, plot the absorbance versus its concentration.
-
Determine the IC50 value for the standard and for each analog. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each analog using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Analog) * 100
Visualizations
Caption: Mechanism of DNA alkylation by nitrogen mustards.
Caption: Workflow for competitive ELISA.
Caption: Predicted structural similarity of analogs.
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Bis(2-chloroethyl)amine
For researchers, scientists, and drug development professionals, the accurate quantification of Bis(2-chloroethyl)amine, a potential genotoxic impurity, is paramount for ensuring the safety and quality of pharmaceutical products.[1] Its reactive nature necessitates a validated stability-indicating analytical method to monitor its concentration and detect any degradation products that may form during the manufacturing process or upon storage.[2]
This guide provides a comprehensive comparison of a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection against more advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods. Detailed experimental protocols for the validation of the HPLC method are provided, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]
Comparative Analysis of Analytical Methods
The choice of analytical methodology for this compound is often a balance between the required sensitivity, specificity, and the intended application (e.g., routine quality control vs. trace-level impurity identification). While UHPLC-MS/MS offers superior sensitivity and specificity, a well-validated HPLC-UV method can be a robust and cost-effective alternative for routine analysis and stability studies.[3][7]
| Parameter | Proposed HPLC-UV Method | Alternative UHPLC-MS/MS Methods |
| Specificity | High (demonstrated through forced degradation studies) | Very High (based on mass-to-charge ratio)[3] |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99[8] |
| Range | 1 - 150 µg/mL | 0.5 - 100 ng/mL[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 92.0 - 111.0%[8] |
| Precision (%RSD) | ≤ 2.0% | Typically ≤ 15% at LLOQ |
| Limit of Detection (LOD) | ~0.3 µg/mL (Estimated) | 0.070 ppm (ng/mL)[8] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL (Estimated) | 0.206 ppm (ng/mL)[8] |
| Run Time | ~10-15 minutes | ~2-5 minutes[8] |
| Instrumentation | HPLC with UV Detector | UHPLC with Triple Quadrupole Mass Spectrometer[3] |
| Primary Application | Routine QC, stability testing, assay | Trace-level impurity analysis, genotoxicity studies |
Experimental Protocols: Validation of a Stability-Indicating HPLC-UV Method
This section outlines a detailed protocol for the validation of a stability-indicating HPLC method for the quantification of this compound.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2]
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[2]
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Diluent: Mobile Phase
Validation Parameters and Acceptance Criteria (as per ICH Q2(R2))
a. Specificity and Forced Degradation Studies
The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[9] Forced degradation studies are performed to demonstrate that the method can separate this compound from its potential degradation products.
-
Procedure:
-
Prepare solutions of this compound at a concentration of 100 µg/mL.
-
Subject the solutions to the following stress conditions:[10]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
-
Acceptance Criteria: The method is considered stability-indicating if there is adequate resolution between the peak for this compound and the peaks of any degradation products. Peak purity analysis should confirm that the analyte peak is spectrally pure.
b. Linearity
-
Procedure: Prepare a series of at least five concentrations of this compound reference standard over the range of 1% to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.[8]
c. Range
-
Procedure: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.
-
Acceptance Criteria: The data from the linearity, accuracy, and precision studies should meet the acceptance criteria within the specified range.
d. Accuracy
-
Procedure: Analyze samples with known concentrations of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. Accuracy is often determined by spiking a placebo with the analyte.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
e. Precision
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) for the results should be ≤ 2.0%.
f. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be quantifiable with acceptable accuracy and precision.
g. Robustness
-
Procedure: Intentionally vary method parameters such as the percentage of organic solvent in the mobile phase (±2%), mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Mandatory Visualizations
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Primary degradation pathway of this compound via hydrolysis.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. database.ich.org [database.ich.org]
- 7. This compound hydrochloride HCI Online | this compound hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Bis(2-chloroethyl)amine and 1-(2-chloroethyl)piperazine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Among the vast array of reagents available, Bis(2-chloroethyl)amine and 1-(2-chloroethyl)piperazine (B3192190) are two key intermediates, particularly in the creation of nitrogen-containing heterocyclic structures prevalent in pharmaceuticals. While both are related to the piperazine (B1678402) motif, their reactivity and synthetic applications differ significantly. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to inform strategic synthetic planning.
Core Structural and Functional Differences
The fundamental distinction between this compound and 1-(2-chloroethyl)piperazine lies in their chemical structure and resulting reactivity. This compound is a bifunctional alkylating agent, possessing two reactive chloroethyl groups. This dual reactivity makes it a primary choice for the de novo construction of the piperazine ring through cyclization reactions with primary amines.[1] In contrast, 1-(2-chloroethyl)piperazine contains a pre-formed piperazine ring and a single reactive chloroethyl group, positioning it as a monofunctional reagent for introducing the entire piperazine moiety onto a target molecule via N-alkylation.[1][2]
The hydrochloride salt forms of both compounds are commonly used to enhance stability and ease of handling.[3] However, the high reactivity of this compound, a nitrogen mustard derivative, necessitates careful handling under controlled conditions due to its hazardous nature.[4][5]
Comparative Data Presentation
The choice between these two reagents is dictated by the desired synthetic outcome. The following tables summarize their general properties, reactivity, and common applications in pharmaceutical synthesis.
| Feature | This compound Hydrochloride | 1-(2-chloroethyl)piperazine Hydrochloride |
| Synonyms | Nitrogen Mustard, HN2, Nor-mechlorethamine HCl[1] | N-(2-Chloroethyl)piperazine HCl[1] |
| Primary Role | Piperazine ring formation; Bifunctional alkylating agent[1] | Introduction of a piperazine moiety[1] |
| Reactive Sites | Two chloroethyl groups[1] | One chloroethyl group, one secondary amine[1] |
| Key Application | Synthesis of N-arylpiperazines, chemotherapeutics[1][4] | Synthesis of N-substituted piperazines[1][2] |
| Parameter | This compound Hydrochloride | 1-(2-chloroethyl)piperazine Hydrochloride |
| Functionality | Bifunctional[1] | Monofunctional (for alkylation)[1] |
| Primary Reaction Type | Cyclization, Alkylation[1] | Nucleophilic substitution[6] |
| Selectivity Challenge | Control of bifunctional alkylation[1] | Mono- vs. di-alkylation of the piperazine nitrogens[1][7] |
| Key Side Reactions | Polymerization, intramolecular cyclization[1] | Formation of 1,4-disubstituted piperazine by-products[1] |
| Reagent | Drug Example | Therapeutic Class |
| This compound HCl | Aripiprazole[1] | Atypical antipsychotic |
| This compound HCl | Vilazodone[8] | Antidepressant |
| This compound HCl | Bendamustine[1] | Alkylating agent (chemotherapy) |
| 1-(2-chloroethyl)piperazine HCl | Flibanserin[1] | Serotonin receptor modulator |
Experimental Protocols
The following protocols provide detailed methodologies for typical applications of each reagent.
Protocol 1: Synthesis of an N-Arylpiperazine using this compound Hydrochloride
This protocol describes the de novo formation of a piperazine ring by reacting a substituted aniline (B41778) with this compound hydrochloride.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of the substituted aniline in DMF, add sodium carbonate.
-
Add this compound hydrochloride to the mixture.
-
Heat the reaction mixture to 120-140°C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylpiperazine.
Protocol 2: N-Alkylation of a Secondary Amine using 1-(2-chloroethyl)piperazine Hydrochloride
This protocol outlines the introduction of a piperazine moiety onto a secondary amine.
Materials:
-
Secondary amine (1.0 eq)
-
1-(2-chloroethyl)piperazine hydrochloride (1.2 eq)[2]
-
Potassium carbonate (K₂CO₃) (3.0 eq)[2]
-
Acetonitrile[2]
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the secondary amine in acetonitrile, add potassium carbonate.[2]
-
Add 1-(2-chloroethyl)piperazine hydrochloride to the mixture.[2]
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Partition the residue between ethyl acetate and water.[2]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.[2]
Mandatory Visualizations
The following diagrams illustrate the distinct synthetic pathways and logical relationships of the two reagents.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound hydrochloride HCI Online | this compound hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seta Chemicals [setachemicals.com]
- 10. benchchem.com [benchchem.com]
Navigating the Maze of DNA Damage: A Comparative Guide to the Quantification of Bis(2-chloroethyl)amine DNA Adducts
For researchers, scientists, and drug development professionals, the accurate quantification of DNA adducts formed by bifunctional alkylating agents like bis(2-chloroethyl)amine is paramount for understanding mechanisms of toxicity, drug efficacy, and carcinogenesis. This guide provides an objective comparison of leading analytical methods for the quantification of this compound DNA adducts, supported by experimental data and detailed protocols.
This compound, a nitrogen mustard, is a potent alkylating agent that reacts with DNA, primarily at the N7 position of guanine, to form monoadducts and cytotoxic interstrand cross-links.[1][2] The ability to precisely measure these adducts is crucial for preclinical and clinical studies. This guide will delve into a comparison of two prominent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Accelerator Mass Spectrometry (AMS), with a brief overview of the historical ³²P-Postlabeling Assay.
Comparative Analysis of Analytical Methods
The choice of analytical method for quantifying this compound DNA adducts depends on several factors, including the required sensitivity, specificity, and the nature of the sample. While LC-MS/MS offers a balance of sensitivity and structural confirmation, AMS provides unparalleled sensitivity for studies involving low-dose exposures. The ³²P-postlabeling assay, though historically significant, has been largely superseded by mass spectrometry-based methods.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix | Key Advantages | Key Limitations |
| UHPLC-MS/MS | 0.070 ppm[3] | 0.206 ppm[3] | Aripiprazole Drug Substance | High specificity, structural characterization of adducts, relatively high throughput.[4][5] | Requires stable isotope-labeled internal standards for accurate quantification; sensitivity may be insufficient for extremely low-level exposure studies.[6] |
| Accelerator Mass Spectrometry (AMS) | 1 adduct per 10¹² nucleotides[7] | Not explicitly stated, but offers attomole (10⁻¹⁸ mol) sensitivity.[8] | Animal and human tissues.[9] | Extreme sensitivity, enabling studies with very low doses of labeled compounds.[8][10] | Requires isotopically labeled compounds (e.g., ¹⁴C); does not provide structural information directly; lower throughput.[7][9] |
| ³²P-Postlabeling Assay | 1 adduct per 10⁹-10¹⁰ nucleotides[11] | Not explicitly stated, but highly sensitive. | DNA from various sources. | High sensitivity, does not require a radiolabeled test compound.[11][12] | Indirect method, potential for incomplete DNA digestion or labeling, use of radioactivity.[13] |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reproducible and reliable scientific data. Below are representative methodologies for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a framework for the quantification of this compound DNA adducts in biological samples.
1. DNA Isolation:
-
Isolate genomic DNA from treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.[4]
-
Ensure high purity of the DNA, with an A260/280 ratio of approximately 1.8.[4]
2. DNA Hydrolysis:
-
Enzymatically digest the isolated DNA to individual nucleosides. A common approach involves a sequential digestion with DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[6]
-
For the specific analysis of N7-guanine adducts, neutral thermal hydrolysis can be employed.[6]
3. Sample Preparation:
-
For accurate quantification, spike the hydrolyzed DNA samples with stable isotope-labeled internal standards for each adduct of interest prior to analysis.[4]
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[14]
-
Mobile Phase A: 0.1% Formic acid in water.[14]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[14]
-
Gradient: Employ a suitable gradient to separate the DNA adducts from the unmodified nucleosides.[6]
-
Flow Rate: 0.3 mL/min.[14]
-
Injection Volume: 5 µL.[14]
-
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Quantify the amount of each adduct by calculating the peak area ratio of the analyte to the internal standard.[14]
-
Normalize the adduct levels to the total amount of DNA analyzed.[6]
Accelerator Mass Spectrometry (AMS) Protocol
This protocol outlines the general steps for the highly sensitive quantification of DNA adducts using AMS, which requires a ¹⁴C-labeled this compound.
1. Dosing and Sample Collection:
-
Administer ¹⁴C-labeled this compound to the experimental system (e.g., cell culture or animal model).
-
Collect tissues or cells at desired time points.
2. DNA Isolation:
-
Isolate DNA using methods that minimize carbon contamination, such as digestion with proteinase K followed by purification using Qiagen isolation columns.[9]
-
Precipitate the DNA with isopropanol (B130326) and wash repeatedly with 70% ethanol (B145695) to remove salts.[9]
3. Sample Conversion:
-
Convert the purified DNA samples into graphite (B72142) targets, a process that involves combustion of the sample to CO₂ followed by reduction to elemental carbon.[9]
4. AMS Measurement:
-
Measure the ratio of ¹⁴C to total carbon in the graphite target using an accelerator mass spectrometer.[8]
-
The high sensitivity of AMS allows for the detection of extremely low levels of ¹⁴C, corresponding to the amount of adducted this compound.[10]
5. Quantification:
-
Calculate the number of adducts per nucleotide based on the measured ¹⁴C levels and the known specific activity of the ¹⁴C-labeled compound.[9]
³²P-Postlabeling Assay Protocol
This protocol describes the traditional method for detecting DNA adducts.
1. DNA Digestion:
-
Enzymatically digest DNA to 3'-phospho-mononucleotides.[1]
2. Adduct Enrichment:
-
Enrich the adducted nucleotides from the bulk of normal nucleotides.[12]
3. Radiolabeling:
-
Transfer ³²P-orthophosphate from [γ-³²P]ATP to the 5'-OH position of the adducted nucleotides using T4 polynucleotide kinase.[1][12]
4. Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine cellulose (B213188) plates.[1][15]
5. Detection and Quantification:
-
Detect the separated adducts by autoradiography and quantify by measuring their radioactive decay using scintillation counting or phosphorimaging.[11][15]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. The Use of Accelerator Mass Spectrometry in Human Health and Molecular Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of accelerated mass spectrometry (AMS) in DNA adduct quantification and identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Bis(2-chloroethyl)amine and its ether analog reactivity
A Comparative Guide to the Reactivity of Bis(2-chloroethyl)amine and Bis(2-chloroethyl)ether
This guide provides a detailed comparison of the chemical reactivity and biological activity of this compound and its ether analog, Bis(2-chloroethyl)ether. The information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Introduction
This compound, a nitrogen mustard analog, and Bis(2-chloroethyl)ether, its oxygen-containing counterpart, are both bifunctional alkylating agents. However, the difference in the heteroatom (nitrogen vs. oxygen) profoundly impacts their chemical reactivity and biological effects. This compound is a potent cytotoxic agent due to its high reactivity towards biological nucleophiles like DNA.[1][2] In contrast, Bis(2-chloroethyl)ether is significantly less reactive.[3][4] This guide explores these differences through a comparative analysis of their reaction mechanisms, kinetics, and biological consequences, supported by experimental data and protocols.
Chemical Structure and Properties
A fundamental understanding of the chemical structures is crucial to comprehending the reactivity differences.
| Feature | This compound | Bis(2-chloroethyl)ether |
| Chemical Formula | C4H9Cl2N | C4H8Cl2O |
| Molar Mass | 142.03 g/mol | 143.01 g/mol [5] |
| Appearance | White to light beige crystalline powder (as hydrochloride salt)[1] | Colorless liquid with a pungent odor[5][6] |
| Key Functional Group | Secondary amine | Ether |
Comparative Reactivity
The reactivity of these compounds is primarily dictated by their ability to act as alkylating agents, which involves the formation of a cyclic onium ion intermediate.
Mechanism of Action
This compound readily forms a highly electrophilic aziridinium (B1262131) ion through intramolecular cyclization.[1][7] The nitrogen's lone pair of electrons facilitates the displacement of a chloride ion. This strained three-membered ring is then susceptible to nucleophilic attack by biological macromolecules, most notably DNA.[1][8]
Bis(2-chloroethyl)ether , on the other hand, is much less prone to forming the analogous oxonium ion. The oxygen atom is less nucleophilic than the nitrogen in the amine, making the intramolecular cyclization step significantly less favorable.[3][4] Consequently, its alkylating potential is substantially lower.
Reaction Kinetics
Experimental data confirms the stark difference in reactivity. A comparative study on the reaction of these compounds with sodium ethoxide demonstrated that Bis(2-chloroethyl)ether reacts significantly slower than nitrogen mustards.[9]
| Compound | Half-life (t1/2) with Sodium Ethoxide | Reaction Type |
| This compound | 22.73 hours[9] | Nucleophilic Substitution[3][9] |
| Bis(2-chloroethyl)ether | 533 hours[9] | Nucleophilic Substitution[3][9] |
Biological Activity and Cytotoxicity
The difference in chemical reactivity directly translates to their biological activity.
DNA Alkylation and Cellular Response
This compound is a potent DNA alkylating agent.[1] It primarily alkylates the N7 position of guanine (B1146940) and, to a lesser extent, the N3 position of adenine.[8][10] As a bifunctional agent, it can form both mono-adducts and highly cytotoxic interstrand cross-links, which block DNA replication and transcription.[1] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[1]
Bis(2-chloroethyl)ether is a much weaker mutagen and alkylating agent.[11] While it has been shown to cause liver tumors in mice at high doses, its direct DNA alkylating capacity is low.[11]
Comparative Cytotoxicity
Studies comparing the toxicity of nitrogen mustards and their analogs highlight the significantly higher potency of the amine-containing compounds. For instance, a comparative study on tracheal epithelial cells showed that mechlorethamine (B1211372) (a closely related nitrogen mustard) has a significantly lower LC50 value (indicating higher toxicity) than sulfur mustard, which is known to be more reactive than Bis(2-chloroethyl)ether.[12]
| Compound Family | General Cytotoxicity | Primary Mechanism |
| Nitrogen Mustards | High | Potent DNA alkylation leading to apoptosis[1][12] |
| Oxygen Mustards | Low to Moderate | Weaker alkylating activity; toxicity may involve other mechanisms[3][11] |
Experimental Protocols
The following are summaries of key experimental protocols used to assess the reactivity and biological effects of these compounds.
Protocol for Measuring Reaction Kinetics (with Sodium Ethoxide)
-
Preparation of Reactants : Prepare a standardized solution of sodium ethoxide in ethanol. Prepare separate solutions of this compound and Bis(2-chloroethyl)ether in an appropriate solvent.
-
Reaction Initiation : Mix the solution of the alkylating agent with the sodium ethoxide solution at a defined temperature.
-
Sampling : At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquots, for example, by neutralization with an acid.
-
Analysis : Analyze the concentration of the remaining alkylating agent in each aliquot using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis : Plot the concentration of the alkylating agent versus time and determine the reaction rate constant and half-life.
Protocol for Assessing DNA Alkylation in vitro
-
DNA Treatment : Incubate purified DNA (e.g., calf thymus DNA) with varying concentrations of the alkylating agent in a suitable buffer at 37°C for a defined period.
-
DNA Hydrolysis : After incubation, hydrolyze the DNA to release the adducted bases, for example, through neutral thermal hydrolysis or enzymatic digestion.
-
Chromatographic Separation : Separate the DNA adducts from the normal bases using HPLC, often with a reverse-phase column.[13]
-
Detection and Quantification : Detect the adducts using UV absorbance, fluorescence, or mass spectrometry.[13] Quantify the amount of each adduct relative to the total amount of DNA.
Protocol for Cell Viability Assay (Neutral Red Uptake)
-
Cell Culture : Plate cells (e.g., human epithelial cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Exposure : Treat the cells with a range of concentrations of this compound or Bis(2-chloroethyl)ether for a specified duration (e.g., 24 hours).
-
Neutral Red Staining : Remove the treatment medium and incubate the cells with a medium containing neutral red, a dye that is taken up by viable cells into their lysosomes.
-
Dye Extraction : After incubation, wash the cells and extract the neutral red from the lysosomes using a destaining solution.
-
Absorbance Measurement : Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.
-
Data Analysis : Calculate the percentage of viable cells relative to an untreated control and determine the LC50 (the concentration that causes 50% cell death).
Conclusion
The substitution of a nitrogen atom in this compound with an oxygen atom in Bis(2-chloroethyl)ether results in a dramatic decrease in chemical reactivity and biological cytotoxicity. The amine's ability to form a highly reactive aziridinium intermediate makes it a potent DNA alkylating agent, a property that is significantly diminished in its ether analog. This comparative analysis underscores the critical role of the heteroatom in determining the reactivity of bifunctional chloroethyl compounds and provides a framework for understanding their differential biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Mustard gas - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 11. Bis(2-chloroethyl)ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Bis(2-chloroethyl)amine: A Guide for Laboratory Professionals
Introduction: Bis(2-chloroethyl)amine and its analogues, commonly known as nitrogen mustards, are highly reactive and hazardous alkylating agents requiring stringent handling and disposal protocols to ensure personnel safety and prevent environmental contamination.[1] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for minimizing risk.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is corrosive and can cause severe burns and eye damage.[1] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Provides a robust barrier against skin contact. |
| Eye Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and airborne particles. |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[1] | Prevents accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[1] | Protects against the inhalation of dust or aerosols. |
Detailed Disposal Protocol
The primary and recommended method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[1][2] Chemical neutralization methods are complex and may generate other hazardous byproducts; therefore, they should not be attempted without a thorough risk assessment and specific approval from your institution's Environmental Health and Safety (EHS) department.[1]
Step 1: Waste Segregation
All materials that have come into contact with this compound must be treated as hazardous waste and segregated from other waste streams.[1]
-
Solid Waste: This includes unused or expired compounds, contaminated gloves, pipette tips, weigh boats, and absorbent pads.
-
Liquid Waste: Any solutions containing this compound.
-
"Empty" Glassware: Vials, flasks, and other glassware that have held the compound are considered hazardous and should not be rinsed into the sink.[1]
Step 2: Waste Containment
Proper containment is crucial to prevent leaks and exposure.
-
Solid and Semi-Solid Waste: Place in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled corrosive-resistant container.[1]
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated cytotoxic sharps container.[1]
Step 3: Labeling
All waste containers must be clearly and accurately labeled.
-
The label must include the words "Hazardous Waste".[1]
-
The full chemical name, "this compound," must be written on the label.[1]
Step 4: Storage
Store waste containers in a secure, designated area while awaiting pickup.
-
The storage area should be cool, dry, and well-ventilated.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]
-
The storage location should be a designated corrosives area.[1]
Step 5: Professional Disposal
Arrange for a licensed professional waste disposal service to collect and transport the hazardous waste to an approved disposal plant for high-temperature incineration.[1]
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to contain the contamination and ensure personnel safety.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity and restrict access to the contaminated zone.[1]
Step 2: Don Appropriate PPE
-
Before re-entering the area, ensure you are wearing the full and appropriate PPE as detailed in Table 1.[1]
Step 3: Contain the Spill
-
Use an absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][4]
-
For solid spills, dampen the material with water to prevent dusting before sweeping.[1][4]
Step 4: Collect the Contaminated Material
-
Using non-sparking tools, carefully collect the contained material and place it into a labeled hazardous waste container.[1]
Step 5: Decontaminate the Spill Area
-
Decontaminate the affected area according to your institution's specific protocols for alkylating agents.[1] Oxidizing agents like bleach or ferrate(VI) solutions may be used for decontamination.[5]
-
Do not wash spills into the sewer system.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Bis(2-chloroethyl)amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis(2-chloroethyl)amine. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this hazardous chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE. Due to the lack of specific breakthrough time data for this compound, it is imperative to follow a conservative approach, such as double-gloving and immediate glove change upon any sign of contamination.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves is recommended.[1] Consider using thicker, chemical-resistant gloves such as butyl rubber or Viton™ for extended use. | Provides a robust barrier against skin contact.[1] The outer glove can be removed if contaminated, leaving a clean glove underneath. |
| Eye Protection | Chemical safety goggles in combination with a face shield.[1] | Protects against splashes and airborne particles, ensuring full-face protection.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of exceeding exposure limits or if irritation is experienced.[1][2][3] | Protects against the inhalation of harmful dust or aerosols.[1] A full-face respirator may be necessary in situations with a high potential for exposure.[4] |
| Body Protection | A disposable work uniform (e.g., Tyvek suit) or a closed-front surgical-type gown with knit cuffs, along with a lab coat, long pants, and closed-toe shoes are mandatory.[1][4] | Prevents accidental skin exposure.[1] Protective shoe covers and a head covering should also be considered.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a designated work area is equipped with a certified chemical fume hood or a Class II laminar flow biological safety cabinet.[4]
-
Verify that an eyewash station and safety shower are readily accessible.[2][3][4]
-
Assemble all necessary materials, including the chemical, solvents, glassware, and waste containers, within the designated containment area.
-
Prepare and label all waste containers clearly with "Hazardous Waste" and the chemical name.[1]
-
-
Donning PPE :
-
Put on inner gloves.
-
Don the disposable gown or suit.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Wear a respirator and eye protection.
-
-
Handling and Use :
-
Decontamination and Doffing PPE :
-
Wipe down all surfaces and equipment with an appropriate decontamination solution.
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the disposable gown or suit.
-
Remove eye and respiratory protection.
-
Remove inner gloves and dispose of them.
-
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][6] Seek immediate medical attention.[2][3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][5] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2][3][4] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[2][3][6] If not breathing, provide artificial respiration.[2][3][6] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse the mouth with water.[4][5] If the person is conscious, give them a small amount of water or milk to drink.[3][6] Seek immediate medical attention.[3][4][6] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and exposure.
-
Waste Segregation :
-
All materials contaminated with this compound must be segregated as hazardous waste.[1] This includes:
-
-
Waste Containment :
-
Storage :
-
Final Disposal :
-
The primary method for the disposal of this compound hydrochloride is high-temperature incineration at a licensed hazardous waste facility.[1]
-
Arrange for a licensed professional waste disposal service to collect and transport the hazardous waste.[1]
-
Do not attempt chemical neutralization without a thorough risk assessment and approval from your institution's Environmental Health and Safety (EHS) department.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.[1][2]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
